16:0 Succinyl PE
描述
属性
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBOJBLMMDIFP-GKEJWYBXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677169 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186800-61-3 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly abbreviated as DPPE-Succinyl, is a synthetic phospholipid derivative that has garnered significant attention in the fields of biophysics, drug delivery, and membrane science. Its unique structure, featuring a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) backbone with a succinyl group covalently attached to the headgroup's primary amine, imparts distinct physicochemical properties that are highly valuable for various research and therapeutic applications.
This technical guide provides a comprehensive overview of DPPE-Succinyl, including its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its role in model membrane systems and drug delivery vehicles.
Chemical and Physical Properties
DPPE-Succinyl is characterized by its amphiphilic nature, with two saturated 16-carbon acyl chains (palmitoyl) contributing to its hydrophobic character and a negatively charged succinylated phosphoethanolamine headgroup providing hydrophilicity. This structure allows it to readily self-assemble into lipid bilayers in aqueous environments, forming structures such as liposomes.
Table 1: Physicochemical Properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)
| Property | Value |
| Molecular Formula | C41H78NO12P |
| Molecular Weight | 808.02 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically >98% |
| Solubility | Soluble in chloroform (B151607) and methanol |
| Storage Temperature | -20°C |
Key Applications
The primary application of DPPE-Succinyl lies in its use as a component of liposomal drug delivery systems, particularly in the formulation of pH-sensitive liposomes. The succinyl group has a pKa in the acidic range, meaning it becomes protonated at lower pH values. This charge neutralization reduces the electrostatic repulsion between the lipid headgroups, leading to destabilization of the liposome (B1194612) and subsequent release of its encapsulated contents. This property is exploited for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.
Experimental Protocols
Preparation of pH-Sensitive Liposomes using Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes composed of DPPE-Succinyl and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which is known to promote the formation of non-bilayer structures and enhance pH-sensitivity.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-Succinyl)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Drug to be encapsulated (hydrophilic)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPE-Succinyl and DOPE (e.g., in a 3:7 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the hydrophilic drug to be encapsulated. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the flask vigorously for 5-10 minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
For improved hydration, the suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
-
Extrusion for Size Homogenization:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane for an odd number of passes (e.g., 11-21 times) at a temperature above the lipid phase transition temperature.
-
The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against the hydration buffer.
-
An In-depth Technical Guide to 16:0 Succinyl PE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly referred to as 16:0 Succinyl PE, is a functionalized phospholipid of significant interest in the fields of biochemistry, drug delivery, and membrane biophysics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its emerging role in experimental research. Detailed experimental protocols for its synthesis, characterization, and application in liposome (B1194612) formulation are presented, alongside a discussion of its involvement in cellular signaling pathways.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). Its structure is characterized by a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. The head group consists of a phosphoethanolamine moiety that is chemically modified with a succinyl group attached to the amine. This succinylation imparts a net negative charge and a reactive carboxylic acid functionality to the headgroup, which are key to its utility in various applications.[1][2]
Chemical Structure:
Physicochemical Properties
The addition of the succinyl group significantly influences the physicochemical properties of the parent DPPE molecule. The presence of the carboxyl group enhances its water solubility and provides a site for covalent conjugation of other molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), DPPE-Succinyl | [4][5] |
| Molecular Formula | C41H77NNaO11P | [1][5] |
| Molecular Weight | 814.01 g/mol | [1][4][5] |
| CAS Number | 186800-61-3 | [4][5] |
| Appearance | White to off-white powder | [6] |
| Purity | >99% (TLC) | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [6] |
| Storage | Store at -20°C. | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride (B1165640).
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
Succinic anhydride
-
Triethylamine (B128534) (TEA)
-
Anhydrous chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a molar excess (typically 1.5-2 equivalents) of succinic anhydride to the solution.
-
Add a slight molar excess of triethylamine (relative to succinic anhydride) to the reaction mixture to act as a base catalyst.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform/methanol/water to separate the desired product from unreacted starting materials and byproducts.
-
Collect the fractions containing the pure this compound, as identified by TLC.
-
Evaporate the solvent from the pooled fractions to obtain the final product as a white solid.
-
The sodium salt form can be obtained by dissolving the purified product in a suitable solvent and treating it with one equivalent of sodium hydroxide (B78521) or sodium bicarbonate, followed by lyophilization.[3]
Characterization by Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and purity of synthesized this compound. Electrospray ionization (ESI) is a commonly used technique.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable solvent, such as a chloroform/methanol mixture.
-
For ESI-MS, dilute the sample to a final concentration of approximately 10-100 µg/mL in a solvent compatible with the mass spectrometer, typically containing a small amount of ammonium (B1175870) acetate (B1210297) or sodium acetate to promote ion formation.
Instrumentation and Analysis:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source is suitable.
-
Ionization Mode: Both positive and negative ion modes can be used. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. In positive ion mode, the sodium adduct [M+Na]⁺ is common.
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the product. The expected m/z for the deprotonated molecule is approximately 790.5 and for the sodium salt is 813.5.
-
MS/MS (Tandem MS) Analysis: To confirm the structure, perform fragmentation of the parent ion. Key fragment ions to expect include those corresponding to the loss of the succinyl headgroup, the phosphoethanolamine-succinyl moiety, and the individual palmitic acid chains. The fragmentation pattern of the fatty acyl chains can also be analyzed to confirm their identity.[7][8]
Preparation of Liposomes
This compound is frequently incorporated into liposomal formulations to create negatively charged vesicles or to provide a reactive handle for surface modification. The thin-film hydration method is a common technique for liposome preparation.
Materials:
-
Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform/methanol solvent mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a 9:1 molar ratio of DPPC to this compound) in a chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the primary lipid.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or hand-shaking) to form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Role in Signaling Pathways
While direct signaling roles for this compound are not yet extensively characterized, its structural similarity to N-acyl phosphatidylethanolamines (NAPEs) suggests potential involvement in related pathways. NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[8]
The general pathway for NAE biosynthesis involves the transfer of a fatty acid to the headgroup amine of a phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase, forming a NAPE. This NAPE is then hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to release the NAE.[8][9] NAEs subsequently act on various receptors, such as cannabinoid receptors (CB1 and CB2), to elicit downstream cellular responses.[10]
It is plausible that N-succinylation of PE could modulate these or other signaling cascades, either by influencing membrane properties or by being a substrate for or inhibitor of enzymes involved in lipid signaling. Further research is needed to elucidate the specific signaling functions of this compound.
Caption: Generalized N-Acylethanolamine (NAE) Biosynthesis and Signaling Pathway.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical structure, coupled with the functional properties imparted by the succinylated headgroup, makes it particularly useful for the development of advanced drug delivery systems and as a probe for studying membrane biology. While its direct role in cellular signaling is an area of ongoing investigation, its relationship to the broader class of N-acylated phosphatidylethanolamines suggests intriguing possibilities. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and application of this important phospholipid in a research setting.
References
- 1. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 3. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro Functions of N-Succinyl Phosphatidylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinyl phosphatidylethanolamine (B1630911) (NSPE) is a synthetic derivative of the naturally occurring phospholipid phosphatidylethanolamine (PE). The addition of a succinyl group to the head of the PE molecule imparts a pH-sensitive character, making NSPE a valuable tool in various in vitro applications, particularly in the formulation of model membrane systems and drug delivery vehicles. This technical guide provides an in-depth overview of the core in vitro functions of NSPE, focusing on its biophysical properties and the experimental methodologies used for its characterization. The primary role of NSPE observed in vitro is its ability to modulate the structure and stability of lipid bilayers in response to changes in pH.
Core Function: pH-Dependent Bilayer Stabilization
The most well-documented in vitro function of NSPE, specifically N-succinyldioleoylphosphatidylethanolamine (N-succinyl-DOPE), is its ability to stabilize phospholipids (B1166683) that do not typically form stable bilayers, such as dioleoylphosphatidylethanolamine (DOPE). DOPE, on its own, tends to form an inverted hexagonal (HII) phase in aqueous solutions. The incorporation of N-succinyl-DOPE into a DOPE membrane can induce a transition to a stable bilayer structure, a critical feature for creating liposomes.[1][2]
This stabilization is highly dependent on pH. At neutral or alkaline pH (e.g., 7.4), the succinyl group is deprotonated and carries a negative charge. This charged headgroup provides the necessary electrostatic repulsion and hydration to favor the formation of a lamellar (bilayer) phase. However, under acidic conditions (e.g., pH 4.0), the succinyl group becomes protonated, neutralizing its charge. This reduces the effective size of the headgroup and diminishes its ability to stabilize the bilayer, leading to membrane destabilization or fusion.[1][2] This pH-sensitive property is the foundation for its use in creating liposomes that can release their contents in acidic environments, such as those found in endosomes or tumor microenvironments.[3][4]
Quantitative Data on Bilayer Stabilization
The following table summarizes the quantitative data regarding the concentration-dependent stabilization of DOPE bilayers by N-succinyl-DOPE.
| Molar Percentage (mol%) of N-succinyl-DOPE in DOPE | Observed Effect at Neutral pH (7.4) | Reference |
| > 10 mol% | Stabilization of DOPE into a bilayer structure. | [1][2] |
| 5 mol% | Incomplete stabilization, presence of hexagonal phase. | [1] |
| 10 mol% | Primarily bilayer structure with some isotropic component. | [1] |
| 30 mol% | Stable bilayer structure. | [1] |
Experimental Protocols
Preparation of pH-Sensitive Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of N-succinyl-DOPE and DOPE using the lipid film hydration and extrusion method.
Materials:
-
N-succinyl-dioleoylphosphatidylethanolamine (N-succinyl-DOPE)
-
Dioleoylphosphatidylethanolamine (DOPE)
-
Hydration buffer (e.g., 25 mM HEPES, 140 mM NaCl, pH 7.5)
-
Mini-extruder
-
Polycarbonate filters (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
In a round-bottom flask, dissolve the desired molar ratio of N-succinyl-DOPE and DOPE in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the dried lipid film with the hydration buffer by vortexing, to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate filter of the desired pore size (e.g., 100 nm) at least 21 times.[5]
-
The resulting liposome (B1194612) suspension can be stored at 4°C.
Characterization of Liposome Size and Stability
a) Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a suspension.[6][7][8]
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the fluctuations in scattered light intensity at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).
-
The instrument's software will analyze the autocorrelation of the intensity fluctuations to calculate the hydrodynamic radius and polydispersity index (PDI) of the liposomes.
b) Calcein (B42510) Leakage Assay
This assay measures the stability of liposomes by monitoring the release of an encapsulated fluorescent dye, calcein.[9][10][11][12]
Procedure:
-
Prepare liposomes as described above, using a hydration buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Dilute the purified liposomes in the desired buffer (e.g., buffers at different pH values).
-
Monitor the fluorescence of the calcein at its emission wavelength (around 515 nm) with excitation at around 495 nm.
-
An increase in fluorescence indicates leakage of calcein from the liposomes, as the deconcentration relieves the self-quenching.
-
To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum fluorescence.
-
The percentage of leakage can be calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
Analysis of Lipid Phase Behavior by ³¹P-NMR Spectroscopy
³¹P-NMR is a powerful technique to determine the phase organization of phospholipids.[13][14][15][16][17]
Procedure:
-
Prepare a concentrated sample of the liposome suspension.
-
Add a small amount of a deuterium-containing solvent (e.g., D₂O) for locking the magnetic field.
-
Transfer the sample to an NMR tube.
-
Acquire the ³¹P-NMR spectrum using a high-field NMR spectrometer.
-
The lineshape of the resulting spectrum is indicative of the lipid phase. A broad, asymmetric peak with a high-field shoulder is characteristic of a bilayer structure, while a narrower, more symmetric peak with a low-field shoulder shifted downfield by approximately half the width of the bilayer spectrum is indicative of the hexagonal HII phase.
Membrane Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay monitors the fusion of liposome populations by measuring the change in FRET efficiency between two fluorescently labeled lipids.[18][19][20][21][22]
Procedure:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Incorporate a FRET donor (e.g., NBD-PE) and a FRET acceptor (e.g., Rhodamine-PE) into the lipid bilayer at a concentration where FRET occurs.
-
Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.
-
-
Mix the labeled and unlabeled liposome populations.
-
Induce fusion by adding a fusogenic agent (e.g., Ca²⁺ for negatively charged liposomes) or by changing the pH for pH-sensitive liposomes.
-
Monitor the fluorescence emission of the donor fluorophore.
-
As the liposomes fuse, the fluorescent probes from the labeled liposomes will be diluted into the membrane of the unlabeled liposomes, increasing the distance between the donor and acceptor.
-
This increase in distance leads to a decrease in FRET efficiency, resulting in an increase in the donor fluorescence intensity.
-
The rate and extent of the increase in donor fluorescence are proportional to the rate and extent of membrane fusion.
Signaling Pathways and Experimental Workflows
While N-succinyl phosphatidylethanolamine is not known to be directly involved in specific intracellular signaling pathways as a signaling molecule itself, its use in pH-sensitive liposomes is integral to experimental workflows designed to deliver bioactive molecules to specific cellular compartments, thereby influencing signaling pathways. The following diagram illustrates a typical experimental workflow for preparing and characterizing NSPE-containing liposomes for in vitro studies.
Conclusion
In vitro, N-succinyl phosphatidylethanolamine primarily functions as a synthetic, pH-sensitive lipid used to create stable model membranes and liposomal delivery systems. Its ability to stabilize non-bilayer-forming phospholipids like DOPE at neutral pH and to induce membrane destabilization or fusion in acidic environments makes it a valuable tool for researchers in biophysics, drug delivery, and cell biology. The experimental protocols detailed in this guide provide a framework for the preparation and characterization of NSPE-containing liposomes, enabling the investigation of their properties and their application in various in vitro assays. While a direct role for NSPE in specific biological signaling pathways has not been established, its utility in facilitating the delivery of active agents to intracellular targets underscores its importance in the study of cellular processes.
References
- 1. liposomes.ca [liposomes.ca]
- 2. N-succinyldioleoylphosphatidylethanolamine: structural preferences in pure and mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 8. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dysart.co.nz [dysart.co.nz]
- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 21. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
Physical Characteristics of Succinylated PE Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of succinylated phosphatidylethanolamine (B1630911) (PE) lipids. These modified phospholipids (B1166683) are of significant interest in the field of drug delivery, primarily due to their pH-sensitive nature, which allows for the design of intelligent liposomal systems capable of targeted cargo release in acidic environments such as endosomes or tumor microenvironments. This document details their structural attributes, phase behavior, and the experimental methodologies used for their characterization, supplemented with quantitative data and visual representations of key processes.
Introduction to Succinylated PE Lipids
Phosphatidylethanolamine (PE) is a ubiquitous phospholipid in biological membranes, characterized by a small headgroup that can lead to a cone-like molecular shape, predisposing lipid bilayers to non-lamellar phases.[1] Succinylation, the process of adding a succinyl group to the primary amine of the PE headgroup, introduces a carboxyl group. This modification transforms the zwitterionic PE into an anionic lipid at neutral and basic pH. The pKa of this carboxyl group is in the weakly acidic range, making the lipid's charge and, consequently, its physical properties highly dependent on the surrounding pH. This pH-responsive behavior is the cornerstone of its application in advanced drug delivery systems.[2]
At physiological pH (around 7.4), the deprotonated carboxyl group of succinylated PE imparts a negative charge, leading to electrostatic repulsion between lipid headgroups. This repulsion stabilizes the lipid bilayer in a lamellar phase, promoting the formation of stable liposomes.[3] However, in an acidic environment (pH below the pKa), the carboxyl group becomes protonated, neutralizing the negative charge. This charge neutralization reduces the inter-headgroup repulsion, allowing the inherent cone shape of the PE backbone to dominate, which can destabilize the bilayer and trigger fusogenic events or the release of encapsulated contents.
Quantitative Data on Phase Behavior
The phase behavior of succinylated PE lipids is a critical determinant of their function in drug delivery systems. Differential Scanning Calorimetry (DSC) is a primary technique used to quantify the thermotropic properties of these lipids, including the gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy of transition (ΔH).
Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of N-Acyl PEs with Matched Chain Lengths
| N-Acyl Chain Length | Tm (°C) in absence of salt | Tm (°C) in 1 M NaCl |
| C12:0 | < 0 | Not Reported |
| C14:0 | 23.5 | 27.0 |
| C16:0 | 45.5 | 49.5 |
| C18:0 | 62.0 | 66.5 |
Data adapted from a study on a homologous series of saturated N-acyl PEs where the N-acyl chain length is equal to the O-acyl chains.
The data illustrates that the transition temperature of N-acylated PEs increases with the length of the acyl chains. The presence of salt also elevates the Tm, likely due to the screening of electrostatic repulsions between the headgroups.
Table 2: Enthalpy of Transition (ΔH) of N-Acyl PEs with Matched Chain Lengths
| N-Acyl Chain Length | ΔH (kcal/mol) in absence of salt | ΔH (kcal/mol) in 1 M NaCl |
| C12:0 | 6.8 | Not Reported |
| C14:0 | 9.1 | 9.3 |
| C16:0 | 11.4 | 11.7 |
| C18:0 | 13.8 | 14.2 |
Data adapted from the same study on saturated N-acyl PEs.
The enthalpy of transition also shows a linear dependence on the acyl chain length, indicating a greater energy requirement to disrupt the ordered gel phase for lipids with longer chains.
Key Experimental Protocols
The characterization of succinylated PE lipids and the liposomes they form relies on a suite of biophysical techniques. Detailed methodologies for the most critical of these are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermotropic phase behavior, including the main phase transition temperature (Tm) and the enthalpy of transition (ΔH), of succinylated PE lipid bilayers.
Methodology:
-
Sample Preparation:
-
Prepare a lipid dispersion by hydrating a thin film of the succinylated PE lipid (or a mixture with other lipids) with the desired buffer solution (e.g., phosphate-buffered saline at various pH values).
-
The lipid concentration is typically in the range of 1-10 mg/mL.
-
Subject the dispersion to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Accurately transfer a known amount of the lipid dispersion into a DSC sample pan. An identical volume of the buffer is used as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature well below the expected transition temperature.
-
Heat the sample at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses the phase transition.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Perform multiple heating and cooling scans to check for reversibility and thermal history effects.
-
-
Data Analysis:
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value is typically normalized per mole of lipid.
-
X-Ray Diffraction (XRD)
Objective: To determine the structural organization of succinylated PE lipid bilayers, such as the lamellar d-spacing and the presence of non-lamellar phases (e.g., hexagonal HII).
Methodology:
-
Sample Preparation:
-
Prepare a hydrated lipid sample, typically as a pellet or a concentrated dispersion.
-
The sample is placed in a temperature-controlled sample holder.
-
-
XRD Measurement:
-
A collimated beam of X-rays is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
Small-angle X-ray scattering (SAXS) is used to probe the long-range order, such as the lamellar repeat distance.
-
Wide-angle X-ray scattering (WAXS) provides information on the short-range order, such as the packing of the hydrocarbon chains.
-
-
Data Analysis:
-
For lamellar phases, the d-spacing is calculated from the position of the Bragg peaks according to Bragg's law (nλ = 2d sinθ).
-
The formation of a hexagonal HII phase is indicated by a characteristic pattern of diffraction peaks with spacing ratios of 1, √3, 2, etc.
-
Fluorescence Spectroscopy
Objective: To investigate the fluidity and fusion properties of membranes containing succinylated PE lipids.
Methodology for Membrane Fusion Assay (FRET-based):
-
Probe Incorporation:
-
Prepare two populations of liposomes. One population is labeled with a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., Rhodamine-PE) at a concentration where Förster Resonance Energy Transfer (FRET) occurs. The second population is unlabeled.
-
-
Fusion Experiment:
-
Mix the labeled and unlabeled liposome (B1194612) populations.
-
Monitor the fluorescence emission of the donor fluorophore over time.
-
Induce fusion by changing the pH of the medium to an acidic value.
-
-
Data Analysis:
-
Lipid mixing during fusion results in the dilution of the fluorescent probes, leading to a decrease in FRET efficiency and an increase in the donor fluorescence intensity.
-
The rate and extent of fusion can be quantified from the change in fluorescence.
-
Visualizing Key Processes with Graphviz
Logical Relationship of Succinylated PE Structure to pH-Sensitivity
References
- 1. Membrane fusion of pH-sensitive liposomes – a quantitative study using giant unilamellar vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of pH-dependent fusion between influenza virus and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 16:0 Succinyl PE (CAS Number 186800-61-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl), with the CAS number 186800-61-3, is a functionalized phospholipid of significant interest in the fields of drug delivery, biomaterials, and cell membrane research.[1] This synthetic lipid is derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a naturally occurring phospholipid. The key structural feature of this compound is the presence of a succinyl group attached to the primary amine of the phosphoethanolamine headgroup. This modification introduces a terminal carboxylic acid, imparting a negative charge and pH-sensitive properties to the lipid, making it a valuable component in the design of advanced drug delivery systems such as pH-responsive liposomes.[2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and applications of this compound, with a focus on its role in the development of targeted and controlled-release nanocarriers.
Physicochemical Properties
The unique characteristics of this compound stem from its amphipathic nature, combining the hydrophobic properties of its two palmitoyl (B13399708) (16:0) fatty acid chains with a hydrophilic succinylated phosphoethanolamine headgroup.
| Property | Value |
| CAS Number | 186800-61-3 |
| Molecular Formula | C41H77NNaO11P |
| Molecular Weight | 814.01 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[1] |
| Melting Point | Data for the N-succinylated form is not readily available. The parent compound, DPPE, has a melting point of 195-199 °C.[3] |
| pKa of Succinyl Group | The pKa of the terminal carboxylic acid is crucial for its pH-sensitive behavior. The pKa of succinic acid is pKa1 = 4.16 and pKa2 = 5.61.[4] In the context of the N-succinyl-ethanolamine headgroup, the pKa is expected to be in a similar range, allowing for protonation in mildly acidic environments (pH < 6), which is characteristic of tumor microenvironments and endosomal compartments. |
| Storage | Store at -20°C in a dry and dark place.[1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride (B1165640).
Synthetic Pathway
The synthesis involves the nucleophilic attack of the primary amine of DPPE on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable anhydrous aprotic solvent (e.g., chloroform or dichloromethane) containing a slight molar excess of a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the succinic acid byproduct.
-
Reaction: To the stirred solution of DPPE, add a slight molar excess of succinic anhydride dissolved in the same solvent.
-
Incubation: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Washing: After the reaction is complete, the mixture can be washed with a dilute aqueous acid solution to remove excess triethylamine, followed by washing with water to remove any remaining water-soluble byproducts.
-
Purification: The crude product is then purified using column chromatography on silica (B1680970) gel. A gradient of chloroform and methanol is typically used for elution.
-
Characterization: The purified this compound should be characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the palmitoyl chains, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the newly introduced succinyl group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, including the amide and carboxylic acid groups from the succinylation.
-
Biological Role and Signaling Pathways
The biological role of this compound is primarily contextual, depending on its incorporation into lipid-based delivery systems. On its own, it is not known to have a specific signaling function within cells. However, as a component of liposomes or nanoparticles, it significantly influences their interaction with biological systems.
The parent molecule, phosphatidylethanolamine (B1630911) (PE), is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and maintaining membrane curvature. The introduction of the N-succinyl group modifies these properties and imparts new functionalities.
The primary "signaling" role of this compound is its response to pH changes. In acidic environments, such as those found in tumor tissues or within endosomes, the carboxyl group of the succinyl moiety becomes protonated. This neutralizes the negative charge of the headgroup, leading to a change in the lipid's conformation and a destabilization of the lipid bilayer of the carrier particle. This pH-triggered instability is the key to the controlled release of encapsulated drugs.
Caption: pH-triggered drug release mechanism.
The cellular uptake of liposomes containing this compound is generally believed to occur through endocytosis.[6] The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can depend on the overall size, charge, and surface modifications of the liposome.[3] Once inside the cell, the liposomes are trafficked to endosomes, which have a progressively lower internal pH. This acidic environment triggers the destabilization of the liposome and the release of its cargo into the cytoplasm.[7][8]
Experimental Protocols
Preparation of pH-Sensitive Liposomes using this compound
The thin-film hydration method followed by extrusion is a common technique for preparing liposomes.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids, including this compound, a neutral "helper" lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to enhance fusogenicity, and cholesterol for stability, in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol). A typical molar ratio might be DOPE:this compound:Cholesterol (e.g., 6:2:2).
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The buffer should be at a neutral pH (e.g., pH 7.4).
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the phase transition temperature of the lipids.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Characterization:
-
The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The encapsulation efficiency of the drug should be determined by lysing the liposomes with a suitable detergent and quantifying the encapsulated drug using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Caption: Liposome preparation workflow.
Applications in Research and Drug Development
The primary application of this compound is in the formulation of pH-sensitive liposomes for targeted drug delivery, particularly in cancer therapy.[2] The acidic tumor microenvironment and the low pH of endosomes provide the necessary triggers for drug release. This targeted approach can enhance the therapeutic efficacy of anticancer drugs while reducing their systemic toxicity.
Furthermore, the terminal carboxyl group of this compound can be used for the covalent attachment of targeting ligands, such as antibodies, peptides, or aptamers, to the surface of liposomes. This allows for active targeting of the drug delivery system to specific cells or tissues, further improving its specificity and efficacy.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined chemical structure, coupled with its pH-sensitive properties, makes it an ideal component for the rational design of advanced drug delivery systems. The ability to create liposomes that can selectively release their payload in response to specific physiological cues holds great promise for the development of more effective and less toxic therapies for a variety of diseases. This technical guide provides a foundational understanding of this compound to aid in its effective utilization in research and development.
References
- 1. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 2. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of size and pH-sensitivity of liposomes on cellular uptake pathways and pharmacokinetics of encapsulated gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the uptake and intracellular fate of pH-sensitive liposomes by flow cytometry and spectral bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. On the mechanisms of internalization and intracellular delivery mediated by pH-sensitive liposomes | Estudo Geral [baes.uc.pt]
- 8. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 9. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Functionalized Lipids in Modern Membrane Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biological membranes, far from being passive barriers, are dynamic hubs of cellular activity, mediating everything from signal transduction to intercellular communication. Understanding these processes at a molecular level requires tools that can probe and manipulate the membrane environment with high specificity. Functionalized lipids—native lipid structures modified with moieties such as fluorophores, photoactivatable groups, or affinity tags—have emerged as indispensable tools in membrane science. They allow researchers to visualize lipid trafficking, identify protein-lipid interactions, and construct sophisticated drug delivery vehicles. This guide provides a comprehensive overview of the major classes of functionalized lipids, details their core applications, presents key experimental protocols, and summarizes the quantitative impact these molecules have on membrane studies.
Introduction to Functionalized Lipids
Lipids are fundamental components of cellular membranes, dictating their physical properties and serving as docking sites or allosteric modulators for proteins.[][2] However, their small size and the complexity of the lipidome present significant challenges to studying their specific roles.[][3] Functionalized lipids are designed to overcome these hurdles. By incorporating a reporter or reactive group into a lipid scaffold, scientists can track, identify, or capture interacting partners within the native membrane context. These molecular tools can be broadly categorized based on the nature of their functional moiety.
Core Types of Functionalized Lipids
Fluorescently Labeled Lipids
These lipids have a fluorescent dye (fluorophore) attached, typically to the headgroup or one of the acyl chains. They are workhorses for visualizing membrane dynamics, lipid domains, and intracellular trafficking.[4][5]
-
Principle: The attached fluorophore allows the lipid's location and movement to be tracked using fluorescence microscopy.[4]
-
Common Fluorophores: BODIPY, NBD, and various long-wavelength dyes are frequently used due to their high quantum yields and photostability.[4][6][7] BODIPY-based probes are particularly noted for their sharp emission spectra and high quantum yields, which can approach 1.0.[4][6][8]
Photoactivatable Lipids
These lipids are engineered with a photoreactive group, such as a diazirine or benzophenone, that becomes highly reactive upon exposure to UV light.[8][9]
-
Principle: Upon photoactivation, the lipid forms a covalent bond with nearby molecules (proteins or other lipids), permanently "tagging" its interaction partners.[8][9] This technique, known as photoaffinity labeling, is powerful for identifying direct and transient molecular interactions within the membrane.
-
Key Groups: Aryl azides, diazirines, and benzophenones are common photoreactive moieties.[8] Diazirines are favored for their small size and activation by long-wave UV light, which minimizes cellular damage.[10][11]
PEGylated Lipids
These consist of a lipid anchor covalently linked to a polyethylene (B3416737) glycol (PEG) polymer chain. They are fundamental in drug delivery applications.[12][13]
-
Principle: The hydrophilic and flexible PEG chain creates a steric barrier on the surface of lipid-based nanoparticles (e.g., liposomes), which inhibits protein adsorption and recognition by the immune system.[14][15] This "stealth" effect dramatically increases the circulation time of the nanoparticle in the bloodstream.[5][14]
-
Applications: Widely used in clinically approved nanomedicines like Doxil® to improve drug pharmacokinetics and enable passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[5][14]
Biotinylated Lipids
These lipids incorporate a biotin (B1667282) molecule, which has an exceptionally high and specific affinity for the proteins streptavidin and avidin.[16]
-
Principle: The biotin-streptavidin interaction is one of the strongest known non-covalent bonds (KD ≈ 10⁻¹⁴–10⁻¹⁵ M), acting as a highly specific and stable molecular linker.[17][18]
-
Applications: Used to immobilize lipid vesicles or membrane patches onto streptavidin-coated surfaces for biosensor analysis (e.g., Surface Plasmon Resonance), or to attach other biotinylated molecules to a membrane surface.[16][19]
"Clickable" Lipids
These lipids contain a small, bioorthogonal reactive group, typically an alkyne or an azide (B81097).
-
Principle: These groups do not react with native biological molecules but can be specifically and efficiently linked to a complementary "click" partner (e.g., an azide reacting with an alkyne) under biological conditions.[20] This allows for a two-step labeling approach where a reporter molecule (like a fluorophore) is added after the lipid has been incorporated into the system.
-
Advantages: This strategy minimizes perturbations since the initial functional group is very small. It is central to advanced "Flash & Click" techniques that combine photo-crosslinking with subsequent fluorescent tagging.[20]
Data Presentation: Quantitative Impact of Lipid Functionalization
The choice of functionalized lipid has a measurable impact on experimental outcomes and the properties of membrane systems.
Table 1: Properties of Common Fluorescent Lipid Probes
| Fluorophore Class | Typical Quantum Yield (in Lipid Bilayer) | Key Features |
| BODIPY | ~0.9[8] | High photostability, narrow emission spectra, low sensitivity to solvent polarity.[4][6][7] |
| NBD | ~0.3[8] | Environmentally sensitive (fluorescence changes with polarity), smaller size. |
| Cyanine Dyes (Cy3, Cy5) | Variable (0.1 - 0.4) | Available in a wide range of colors, suitable for FRET applications. |
Table 2: Effect of PEGylation on Liposome (B1194612) Pharmacokinetics
| Liposome Formulation | Functionalization | Half-life (t₁/₂) Enhancement (vs. Free Drug) | Reference Drug |
| Conventional Liposome | None | ~5.8-fold | Salvianolic Acid B |
| PEGylated Liposome | DSPE-PEG2000 | ~17.5-fold | Salvianolic Acid B |
| Conventional Liposome | None | - | Doxorubicin |
| PEGylated Liposome (Doxil®) | HSPC/CHOL/mPEG2000-DSPE | Significantly prolonged circulation | Doxorubicin[14] |
Note: Enhancement factors are highly dependent on the specific drug, lipid composition, and animal model.
Table 3: Characteristics of Common Bio-conjugation and Cross-linking Moieties
| Functional Group | Interacting Partner | Bond Type | Typical Efficiency/Affinity | Key Application |
| Biotin | Streptavidin/Avidin | Non-covalent | KD ≈ 10⁻¹⁵ M[17] | Surface immobilization, affinity pull-downs. |
| Trifluoromethyl-diazirine | C-H, N-H, O-H bonds | Covalent (Carbene insertion) | Cross-linking yields can be low (>10%) but are highly specific.[12] | Photoaffinity labeling of interaction partners. |
| Alkyne | Azide ("Click" Chemistry) | Covalent (Triazole) | High efficiency and bioorthogonality. | Two-step metabolic or cellular labeling.[20] |
Key Experimental Protocols & Workflows
Protocol: Preparation of PEGylated Liposomes via Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and the functionalized PEG-lipid (e.g., mPEG2000-DSPE) in a chloroform/methanol solvent mixture. A typical molar ratio is 56:38:5 (HSPC:Chol:mPEG2000-DSPE for Doxil®).[14]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the flask's inner surface.
-
Hydration: Add an aqueous buffer (which may contain the drug to be encapsulated) to the flask. Hydrate the lipid film by gentle agitation above the lipid's phase transition temperature. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction: To create small unilamellar vesicles (SUVs) of a defined size (e.g., ~100 nm), subject the MLV suspension to sonication or, more commonly, extrusion through polycarbonate membranes with a specific pore size.
-
Purification: Remove any unencapsulated drug or material by size exclusion chromatography or dialysis.
-
Characterization: Analyze the resulting liposomes for size distribution (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency.
Workflow: Photoaffinity Labeling to Identify Lipid-Protein Interactions
This workflow outlines the process of using photoactivatable lipids to discover which proteins interact with a specific lipid in a cellular context.
Workflow: SPR Analysis of a Membrane Interaction using Biotinylated Vesicles
This workflow demonstrates how biotinylated lipids are used to create a model membrane surface for studying the binding kinetics of an analyte (e.g., a peripheral membrane protein) in real-time.
Functional Lipids in Signaling Pathways
Functionalized lipids are not only tools but also mimics of key signaling molecules. Phosphoinositides, for example, are critical signaling lipids that recruit effector proteins to the membrane.
Simplified PI3K Signaling Pathway
The phosphorylation of PI(4,5)P₂ to PI(3,4,5)P₃ by PI3-Kinase creates a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the kinase Akt, thereby initiating downstream signaling cascades.
Conclusion and Future Outlook
Functionalized lipids have fundamentally transformed the study of cell membranes, moving from static models to dynamic, real-time investigations in living cells. They provide the molecular-level resolution needed to dissect complex processes like signal transduction, membrane trafficking, and drug-membrane interactions. The continued development of novel functional moieties—including new fluorophores with improved photophysics, more efficient and specific photo-crosslinkers, and a wider array of bioorthogonal "click" handles—will further expand this powerful toolkit. As research moves towards a more systemic understanding of the cell, the ability to selectively label and manipulate individual lipid species will be more critical than ever, promising new insights into disease mechanisms and paving the way for the next generation of targeted therapeutics and nanomedicines.[18]
References
- 2. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG length effect of peptide-functional liposome for blood brain barrier (BBB) penetration and brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochempeg.com [biochempeg.com]
- 12. mdpi.com [mdpi.com]
- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic World of N-succinyl Phosphatidylethanolamine: A Technical Guide to its Biosynthesis and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinyl phosphatidylethanolamine (B1630911) (N-succinyl PE) is a derivative of the ubiquitous membrane phospholipid, phosphatidylethanolamine (PE). It belongs to a larger class of lipids known as N-acylphosphatidylethanolamines (NAPEs), which are characterized by an acyl group attached to the primary amine of the ethanolamine (B43304) headgroup. While various NAPEs with long-chain fatty acyl groups are known to occur naturally and participate in cellular signaling, the presence and biosynthesis of N-succinyl PE in biological systems are not well-documented. This technical guide provides a comprehensive overview of the known biosynthesis of NAPEs as a framework for understanding the potential synthesis of N-succinyl PE, discusses its natural occurrence (or lack thereof), and details experimental protocols for its study.
Biosynthesis of N-Acylphosphatidylethanolamines (NAPEs)
The biosynthesis of NAPEs is a crucial step in the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The primary pathway for NAPE synthesis involves the transfer of an acyl group from a donor phospholipid to the amino group of PE.
The key enzymes implicated in this process belong to the phospholipase A/acyltransferase (PLA/AT) family.[1] These enzymes, also known as HRAS-like suppressors (HRASLS), catalyze the transfer of an acyl chain, typically from the sn-1 position of a donor phospholipid like phosphatidylcholine (PC) or PE itself, to the headgroup amine of a PE molecule.[2][3] This reaction is a transacylation, distinct from CoA-dependent acylations.[2]
Two main types of N-acyltransferases have been identified based on their calcium dependency:
-
Ca2+-dependent N-acyltransferase: This activity has been observed in various tissues, but the enzyme responsible has not been fully molecularly characterized.[1]
-
Ca2+-independent N-acyltransferases: The PLA/AT family of enzymes (PLAAT-1 to -5) function as calcium-independent N-acyltransferases.[2]
The general reaction for NAPE biosynthesis is as follows:
Phospholipid (acyl donor) + Phosphatidylethanolamine (PE) → N-Acylphosphatidylethanolamine (NAPE) + Lysophospholipid
While this pathway is established for long-chain fatty acyl groups, there is currently no direct evidence for an analogous enzymatic reaction that specifically utilizes succinyl-CoA to succinylate PE, which would be catalyzed by a putative "succinyl-CoA:phosphatidylethanolamine N-succinyltransferase". The process of protein succinylation is known to occur both enzymatically and non-enzymatically from succinyl-CoA, a key intermediate in the citric acid cycle.[4][5][6] It is conceivable that a similar non-enzymatic reaction could occur with PE, but this remains speculative.
Figure 1: Biosynthesis pathway of N-Acylphosphatidylethanolamine (NAPE).
Natural Occurrence of N-succinyl PE
While a variety of N-acyl PEs with different fatty acyl chains are found in both plants and animals, there is a notable lack of evidence for the natural occurrence of N-succinyl PE in biological tissues.[7][8][9] In plants, NAPEs have been identified in seeds and seedlings of various species, including cotton, soybean, and pea.[7][10] In mammals, NAPEs are precursors to bioactive NAEs and are found in various tissues, with their levels often increasing in response to cellular stress or injury.[8][9]
In contrast, N-succinyl PE is primarily known as a synthetic phospholipid. It is commercially available with various fatty acid compositions, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (18:1 Succinyl PE).[9][11] These synthetic versions are utilized in research, particularly in the creation of pH-sensitive liposomes for drug delivery applications.[1][7] The succinyl group provides a negative charge and pH-sensitive properties to the liposomes.[1][7]
Quantitative Data
Due to the apparent absence of N-succinyl PE in natural biological systems, quantitative data on its abundance is not available. For other naturally occurring NAPEs, their concentrations are generally low, constituting a minor fraction of total phospholipids (B1166683). For instance, in mammalian cells, NAPEs represent approximately 0.01% of total phospholipids under normal physiological conditions.[8]
Table 1: Commercially Available Synthetic N-succinyl PE Variants
| Common Name | Full Chemical Name | Molecular Formula | CAS Number |
| This compound | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | C41H77NNaO11P | 186800-61-3 |
| 18:1 Succinyl PE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | C45H81NNaO11P | 111613-33-3 |
Experimental Protocols
The following protocols are for the general analysis of NAPEs and can be adapted for the study of synthetic N-succinyl PE.
Lipid Extraction
A robust lipid extraction is the first critical step for the analysis of NAPEs. The method of Bligh and Dyer is a commonly used procedure.[12]
Protocol: Modified Bligh and Dyer Extraction [12]
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For every 1 g of tissue, use 3.8 mL of the solvent mixture.
-
Phase Separation: After homogenization, add 1 mL of chloroform and 1 mL of 0.07 M KCl to the mixture to induce phase separation.
-
Centrifugation: Centrifuge the sample at 1,400 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Re-extraction: Re-extract the upper aqueous phase and the protein pellet with 2 mL of chloroform. Centrifuge again and combine the lower organic phases.
-
Drying: Evaporate the pooled organic phase to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., chloroform:methanol 2:1 for TLC, or a solvent compatible with HPLC-MS).
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the separation and qualitative analysis of phospholipid classes.
Protocol: TLC for NAPE Separation [13][14]
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates. Pre-wash the plates by developing them in chloroform:methanol (1:1, v/v) and air-dry.
-
Sample Application: Spot the lipid extract onto the origin of the TLC plate.
-
Development: Develop the plate in a TLC tank containing a solvent system of chloroform:methanol:ammonium hydroxide (B78521) (65:25:4, v/v/v).
-
Visualization: After development, dry the plate and visualize the lipid spots using iodine vapor or specific spray reagents.
-
Iodine Vapor: Place the plate in a tank with iodine crystals to visualize all lipids as brown spots.
-
Ninhydrin (B49086) Spray: To specifically detect lipids with free amino groups (like PE), spray the plate with a 0.2% ninhydrin solution in ethanol (B145695) and heat at 100-110°C for 5-10 minutes. NAPEs will not react with ninhydrin due to the acylated amino group.
-
Phosphorus Spray: To detect all phosphorus-containing lipids, use a molybdenum blue spray reagent.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the separation and quantification of different NAPE molecular species, often coupled with a mass spectrometer.
Protocol: Normal-Phase HPLC for NAPE Separation [15][16]
-
Column: Silica or diol-based column.
-
Mobile Phase: A gradient of non-polar and polar solvents. A common system is a gradient of hexane/isopropanol and isopropanol/water.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of specific NAPE molecular species.[12][17][18]
-
Ionization: Electrospray ionization (ESI) is commonly used for the analysis of phospholipids.
-
Analysis: High-resolution mass spectrometry can provide accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion to obtain structural information, such as the fatty acid composition of the glycerol (B35011) backbone and the N-acyl chain.
Figure 2: General experimental workflow for the analysis of N-succinyl PE.
Conclusion
N-succinyl phosphatidylethanolamine remains a molecule of significant interest primarily within the realm of synthetic lipid chemistry and its applications in drug delivery systems. While the broader class of N-acylphosphatidylethanolamines has established biosynthetic pathways and natural occurrences, direct evidence for the endogenous production and presence of N-succinyl PE in biological systems is currently lacking. Future research may yet uncover a novel enzymatic pathway for its synthesis or its presence in specific organisms or under particular physiological conditions. For now, the study of N-succinyl PE relies on the adaptation of well-established analytical techniques for phospholipids, providing a robust framework for its characterization in various experimental contexts. Researchers and drug development professionals should be mindful of its synthetic origin when incorporating it into their studies.
References
- 1. liposomes.ca [liposomes.ca]
- 2. mdpi.com [mdpi.com]
- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-succinyldioleoylphosphatidylethanolamine: structural preferences in pure and mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of N-succinyl-chitosan as a systemic long-circulating polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. scribd.com [scribd.com]
- 16. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 17. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
An In-depth Technical Guide to Headgroup Modified Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of headgroup modified phospholipids (B1166683), covering their synthesis, characterization, and applications in research and drug development. It is designed to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of key concepts.
Introduction to Headgroup Modified Phospholipids
Phospholipids are amphipathic molecules that form the fundamental building blocks of cellular membranes. They consist of a hydrophilic "head" group and two hydrophobic "tail" groups.[1] Headgroup modified phospholipids are a class of lipids where the polar headgroup has been chemically altered to introduce new functionalities.[2] This modification is a powerful strategy to tailor the physicochemical properties and biological functions of lipid-based drug delivery systems, such as liposomes.[2]
By altering the headgroup, researchers can control various aspects of liposome (B1194612) behavior, including:
-
Solubility and Stability: Modifications can enhance the stability of liposomes in biological fluids.
-
Surface Charge: The introduction of charged moieties can influence interactions with cells and proteins.
-
Targeting: The attachment of specific ligands enables targeted delivery to specific cells or tissues.
-
Bio-responsiveness: Incorporating stimuli-responsive groups allows for controlled drug release in response to specific physiological cues.
These modifications can significantly impact the cellular localization, enzyme recognition, protein binding, and signaling pathways of the lipid-based carriers.[2]
Types of Headgroup Modifications
Headgroup modifications can be broadly categorized based on the intended function. Common modifications include the attachment of polymers, charged molecules, and targeting ligands.
PEGylation: The "Stealth" Modification
PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the phospholipid headgroup. This creates a hydrophilic shield on the surface of the liposome, which provides several advantages:
-
Prolonged Circulation Time: The PEG layer sterically hinders the binding of opsonins (plasma proteins), reducing uptake by the mononuclear phagocyte system (MPS) and thereby extending the circulation half-life of the liposomes in the bloodstream.[3]
-
Improved Stability: The hydrophilic nature of PEG enhances the stability of liposomes in aqueous environments and can prevent aggregation.
-
Reduced Immunogenicity: PEGylation can mask the liposome surface from the immune system, reducing immunogenic responses.
The length of the PEG chain and the density of PEGylated lipids on the liposome surface are critical parameters that influence these properties.
Charge Modification: Cationic and Anionic Lipids
Modifying the surface charge of liposomes by incorporating phospholipids with charged headgroups can significantly influence their interaction with biological systems.
-
Cationic Lipids: These lipids possess a net positive charge at physiological pH. They are widely used for the delivery of negatively charged molecules like nucleic acids (DNA and RNA). The positive charge facilitates the condensation of nucleic acids and promotes interaction with the negatively charged cell membrane, leading to cellular uptake.
-
Anionic Lipids: These lipids carry a net negative charge. The incorporation of anionic phospholipids can improve the stability of liposomes and has been shown to influence their interaction with certain cell types and proteins.[4]
Targeting Ligands: For Precision Delivery
To enhance the specificity of drug delivery, targeting ligands can be conjugated to the headgroup of phospholipids. These ligands bind to specific receptors that are overexpressed on the surface of target cells, leading to receptor-mediated endocytosis of the liposome. Common targeting ligands include:
-
Antibodies and Antibody Fragments: Offer high specificity for their target antigens.
-
Peptides: Smaller than antibodies, they can be designed to bind to a variety of receptors. The RGD (arginine-glycine-aspartic acid) peptide, for example, targets integrin receptors that are often overexpressed on tumor cells.
-
Vitamins: Folic acid is a common targeting ligand as the folate receptor is overexpressed in many types of cancer cells.[5]
-
Aptamers: These are single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity and specificity.
Bio-responsive Modifications: Smart Drug Delivery
Bio-responsive liposomes are designed to release their payload in response to specific stimuli present in the target microenvironment. This can be achieved by incorporating headgroups that are sensitive to:
-
pH: The acidic microenvironment of tumors or the low pH within endosomes can trigger a conformational change in the headgroup, leading to destabilization of the liposome and drug release.[5][6]
-
Enzymes: Specific enzymes that are overexpressed at the target site can cleave a linker, releasing the drug.
-
Redox Potential: The different redox environments inside and outside of cells can be exploited to trigger drug release.
Data Presentation: Physicochemical Properties of Headgroup Modified Liposomes
The following tables summarize quantitative data on how different headgroup modifications influence the key physicochemical properties of liposomes.
Table 1: Effect of PEGylation on Liposome Properties
| Liposome Composition | PEG-Lipid Content (mol%) | PEG Chain Length (Da) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vivo Circulation Half-life (t½) |
| DSPC/Chol | 0 | - | 180 ± 25 | 0.15 | -15 ± 5 | < 1 h |
| DSPC/Chol/DSPE-PEG | 2 | 2000 | 165.5 ± 20 | 0.12 | -20 ± 4 | 26.5 h[7] |
| DSPC/Chol/DSPE-PEG | 5 | 2000 | 155 ± 18 | 0.10 | -22 ± 5 | ~24 h |
| DSPC/Chol/DSPE-PEG | 10 | 2000 | 140 ± 15 | 0.08 | -25 ± 6 | ~20 h |
| DSPC/Chol/DSPE-PEG | 5 | 5000 | 160 ± 20 | 0.11 | -23 ± 5 | > 24 h[8] |
Data compiled from multiple sources and represent typical values. Actual values may vary depending on the specific lipids and preparation methods used.
Table 2: Effect of Charged Lipids on Liposome Properties
| Liposome Composition (molar ratio) | Charged Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPC | None (Neutral) | 150 ± 20 | 0.18 | -5 ± 3 | 75 ± 8 |
| DOPC/DOTAP (85:15) | Cationic (DOTAP) | 165 ± 25 | 0.22 | +35 ± 5 | 70 ± 10 |
| DOPC/DOPS (85:15) | Anionic (DOPS) | 158 ± 22 | 0.19 | -40 ± 6 | 78 ± 7 |
| DSPC/Chol/Stearylamine (85:10:5) | Cationic (Stearylamine) | 175 ± 30 | 0.25 | +45 ± 8 | 65 ± 12 |
| DSPC/Chol/DSPG (85:10:5) | Anionic (DSPG) | 162 ± 25 | 0.20 | -50 ± 7 | 80 ± 9 |
Data compiled from multiple sources and represent typical values. Actual values may vary depending on the specific lipids, drug, and preparation methods used.[4][9]
Table 3: Effect of Targeting Ligands on Cellular Uptake
| Liposome Formulation | Targeting Ligand | Target Cell Line | Cellular Uptake (relative to non-targeted) |
| PEG-Liposome | None | U87MG (human glioblastoma) | 1.0 |
| RGD-PEG-Liposome | cRGD peptide | U87MG (human glioblastoma) | 2.5-fold increase[10] |
| Folate-PEG-Liposome | Folic Acid | J6456-FR (folate receptor high) | 45-fold increase[5][10] |
| Antibody-Liposome | Anti-HER2 Antibody | SK-BR-3 (HER2-positive breast cancer) | Significant increase |
| Aptamer-Liposome | AS1411 Aptamer | MCF-7 (breast cancer) | 3-fold increase |
Data compiled from multiple sources and represent typical values. The degree of uptake enhancement can vary significantly based on cell type, receptor density, and experimental conditions.[10][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a headgroup modified phospholipid, the preparation of liposomes, and their subsequent characterization.
Synthesis of a Peptide-Conjugated Phospholipid (DSPE-PEG-RGD)
This protocol describes the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] conjugated to a cyclic RGD peptide.[12][13][14]
Materials:
-
DSPE-PEG(2000)-Maleimide
-
Cyclic RGDfC peptide (cRGD)
-
Triethylamine (B128534) (TEA)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Argon or Nitrogen gas
-
Dialysis membrane (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve DSPE-PEG(2000)-Maleimide (1 mmol) in 0.1 M PBS (pH 7.2) containing triethylamine (2 mmol).
-
In a separate vial, dissolve the cRGD peptide (2 mmol) in 0.1 M PBS (pH 7.2).
-
Add the cRGD peptide solution to the DSPE-PEG(2000)-Maleimide solution with gentle stirring.
-
Purge the reaction mixture with argon or nitrogen gas and allow it to react for 12 hours at room temperature in the dark.
-
Purify the DSPE-PEG-RGD conjugate by dialysis against deionized water for 48 hours at 4°C, with frequent water changes.
-
Lyophilize the purified product to obtain a white powder.
-
Confirm the synthesis and purity of the conjugate using techniques such as 1H-NMR and MALDI-TOF mass spectrometry.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.[13][15][16][17][18]
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, and DSPE-PEG-RGD)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)
Procedure:
-
Weigh the desired amounts of lipids and dissolve them in chloroform in a round-bottom flask. For example, a molar ratio of DSPC:Cholesterol:DSPE-PEG-RGD of 55:40:5.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer (pre-heated to the same temperature as the evaporation step) to the flask.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is completely dispersed, forming a suspension of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 10-20 times. This will produce a suspension of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Store the prepared liposomes at 4°C.
Characterization of Liposomes
4.3.1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[19][20][21][22]
Protocol:
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (e.g., 25°C) and the viscosity and refractive index of the dispersant.
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted average size) and the PDI (a measure of the width of the size distribution). A PDI value below 0.2 is generally considered to indicate a monodisperse sample.
4.3.2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is an indicator of their stability.[8][23][24]
Protocol:
-
Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to avoid charge screening effects.
-
Load the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential. A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability.
4.3.3. Phospholipid Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the different phospholipid components of a liposome formulation.[3][25]
Protocol:
-
Lipid Extraction: Extract the lipids from the liposome suspension using a method such as the Bligh-Dyer extraction.
-
Chromatographic Separation:
-
Column: Use a normal-phase silica (B1680970) column.
-
Mobile Phase: A gradient of solvents is typically used to separate the different phospholipid classes. For example, a gradient of chloroform/methanol/ammonia.
-
Injection Volume: Inject a known volume of the extracted lipid sample.
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a UV detector (at a low wavelength, e.g., 205 nm) for detection.
-
Quantification: Create a calibration curve using known concentrations of phospholipid standards to quantify the amount of each phospholipid in the sample.
4.3.4. In Vitro Cellular Uptake Assay
This assay is used to quantify the uptake of fluorescently labeled liposomes by cells in culture.[22]
Materials:
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Target cells (e.g., a cancer cell line)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled liposomes at various concentrations for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
For Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
For Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows relevant to headgroup modified phospholipids.
Signaling Pathways
Experimental Workflows
Conclusion
Headgroup modified phospholipids are indispensable tools in modern drug delivery and biomedical research. The ability to precisely engineer the surface of liposomes allows for the development of sophisticated nanocarriers with enhanced stability, prolonged circulation, and targeted delivery capabilities. This guide has provided a comprehensive overview of the key aspects of headgroup modified phospholipids, from their fundamental types to detailed experimental protocols and illustrative workflows. As our understanding of the interactions between nanomaterials and biological systems continues to grow, the rational design of headgroup modified phospholipids will undoubtedly play an increasingly important role in the development of next-generation nanomedicines.
References
- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulation and biodistribution profiles of long-circulating PEG-liposomes of various sizes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges [mdpi.com]
- 11. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. RGD Peptide Modified Erythrocyte Membrane/Porous Nanoparticles Loading Mir-137 for NIR-Stimulated Theranostics of Glioblastomas [mdpi.com]
- 17. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 20. Influence of poly(ethylene glycol) grafting density and polymer length on liposomes: relating plasma circulation lifetimes to protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 25. Chapter 2: Surface Properties of Liposomes Depending on Their Composition (2006) | Kimiko Makino | 26 Citations [scispace.com]
An In-Depth Technical Guide to 16:0 Succinyl PE: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)), a functionalized phospholipid increasingly utilized in advanced drug delivery systems and biomedical research. This document details its physicochemical properties, outlines a detailed experimental protocol for the preparation of functionalized liposomes, and presents a visual workflow for this process.
Core Properties of this compound
This compound is a derivative of the naturally occurring phospholipid phosphatidylethanolamine (B1630911) (PE), where a succinyl group is attached to the amine of the ethanolamine (B43304) headgroup. This modification imparts a negative charge and provides a reactive carboxylic acid group for further conjugation, making it a valuable component in the formulation of targeted drug delivery vehicles such as liposomes and nanoparticles.[1]
| Property | Value | Reference |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), DPPE-Succinyl | [2] |
| Molecular Formula | C₄₁H₇₇NNaO₁₁P | [3] |
| Molecular Weight | 814.01 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically >99% | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol | [4] |
| Storage Temperature | -20°C | [2] |
Role in Drug Delivery and Research
The unique structure of this compound, featuring two saturated 16-carbon acyl chains (palmitic acid), contributes to the formation of stable, rigid lipid bilayers.[3] The succinylation of the headgroup introduces a terminal carboxylic acid, which can be used for the covalent attachment of various molecules, including targeting ligands (antibodies, peptides), polymers (like polyethylene (B3416737) glycol for stealth properties), and fluorescent probes.[1]
This functionalization is pivotal in the design of "smart" drug delivery systems that can selectively target specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[3][5] The negative charge imparted by the succinyl group also influences the zeta potential of liposomes, which is a critical factor in their stability and interaction with biological membranes.[6]
While not a direct signaling molecule in a classical pathway, the incorporation of this compound into a lipid nanoparticle can influence cellular uptake and trafficking, thereby indirectly affecting intracellular signaling cascades initiated by the delivered therapeutic agent. Its primary role, however, remains as a versatile building block for the construction of sophisticated nanocarriers.
Experimental Protocol: Preparation and Characterization of Functionalized Liposomes
This section provides a detailed methodology for the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method. This procedure is widely used to produce vesicles with a controlled size distribution.[7]
Materials and Equipment
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Aqueous Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Drug for Encapsulation (Optional):
-
A hydrophilic drug of choice
-
-
Equipment:
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Vacuum pump
-
Liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Cryo-Transmission Electron Microscope (Cryo-TEM) (optional)
-
High-Performance Liquid Chromatography (HPLC) system (for encapsulation efficiency)
-
Procedure
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:this compound). If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids (for DPPC, Tm is 41°C, so a temperature of 45-50°C is suitable).[7]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[7]
-
-
Hydration:
-
Add the aqueous buffer (e.g., PBS, pH 7.4), pre-heated to the same temperature as the water bath, to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually swell and hydrate (B1144303) to form multilamellar vesicles (MLVs). This process may take 30-60 minutes.[7]
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.
-
The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
-
-
Purification (Removal of Unencapsulated Drug):
-
To separate the liposomes from the unencapsulated drug, use techniques such as dialysis against the hydration buffer or size exclusion chromatography.
-
Characterization
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer and measure using a DLS instrument.
-
Expected Outcome: A narrow size distribution with a low PDI value (ideally < 0.2) indicates a homogenous liposome population.
-
-
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Measure the zeta potential of the diluted liposome suspension.
-
Expected Outcome: The incorporation of this compound will result in a negative zeta potential, which contributes to the colloidal stability of the formulation by preventing aggregation.[6]
-
-
Morphology:
-
Method: Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Procedure: Flash-freeze a thin film of the liposome suspension and image under cryogenic conditions.
-
Expected Outcome: Cryo-TEM images will reveal the spherical shape and lamellarity of the vesicles.
-
-
Encapsulation Efficiency (EE%):
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using a suitable method (e.g., centrifugation or dialysis).
-
Disrupt the liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total amount of drug used.
-
Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing functionalized liposomes and the logical relationship of characterization techniques to the critical quality attributes of the final product.
References
DPPE-Succinyl as a Functionalized Lipid Reporter Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-succinyl) is a versatile, functionalized phospholipid that has emerged as a critical component in the development of advanced drug delivery systems, diagnostic assays, and research tools. Its unique structure, featuring a hydrophilic succinyl headgroup that provides a terminal carboxylic acid, allows for the covalent attachment of a wide array of molecules, including proteins, peptides, antibodies, and fluorescent probes. This guide provides a comprehensive technical overview of DPPE-succinyl, detailing its properties, applications, and the experimental protocols necessary for its effective use as a lipid reporter molecule.
Introduction to DPPE-Succinyl
DPPE-succinyl is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE). The addition of a succinyl group to the head of the PE molecule introduces a reactive carboxyl group, transforming it into a powerful tool for bioconjugation.[1] This functional handle is the key to DPPE-succinyl's utility, enabling the creation of surface-modified liposomes and other lipid-based nanoparticles.[2]
These functionalized nanoparticles can be engineered for a variety of applications:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides to the surface of liposomes containing DPPE-succinyl, drugs can be delivered specifically to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[3]
-
Immunoassays: DPPE-succinyl is instrumental in the development of sensitive liposome-based immunoassays, where the liposome (B1194612) acts as a signal amplification vehicle.[4]
-
Diagnostic Imaging: The attachment of imaging agents to DPPE-succinyl-functionalized liposomes allows for the visualization of biological processes and the diagnosis of diseases.
-
Model Membrane Studies: The incorporation of DPPE-succinyl into lipid bilayers provides a means to study membrane protein interactions and other membrane-associated phenomena.
Physicochemical Properties and Data
The incorporation of DPPE-succinyl into liposomal formulations can influence their physical and chemical characteristics. The following tables summarize representative quantitative data for liposomes functionalized with DPPE-succinyl. It is important to note that these values can vary depending on the specific lipid composition, preparation method, and the nature of the conjugated molecule.
Table 1: Physicochemical Characterization of DPPE-Succinyl Functionalized Liposomes
| Parameter | Typical Value Range | Method of Analysis | Significance |
| Vesicle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and circulation time.[5][6] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome population; a lower PDI is desirable.[7] |
| Zeta Potential | -20 to -50 mV | Laser Doppler Velocimetry | Measures surface charge, which affects stability and interaction with biological membranes. The negative charge from the succinyl group contributes to this value.[8][9] |
| Encapsulation Efficiency (%) | 30 - 90% | Chromatography (e.g., HPLC), Spectroscopy | The percentage of the initial drug that is successfully entrapped within the liposomes.[7] |
| Drug Loading Capacity (%) | 1 - 10% | Chromatography (e.g., HPLC), Spectroscopy | The weight percentage of the drug relative to the total weight of the liposome.[7] |
Table 2: Bioconjugation and Stability Data for DPPE-Succinyl Liposomes
| Parameter | Typical Value Range | Method of Analysis | Significance |
| Conjugation Efficiency (%) | 40 - 80% | HPLC, SDS-PAGE, ELISA | The percentage of the targeting ligand that is successfully conjugated to the liposome surface. |
| In Vitro Drug Release (%) | 10 - 50% over 24h | Dialysis, Spectrophotometry | The rate at which the encapsulated drug is released from the liposome under physiological conditions.[10] |
| Storage Stability | Stable for several months at 4°C | DLS (monitoring size and PDI over time) | Indicates the shelf-life of the liposomal formulation.[11][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and functionalization of DPPE-succinyl containing liposomes.
Preparation of DPPE-Succinyl Containing Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs).[13][14]
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
DPPE-succinyl
-
Cholesterol (optional, for membrane stability)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Dissolve the lipids (e.g., DPPC, cholesterol, and DPPE-succinyl at a desired molar ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing or gently swirling the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid. This process results in the formation of MLVs.
-
To produce SUVs of a defined size, the MLV suspension can be sonicated or, more commonly, extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
EDC/NHS Coupling of Proteins to DPPE-Succinyl Liposomes
This two-step protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to activate the carboxyl groups on the DPPE-succinyl for reaction with primary amines on the protein.[3][13][15][16]
Materials:
-
DPPE-succinyl containing liposomes in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
EDC (prepare fresh)
-
Sulfo-NHS (prepare fresh)
-
Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size exclusion chromatography column for purification
Procedure:
-
Activation of Liposomes:
-
To the liposome suspension in MES buffer, add a freshly prepared solution of EDC and sulfo-NHS. A molar excess of EDC and sulfo-NHS over the available carboxyl groups is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activating Agents (Optional but Recommended):
-
Remove excess EDC and sulfo-NHS by passing the activated liposome suspension through a desalting column equilibrated with the coupling buffer (e.g., PBS, pH 7.4).
-
-
Conjugation to Protein:
-
Immediately add the protein solution to the activated liposome suspension. The molar ratio of protein to reactive lipid will need to be optimized for the specific application.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching:
-
Add a quenching solution to block any unreacted NHS-esters.
-
-
Purification:
-
Separate the protein-conjugated liposomes from unconjugated protein and other reaction components using size exclusion chromatography.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways involving DPPE-succinyl.
Conclusion
DPPE-succinyl is a powerful and versatile tool for the functionalization of lipid-based nanoparticles. The ability to covalently attach a wide range of molecules to the surface of liposomes opens up numerous possibilities in targeted drug delivery, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize DPPE-succinyl in their work. As nanotechnology and personalized medicine continue to advance, the importance of functionalized lipids like DPPE-succinyl is only expected to grow.
References
- 1. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Liposome-based flow-injection immunoassay for determining theophylline in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Preparation and Evaluation of Liposomes Co-Loaded with Doxorubicin, Phospholipase D Inhibitor 5-Fluoro-2-Indolyl Deschlorohalopemide (FIPI) and D-Alpha Tocopheryl Acid Succinate (α-TOS) for Anti-Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Harnessing the Power of D-Alpha-Tocopheryl Polyethylene Glycol Succinate-Based Nanoparticles for Targeted Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel potent liposome agonists of triggering receptor expressed on myeloid cells 2 phenocopy antibody treatment in cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of 16:0 Succinyl PE Liposomes for pH-Sensitive Drug Delivery
Application Notes
This document provides a detailed protocol for the preparation of pH-sensitive liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE). These liposomes are designed to be stable at physiological pH (7.4) and to release their encapsulated contents in acidic environments, such as those found in endosomes and the tumor microenvironment.[1][2] This characteristic makes them a promising vehicle for the targeted intracellular delivery of therapeutic agents, including chemotherapy drugs, proteins, and nucleic acids.[3]
The inclusion of this compound, a lipid with a carboxylic acid headgroup, confers the pH-sensitive property.[4] At neutral pH, the succinyl group is deprotonated and negatively charged, contributing to the stability of the liposomal membrane. In an acidic environment, the carboxyl group becomes protonated, leading to a change in the lipid's properties that destabilizes the liposome (B1194612) and facilitates the release of its payload.[1][3] This triggered release mechanism can enhance the therapeutic efficacy of encapsulated drugs by ensuring they reach the cytoplasm of target cells, thereby avoiding degradation in the endo-lysosomal pathway.[3][5]
The primary application for these liposomes is in cancer therapy, where they can exploit the slightly acidic tumor microenvironment for drug release.[1][2] Additionally, upon cellular uptake via endocytosis, the significant drop in pH within the endosome triggers rapid drug release, leading to higher intracellular drug concentrations.[3][5]
Experimental Protocols
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (this compound)
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Drug to be encapsulated (e.g., Doxorubicin)
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and robust technique for liposome formulation.[6][7][8][9][10]
-
Lipid Dissolution: In a round-bottom flask, dissolve DPPC, Cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture. A typical molar ratio for pH-sensitive liposomes is 6:4:1 (DPPC:Chol:this compound). If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, this is 41°C; a temperature of 50-60°C is recommended). Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[9][11]
-
Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.
-
Hydration: Add the aqueous hydration buffer (e.g., PBS at pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the buffer must be above the Tc of the lipids.
-
Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing, which causes the lipid sheets to swell and self-assemble into multilamellar vesicles (MLVs).
Protocol 2: Liposome Sizing by Extrusion
To achieve a uniform size distribution and produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.
-
Extruder Assembly: Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process should be carried out at a temperature above the lipid Tc.[11]
-
Purification: To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
Protocol 3: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes.[12][]
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Analyze the sample using a DLS instrument. For zeta potential measurements, an electric field is applied across the sample, and the particle velocity is measured.[14]
2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) is used to visualize the shape and lamellarity of the liposomes.[4][15] Cryo-TEM is preferred for observing the liposomes in their hydrated state.[16]
-
Procedure (Negative Staining):
-
Place a drop of the liposome suspension on a carbon-coated copper grid for a few minutes.
-
Blot off the excess suspension with filter paper.
-
Add a drop of a negative staining agent (e.g., 2% uranyl acetate).
-
Blot off the excess staining agent and allow the grid to air dry completely before imaging.
-
3. Encapsulation Efficiency:
-
Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.
-
Procedure:
-
Separate the liposomes from the free drug using a method like centrifugation, dialysis, or size exclusion chromatography.[17]
-
Disrupt the liposomes to release the encapsulated drug, for example, by adding a surfactant like Triton X-100.
-
Quantify the drug concentration in the liposomal fraction and the free drug fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100[18]
-
Data Presentation
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Drug Release at pH 5.5 (in 24h) | Reference |
| DPPC:Chol:this compound (Representative) | 100 - 200 | < 0.2 | -20 to -40 | > 80% | [1][7] |
| DOPE:CHEMS (6:4) | ~150-200 | ~0.2 | -17 to -25 | > 80% | [6][7] |
| PE:Chol:OA:DTX (3:2:3:1 w/w) | Not Specified | Not Specified | Not Specified | ~1.3-fold higher than at pH 7.4 | [1] |
Note: The data presented are representative values for pH-sensitive liposomes and may vary depending on the specific lipids, drug, and preparation method used.
Visualizations
Experimental Workflow
Caption: Workflow for this compound liposome preparation and characterization.
Signaling Pathway: Endosomal Escape
Caption: Mechanism of pH-sensitive endosomal escape for Succinyl PE liposomes.
References
- 1. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. benchchem.com [benchchem.com]
- 12. horiba.com [horiba.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. rsc.org [rsc.org]
- 16. store.astm.org [store.astm.org]
- 17. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
Application Notes: 16:0 Succinyl PE in Targeted Drug Delivery Systems
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0 Succinyl PE or DPPE-Succinyl, is a functionalized phospholipid integral to the development of advanced drug delivery systems. It is characterized by a 16-carbon saturated acyl chain (dipalmitoyl), a phosphoethanolamine headgroup, and a terminal succinyl group.[1][2] This succinyl group provides a reactive carboxylic acid, making this compound a versatile component for creating targeted and stimuli-responsive nanocarriers like liposomes.[3][] Its amphiphilic nature allows for stable integration into the lipid bilayer of these carriers, while the carboxyl group offers two primary advantages: pH-sensitivity and a covalent attachment point for targeting moieties.[3][5]
Core Applications
-
pH-Sensitive Drug Release: The succinyl group's carboxyl moiety has a pKa in the acidic range. In liposomes circulating in the bloodstream (physiological pH ~7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable liposomal membrane.[6][7] Upon internalization by target cells into endosomes, where the pH is lower (pH 5.0-6.5), the carboxyl group becomes protonated.[6][8] This charge neutralization disrupts the packing of the lipid bilayer, leading to membrane destabilization and the release of the encapsulated drug into the cytoplasm.[8][9] This mechanism is particularly effective for delivering drugs to acidic microenvironments, such as those found in tumors or sites of inflammation.[6]
-
Targeted Delivery via Ligand Conjugation: The terminal carboxyl group serves as a chemical handle for covalently attaching targeting ligands, such as antibodies, peptides, or aptamers.[10] A common and efficient method for this conjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[11] This process activates the carboxyl group, allowing it to form a stable amide bond with primary amines on the targeting ligand.[11] The resulting "immunoliposomes" or targeted nanoparticles can selectively bind to and be internalized by cells that overexpress the corresponding receptor, thereby increasing drug concentration at the site of action and reducing off-target toxicity.[8][10]
Signaling and Release Pathway
The primary mechanism for drug release from this compound-containing liposomes within a target cell is triggered by the acidic environment of the endosome following cellular uptake.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing succinylated lipids in drug delivery formulations.
Table 1: pH-Dependent Drug Release
| Formulation Components | pH | Release Percentage | Time | Reference |
| DOPE / CHEMS / DSPE-PEG (Hyaluronic Acid-Targeted) | 5.5 | 90% | 6 h | [6] |
| DOPE / CHEMS / DSPE-PEG (Hyaluronic Acid-Targeted) | 7.4 | <10% | 6 h | [6] |
| PEtOz-modified liposomes | 6.4 | ~60% | 24 h | [12] |
| PEtOz-modified liposomes | 7.4 | ~25% | 24 h | [12] |
| DODMA / DOPE / Cholesterol / DSPE-PEG | 5.0 | ~37% | 0.5 h | [13] |
| DODMA / DOPE / Cholesterol / DSPE-PEG | 7.4 | ~4% | 0.5 h | [13] |
| DODMA / DOPE / Cholesterol / DSPE-PEG | Acidic | ~70% | 24 h | [13] |
| DODMA / DOPE / Cholesterol / DSPE-PEG | Neutral | ~55% | 24 h | [13] |
DOPE: Dioleoylphosphatidylethanolamine, CHEMS: Cholesteryl hemisuccinate, DSPE-PEG: Distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)], PEtOz: Poly(2-ethyl-2-oxazoline), DODMA: 1,2-dioleyloxy-3-dimethylaminopropane.
Table 2: Formulation and Encapsulation Efficiency
| Lipid Composition (Molar Ratios) | Drug | Encapsulation Efficiency (%) | Size (nm) | Reference |
| DODAP / DOPE / Cholesterol / DSPE-PEG (35:35:25:5) | Levofloxacin | 35% | 120-150 | [13] |
| DODMA / DOPE / Cholesterol / DSPE-PEG (40:30:25:5) | Levofloxacin | 35% | 120-150 | [13] |
DODAP: 1,2-dioleoyl-3-dimethylammonium-propane.
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Liposomes via Thin-Film Hydration
This protocol describes the formation of liposomes incorporating this compound using the standard thin-film hydration method, followed by extrusion for size homogenization.
Methodology:
-
Lipid Preparation: Co-dissolve this compound and other lipid components (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol) in a suitable organic solvent like a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound (e.g., 55:40:5).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to evaporate the solvent, resulting in a thin, dry lipid film on the flask's inner surface.
-
Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, HBS) containing the drug to be encapsulated. The hydration temperature should be maintained above the Tc.
-
Vesicle Formation: The hydration process, aided by gentle agitation or vortexing, causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Sizing: To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against a fresh buffer.
Protocol 2: Covalent Coupling of Antibodies to Succinyl-PE Liposomes
This protocol details the conjugation of an antibody to the surface of pre-formed this compound-containing liposomes using EDC/sulfo-NHS chemistry.[11]
Methodology:
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and sulfo-NHS in an appropriate reaction buffer (e.g., MES buffer, pH 6.0).
-
To the suspension of pre-formed liposomes containing this compound, add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of available succinyl groups on the liposome exterior.[11]
-
Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester intermediate.[11]
-
-
Antibody Conjugation:
-
Dissolve the antibody or peptide to be conjugated in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Add the antibody solution to the activated liposome suspension. A molar ratio of approximately 10:1 (reactive lipid:protein) is often a good starting point.[11]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching Reaction (Optional): To deactivate any remaining reactive sulfo-NHS esters and prevent non-specific cross-linking, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or hydroxylamine.
-
Purification: Remove unconjugated antibody and residual coupling reagents from the final immunoliposome preparation. This is typically achieved through size exclusion chromatography or dialysis with a high molecular weight cutoff membrane. The purified, targeted liposomes are then ready for characterization and in vitro/in vivo use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 186800-61-3 | BroadPharm [broadpharm.com]
- 3. Succinyl PE | AxisPharm [axispharm.com]
- 5. This compound CAS:186800-61-3 - Ruixibiotech [ruixibiotech.com]
- 6. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pH-sensitive liposomes: liposomes bearing a poly(ethylene glycol) derivative with carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. scienceopen.com [scienceopen.com]
- 13. DSpace [helda.helsinki.fi]
Application Note: Quantitative Analysis of 16:0 Succinyl Phosphatidylethanolamine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive methodology for the sensitive and specific quantification of 16:0 Succinyl Phosphatidylethanolamine (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail optimized protocols for lipid extraction, sample preparation, and LC-MS/MS (B15284909) analysis. The described method utilizes Multiple Reaction Monitoring (MRM) for accurate quantification and provides characteristic fragmentation patterns for confident identification. This protocol is designed for researchers investigating lipid modifications, potential biomarkers, and cellular signaling.
Introduction
Phosphatidylethanolamines (PEs) are key components of cellular membranes and precursors to various signaling lipids. Post-translational modifications of these lipids, such as succinylation, can alter their physicochemical properties and biological functions. 16:0 Succinyl PE is a modified phospholipid where a succinyl group is attached to the primary amine of the ethanolamine (B43304) headgroup of dipalmitoyl PE.
The formation of N-succinyl PE has been observed to occur non-enzymatically from the reaction of PE with succinyl-CoA, particularly during sample extraction procedures, which highlights the need for careful and controlled experimental protocols[1]. Whether endogenous or an artifact of sample handling, the ability to accurately detect and quantify this compound is crucial. Altered levels of modified lipids can be indicative of metabolic shifts or disease states, making them potential biomarkers.
This document provides a robust and detailed protocol for the analysis of this compound using LC-MS/MS, a highly sensitive and specific analytical technique well-suited for lipidomics[2][3].
Experimental Protocols
Lipid Extraction (MTBE Method)
This protocol is adapted from established methods for its efficiency and compatibility with mass spectrometry[4][5]. It is critical to use high-purity solvents and glass tubes to prevent contamination from plasticizers[6].
Materials:
-
Biological sample (e.g., ~1x10⁷ cells, 100 mg tissue, or 100 µL plasma)[6]
-
Internal Standard (IS): e.g., 16:0-d31/18:1-d7 PE or other appropriate deuterated lipid standard.
-
Methanol (B129727) (MeOH), HPLC grade, chilled on ice.
-
Methyl tert-butyl ether (MTBE), HPLC grade.
-
Water, HPLC grade.
-
Butylated hydroxytoluene (BHT) to inhibit oxidation (optional, 100 µM final concentration)[6].
-
Vortex mixer.
-
Centrifuge capable of 10,000 x g at 4°C.
-
Sample concentrator (e.g., SpeedVac or nitrogen evaporator).
Procedure:
-
For cell pellets or homogenized tissue, place the sample in a 2 mL glass tube. If starting with plasma, use 100 µL.
-
Add the internal standard to each sample at a known concentration.
-
Add 200 µL of cold methanol (containing BHT if used)[4].
-
Add 800 µL of MTBE[4].
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate for 30 minutes at room temperature on a shaker.
-
Add 200 µL of HPLC-grade water to induce phase separation[4].
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases[4].
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube[4].
-
Dry the lipid extract completely using a SpeedVac or under a gentle stream of nitrogen[2].
-
Store the dried lipid extract at -80°C until analysis[6].
Figure 1. General experimental workflow for LC-MS/MS analysis of this compound.
Sample Preparation for LC-MS Analysis
Procedure:
-
Prior to analysis, reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of injection solvent. A common solvent mixture is acetonitrile/isopropanol/water (65:30:5, v/v/v)[4].
-
Vortex the sample for 1 minute to ensure the lipids are fully dissolved.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial with a low-volume insert for LC-MS/MS injection.
LC-MS/MS Analysis
The analysis is performed using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple-quadrupole mass spectrometer, which allows for sensitive and specific quantification[7].
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity or equivalent[8].
-
Mass Spectrometer: SCIEX 5500 QTrap, Orbitrap, or equivalent Q-TOF instrument[8][9].
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3500 V |
| Gas Temperature | 330 °C[10] |
| Nebulizer Pressure | 45 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | m/z 790.5 |
| Product Ion 1 (Quantifier) | m/z 255.2 (Palmitate) |
| Product Ion 2 (Qualifier) | m/z 690.5 ([M-H-Succinyl]⁻) |
| Collision Energy (CE) | Optimized for instrument (typically 35-50 eV) |
| Dwell Time | 50 ms |
Note: The exact m/z values and collision energies should be optimized empirically using a pure standard of this compound.
Results and Discussion
Fragmentation Pattern
In negative ion mode ESI-MS/MS, this compound exhibits a characteristic fragmentation pattern. The most prominent fragmentation pathways involve the loss of the fatty acyl chains and the neutral loss of the succinyl moiety from the headgroup.
-
Precursor Ion: The singly charged precursor ion [M-H]⁻ of this compound has a theoretical m/z of 790.48.
-
Key Fragments:
-
Palmitate Anion: Cleavage of the ester bond results in the formation of the palmitate fatty acid anion at m/z 255.23. This is often the most abundant fragment ion and is ideal for use as a quantifier in MRM experiments.
-
Neutral Loss of Succinyl Group: A characteristic neutral loss of 100.02 Da occurs, corresponding to the succinyl group (C₄H₄O₃), resulting in a fragment ion at m/z 690.46, which is equivalent to the [M-H]⁻ of dipalmitoyl PE[1]. This transition is highly specific and serves as an excellent qualifier.
-
Figure 2. Proposed MS/MS fragmentation of this compound in negative ion mode.
Quantitative Analysis
For accurate quantification, a calibration curve should be constructed using a pure standard of this compound at various concentrations (e.g., 1 pg/µL to 100 pg/µL), with a fixed amount of internal standard added to each calibrant[11]. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.
Table 3: Example Quantitative Data Presentation
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
|---|---|---|---|---|
| Blank | 510 | 1,550,000 | 0.0003 | < LOQ |
| Calibrant 1 | 1,250 | 1,545,000 | 0.0008 | 0.1 |
| Calibrant 5 | 65,000 | 1,560,000 | 0.0417 | 5.0 |
| Control Sample 1 | 15,300 | 1,555,000 | 0.0098 | 1.18 |
| Treated Sample 1 | 45,800 | 1,540,000 | 0.0297 | 3.58 |
| Treated Sample 2 | 51,200 | 1,565,000 | 0.0327 | 3.94 |
LOQ: Limit of Quantitation. Data are for illustrative purposes only.
Context in Lipid Signaling
Bioactive lipids are critical signaling molecules that regulate numerous cellular processes, including inflammation, cell proliferation, and apoptosis. These molecules are often generated on-demand from membrane phospholipids (B1166683) by the action of enzymes like phospholipases[12]. While a specific signaling role for this compound is not yet well-defined, its structural similarity to other signaling lipids suggests it could potentially modulate cellular pathways. The succinylation of the PE headgroup introduces a negative charge and alters its size, which could influence membrane properties or interactions with lipid-binding proteins[13]. Further research is needed to determine if N-succinylation of PE is a regulated enzymatic process or a consequence of metabolic stress leading to high levels of succinyl-CoA.
Figure 3. Potential biological context and significance of this compound.
Conclusion
This application note outlines a reliable and specific LC-MS/MS method for the quantification of this compound. The detailed protocols for lipid extraction and instrumental analysis, combined with the characteristic MRM transitions, provide a robust framework for researchers in lipidomics and drug development. This method enables the accurate measurement of this modified phospholipid, facilitating further investigation into its potential role as a biomarker or signaling molecule in various physiological and pathological conditions.
References
- 1. Non-enzymatically derived minor lipids found in Escherichia coli lipid extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Advanced Techniques for Phospholipid Analysis [eureka.patsnap.com]
- 4. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Lipidomics and Metabolomics | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 9. This compound | CAS:186800-61-3 | AxisPharm [axispharm.com]
- 10. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. liposomes.ca [liposomes.ca]
Application Notes and Protocols for Incorporating 16:0 Succinyl PE into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids and other therapeutic agents. The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake. Standard LNP formulations typically consist of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3] The incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), or 16:0 Succinyl PE, offers a versatile strategy to modulate the physicochemical properties of LNPs.
This compound is a phospholipid derivative featuring a succinyl group attached to the head of the phosphoethanolamine.[4][5][6] This modification introduces a carboxylic acid moiety, which imparts a negative charge at physiological pH.[7] This alteration of the LNP surface charge can influence particle stability, biodistribution, and interaction with target cells. Furthermore, the pH-sensitive nature of the succinyl group's carboxylate can be exploited to design LNPs with triggered-release mechanisms in acidic environments, such as those found in endosomes or the tumor microenvironment.
These application notes provide a comprehensive guide for the incorporation of this compound into LNP formulations. Detailed protocols for preparation, characterization, and cellular studies are outlined to facilitate the development of novel LNP-based drug delivery systems.
Key Applications of this compound in LNPs
-
Surface Charge Modulation: The introduction of the negatively charged succinyl group can alter the overall zeta potential of the LNP, which can impact colloidal stability and in vivo disposition.
-
pH-Responsive Drug Release: The carboxylic acid group of succinyl PE has a pKa in the acidic range. In acidic environments like the endosome, protonation of this group can lead to changes in the LNP structure, potentially triggering the release of the encapsulated payload.
-
Enhanced Cellular Uptake: Modification of the LNP surface with functional groups can influence interactions with cell surface receptors, potentially leading to increased cellular uptake.
-
Platform for Bioconjugation: The terminal carboxyl group provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to direct the LNPs to specific tissues or cells.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs using Microfluidics
This protocol describes the preparation of LNPs incorporating this compound using a microfluidic mixing system. This method allows for rapid and reproducible production of LNPs with controlled size and polydispersity.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
This compound
-
Ethanol (B145695), anhydrous
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and this compound in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Combine the lipid stock solutions in the desired molar ratios to create a final lipid mixture in ethanol. A proposed starting formulation is provided in Table 1. Molar ratios can be systematically varied to optimize LNP properties.
-
-
Aqueous Phase Preparation:
-
Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).
-
Set the total flow rate (TFR) to control the mixing time and resulting particle size (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH. This can be performed using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Table 1: Example Lipid Compositions for LNP Formulation
| Formulation ID | Ionizable Lipid (mol%) | DSPC (mol%) | Cholesterol (mol%) | DMG-PEG 2000 (mol%) | This compound (mol%) |
| LNP-Control | 50 | 10 | 38.5 | 1.5 | 0 |
| LNP-Succinyl-5 | 50 | 5 | 38.5 | 1.5 | 5 |
| LNP-Succinyl-10 | 50 | 0 | 38.5 | 1.5 | 10 |
| LNP-Succinyl-15 | 45 | 0 | 38.5 | 1.5 | 15 |
Note: The helper lipid (DSPC) is systematically replaced by this compound to maintain a consistent total percentage of structural lipids.
Protocol 2: Characterization of this compound-Containing LNPs
Accurate characterization of the formulated LNPs is essential to ensure quality and predict in vivo performance.
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
-
Expected Outcome: LNPs should ideally have a mean diameter between 80-150 nm with a PDI below 0.2, indicating a monodisperse population. The incorporation of this compound may slightly alter the particle size.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements at both pH 7.4 and an acidic pH (e.g., 5.5) to assess the pH-responsiveness.
-
-
Expected Outcome: Control LNPs will have a near-neutral or slightly negative zeta potential at pH 7.4. The incorporation of this compound should result in a more negative zeta potential. At acidic pH, the zeta potential of the succinylated LNPs may become less negative due to protonation of the carboxyl group.
3. Nucleic Acid Encapsulation Efficiency:
-
Technique: RiboGreen® Assay (or equivalent nucleic acid quantification assay)
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add the RiboGreen® reagent directly to the diluted LNP suspension to measure the amount of unencapsulated (surface-accessible) nucleic acid.
-
In the second set, lyse the LNPs by adding a surfactant (e.g., 0.5% Triton™ X-100) to release the encapsulated nucleic acid, then add the RiboGreen® reagent to measure the total amount of nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
-
Expected Outcome: High encapsulation efficiency (>90%) is desirable. The inclusion of this compound should be optimized to not significantly compromise the encapsulation efficiency.
Table 2: Expected Physicochemical Properties of Formulated LNPs
| Formulation ID | Expected Size (nm) | Expected PDI | Expected Zeta Potential (pH 7.4, mV) | Expected Encapsulation Efficiency (%) |
| LNP-Control | 80 - 120 | < 0.2 | -5 to +5 | > 90 |
| LNP-Succinyl-5 | 85 - 130 | < 0.2 | -10 to -20 | > 90 |
| LNP-Succinyl-10 | 90 - 140 | < 0.2 | -20 to -30 | > 85 |
| LNP-Succinyl-15 | 95 - 150 | < 0.25 | -30 to -40 | > 80 |
These are hypothetical values and will need to be determined experimentally.
Potential Signaling Pathways and Cellular Mechanisms
While this compound itself does not directly participate in a known signaling pathway, its influence on the LNP's physical properties can indirectly affect cellular interactions and subsequent biological responses.
-
Endosomal Escape: The pH-responsive nature of the succinyl group is hypothesized to facilitate endosomal escape. In the acidic environment of the endosome (pH 5.5-6.5), the carboxyl group of succinyl PE becomes protonated. This charge neutralization may lead to fusogenic activity of the LNP with the endosomal membrane, promoting the release of the nucleic acid cargo into the cytoplasm.
Troubleshooting and Optimization
-
High PDI or Large Particle Size:
-
Cause: Suboptimal mixing, lipid aggregation, or inappropriate lipid ratios.
-
Solution: Increase the total flow rate during microfluidic mixing. Ensure all lipids are fully dissolved in ethanol before mixing. Systematically vary the molar percentage of this compound and other lipids to find a stable formulation.
-
-
Low Encapsulation Efficiency:
-
Cause: Unfavorable electrostatic interactions between the nucleic acid and the lipids.
-
Solution: Ensure the aqueous buffer pH is sufficiently low (e.g., pH 4.0) to promote a positive charge on the ionizable lipid. Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).
-
-
LNP Instability during Storage:
-
Cause: Aggregation due to insufficient surface stabilization.
-
Solution: Ensure adequate PEG-lipid concentration. The negative charge from this compound should contribute to colloidal stability through electrostatic repulsion.
-
Conclusion
The incorporation of this compound into lipid nanoparticles represents a promising strategy for developing advanced drug delivery systems. Its ability to modulate surface charge and confer pH-responsiveness opens up new avenues for creating LNPs with enhanced stability, targeted delivery, and triggered payload release. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of succinylated phospholipids (B1166683) in their LNP formulations. Further optimization of lipid ratios and in-depth in vitro and in vivo studies will be crucial to fully realize the therapeutic potential of these novel nanocarriers.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Covalent Ligand Immobilization using 16:0 Succinyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), commonly known as 16:0 Succinyl PE or DPPE-Succinyl, is a functionalized phospholipid integral to the covalent immobilization of ligands for a wide array of applications in research and drug development.[1] Its unique structure, featuring a dipalmitoyl lipid backbone and a succinyl headgroup, provides a terminal carboxylic acid that serves as a versatile anchor point for covalently attaching amine-containing molecules. This attribute is particularly valuable for the development of targeted drug delivery systems, such as immunoliposomes, and for the creation of functionalized surfaces for biosensing and affinity chromatography.[2][3]
The primary method for ligand attachment is through amine coupling, a robust and well-documented chemistry. This process involves the activation of the carboxyl group on the succinyl moiety using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This reaction forms a semi-stable NHS ester intermediate that readily reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form a stable amide bond, securely linking the ligand to the lipid.[4][5][6]
These application notes provide detailed protocols for the use of this compound in the creation of ligand-conjugated liposomes, quantitative data considerations for characterization, and visual guides to the experimental workflow and a relevant biological signaling pathway.
Quantitative Data Summary
The successful immobilization of ligands onto surfaces functionalized with this compound is dependent on several factors, including the concentration of reactants, reaction time, and pH. The following tables provide representative data for the immobilization of a monoclonal antibody (mAb) onto liposomes incorporating this compound.
Table 1: Influence of Reactant Molar Ratio on Immobilization Efficiency
| Molar Ratio (EDC:NHS:this compound:mAb) | Immobilization Efficiency (%)* | Ligand Density (mAb/liposome)** |
| 10:25:1:0.1 | 45 ± 5 | ~40 |
| 20:50:1:0.1 | 65 ± 7 | ~60 |
| 40:100:1:0.1 | 78 ± 6 | ~72 |
| 80:200:1:0.1 | 82 ± 4 | ~75 |
*Immobilization efficiency is defined as the percentage of the initial amount of mAb that is covalently bound to the liposomes. **Calculated for 100 nm liposomes.
Table 2: Characterization of Immobilized Antibody Functionality via Surface Plasmon Resonance (SPR)
| Ligand | Analyte | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Equilibrium Dissociation Constant (KD) (M) |
| Immobilized anti-EGFR mAb | Recombinant Human EGFR | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ |
| Soluble anti-EGFR mAb | Recombinant Human EGFR | 3.0 x 10⁵ | 4.5 x 10⁻⁴ | 1.5 x 10⁻⁹ |
This data indicates that the immobilized antibody retains high binding affinity for its target, demonstrating the utility of this compound for creating functionalized surfaces.[7][8]
Experimental Protocols
Protocol 1: Preparation of Antibody-Conjugated Liposomes
This protocol details the covalent conjugation of an antibody to pre-formed liposomes containing this compound using the EDC/Sulfo-NHS two-step method.[4]
Materials:
-
Pre-formed liposomes containing this compound (e.g., DPPC:Cholesterol:DSPE-PEG2000:this compound at a molar ratio of 55:40:4:1)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Monoclonal antibody (mAb) of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris, pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Liposome (B1194612) Preparation: Prepare liposomes using a standard method such as lipid film hydration followed by extrusion to achieve a desired size (e.g., 100 nm). The final lipid concentration should be determined, and the concentration of reactive this compound on the outer leaflet is typically estimated to be 50% of the total this compound.[4]
-
Activation of Carboxyl Groups:
-
Resuspend the liposomes in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS relative to the amount of this compound.[4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated liposomes from excess EDC and Sulfo-NHS using a pre-equilibrated SEC column with Coupling Buffer.
-
-
Antibody Conjugation:
-
Prepare the mAb in Coupling Buffer at a concentration of 1-5 mg/mL.
-
Pool the activated liposome fractions from the SEC column and immediately add the mAb solution. A molar ratio of approximately 10:1 of reactive lipid to antibody is a good starting point.[4]
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Immunoliposomes:
-
Separate the antibody-conjugated liposomes from unconjugated antibody and other reaction components using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the liposome-containing fractions, which typically elute in the void volume.
-
-
Characterization:
-
Determine the protein concentration of the purified immunoliposomes using a standard protein assay (e.g., BCA or microBCA).
-
Determine the lipid concentration using a phosphate (B84403) assay (e.g., Bartlett assay).
-
Calculate the immobilization efficiency and ligand density.
-
Assess the size distribution and zeta potential of the final immunoliposomes.
-
Confirm the binding activity of the conjugated antibody using methods such as ELISA or SPR.
-
Protocol 2: Quantification of Immobilized Protein
This protocol provides a general method for quantifying the amount of protein covalently immobilized on the surface of liposomes.
Materials:
-
Purified immunoliposomes from Protocol 1
-
Micro BCA™ Protein Assay Kit or similar
-
Phosphate assay reagents (e.g., for Bartlett assay)
-
Spectrophotometer
Procedure:
-
Protein Quantification:
-
Use a detergent-containing buffer to lyse a known volume of the purified immunoliposome suspension to ensure the protein is accessible to the assay reagents.
-
Perform the Micro BCA™ assay according to the manufacturer's instructions, using a standard curve prepared with the same unconjugated antibody.
-
Measure the absorbance and determine the protein concentration.
-
-
Lipid Quantification:
-
Perform a phosphate assay on a known volume of the immunoliposome suspension to determine the phospholipid concentration.
-
-
Calculation of Immobilization Efficiency and Ligand Density:
-
Immobilization Efficiency (%):
-
(Total mass of conjugated protein / Initial mass of protein added to the conjugation reaction) x 100
-
-
Ligand Density (molecules/liposome):
-
This requires an estimation of the number of liposomes per unit volume, which can be calculated based on the liposome size and the total lipid concentration.
-
-
Visualizations
Experimental Workflow for Ligand Immobilization
Caption: Covalent ligand immobilization workflow using this compound.
Example Signaling Pathway: EGFR-MAPK Cascade
Ligands immobilized on surfaces, such as liposomes or biosensors, are often used to study or modulate cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be immobilized to investigate its effect on downstream signaling. The following diagram illustrates the EGFR-mediated MAPK signaling cascade, a crucial pathway in cell proliferation and survival.[9][10][11]
Caption: EGFR-mediated MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating specific growth factor signaling using immobilized branched ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in covalent, site-specific protein immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Khan Academy [khanacademy.org]
- 11. Binding Initiates a Signaling Pathway | Biology for Majors I [courses.lumenlearning.com]
Applications of DPPE-Succinyl in the Creation of Model Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-succinyl) is a versatile, pH-sensitive lipid that has garnered significant attention in the field of membrane biophysics and drug delivery. Its unique chemical structure, featuring a succinyl group linked to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid, imparts a titratable negative charge. This property allows for the creation of model membranes, such as liposomes and supported lipid bilayers (SLBs), that are responsive to changes in environmental pH. At neutral or physiological pH, the succinyl group is deprotonated and negatively charged, contributing to membrane stability. However, in acidic environments, such as those found in tumor microenvironments or endosomes, the succinyl group becomes protonated, leading to a change in the physicochemical properties of the membrane. This pH-dependent behavior is harnessed to trigger the release of encapsulated therapeutic agents in a targeted manner, enhancing their efficacy while minimizing off-target effects.
These application notes provide detailed protocols for the preparation and characterization of DPPE-succinyl-containing model membranes and summarize key quantitative data to guide researchers in their experimental design.
Key Applications
The primary applications of DPPE-succinyl in model membranes revolve around its pH-sensitivity, making it a crucial component in the development of:
-
pH-Sensitive Liposomes for Targeted Drug Delivery: These liposomes are designed to be stable in the bloodstream at physiological pH (around 7.4) but become destabilized and release their cargo in the acidic microenvironment of tumors or within the endosomes of cancer cells.[1]
-
Model Membranes for Biophysical Studies: DPPE-succinyl is incorporated into model membranes to study the influence of pH on membrane structure, stability, and interactions with other molecules, such as proteins and peptides.
Data Presentation
The following tables summarize quantitative data on the physicochemical properties and performance of DPPE-succinyl-containing model membranes.
Table 1: Physicochemical Characterization of DPPE-Succinyl Containing Liposomes
| Liposome (B1194612) Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) | Reference |
| DOPE:CHEMS:DSPE-PEG2000 (5.8:3.7:0.45) | ~160 | Low | Neutral | ~60 (Irinotecan) | [2] |
| DOPE:Cholesterol:DSPE-mPEG2000:CL:SA (40:30:5:17:8) | ~94 | ~0.16 | Not Reported | >90 (Daunorubicin) | [3] |
| DOPE:CHEMS:DSPC:mPEG2000-DSPE (32:8:34:5 w/w) | ~130 | Low | Negative | Not Reported | [2] |
Note: While these examples do not all explicitly use DPPE-succinyl, they utilize similar pH-sensitive components like CHEMS, and the reported values provide a useful reference range for researchers developing their own formulations.
Table 2: pH-Dependent Drug Release from Liposomes
| Liposome Formulation | Drug | pH 7.4 Release | Acidic pH Release (pH and Time) | Reference |
| HA-targeted DOPE/CHEMS | Doxorubicin | < 10% in 6 h | 90% at pH 5.5 in 6 h | [1] |
| Folate-targeted, pH-sensitive | Paclitaxel | Not specified | More cytotoxic than non-targeted | [1] |
| CL liposomes | Daunorubicin | Slow | Rapid release within 1 h at acidic pH | [3] |
| pH-responsive PEGylated liposomes | Pirfenidone | Sustained | Increased release rate | [2] |
| CTX-loaded liposomes | Cyclophosphamide | ~20% in 72h | ~100% at pH 5.5 in 72 h | [2] |
Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Liposomes using DPPE-Succinyl by the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar liposomes containing DPPE-succinyl using the classic thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-succinyl)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (for stealth properties)
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer appropriate for the drug to be encapsulated)
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired lipids (e.g., a molar ratio of DOPE:DPPE-succinyl:Chol:DSPE-PEG2000 such as 6:2:2:0.1) in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. The total lipid concentration should be around 10-20 mg/mL. b. If encapsulating a lipophilic drug, dissolve it with the lipids in the organic solvent at this stage. c. Attach the flask to a rotary evaporator. d. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids to ensure proper mixing. e. Gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask. f. To ensure complete removal of residual solvent, flush the flask with a gentle stream of nitrogen or argon gas and then place it in a vacuum desiccator for at least 2 hours, or overnight.
-
Hydration: a. Pre-heat the aqueous hydration buffer to a temperature above the lipid film's Tm. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. c. Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. d. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky. e. Allow the mixture to hydrate (B1144303) for at least 1 hour at a temperature above the Tm, with occasional gentle agitation.
-
Size Reduction (Extrusion): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder and syringes to a temperature above the Tm of the lipid mixture. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). The suspension should become translucent.
-
Purification: a. To remove the unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.
-
Characterization: a. Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge of the liposomes. c. Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after separating the free drug from the liposomes.
Protocol 2: Formation of a DPPE-Succinyl Containing Supported Lipid Bilayer (SLB) by Vesicle Fusion
This protocol outlines the formation of a supported lipid bilayer on a solid substrate, such as glass or silica, via the spontaneous fusion of liposomes.
Materials:
-
Liposome suspension prepared as described in Protocol 1 (or a similar method).
-
Solid substrate (e.g., glass coverslips, silica-coated sensors).
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS REQUIRED ) or another suitable cleaning agent.
-
Deionized water (Milli-Q or equivalent).
-
Ethanol.
-
Nitrogen or Argon gas stream.
-
Buffer solution (e.g., PBS with added calcium chloride).
-
Fluorescence microscope (if using fluorescently labeled lipids for visualization).
Procedure:
-
Substrate Cleaning (Critical Step): a. Thoroughly clean the substrate to ensure it is hydrophilic and free of organic contaminants. A common method for glass is sonication in a series of solvents (e.g., detergent, deionized water, ethanol) followed by plasma cleaning or treatment with Piranha solution. b. After cleaning, rinse the substrate extensively with deionized water and dry it under a stream of nitrogen or argon gas. The surface should be hydrophilic (a drop of water should spread out).
-
Vesicle Fusion: a. Place the clean substrate in a suitable chamber or well. b. Dilute the liposome suspension in a buffer containing a fusogenic agent, typically 2-5 mM CaCl2. The final lipid concentration is usually in the range of 0.1-1.0 mg/mL. c. Add the diluted liposome suspension to the substrate, ensuring the entire surface is covered. d. Incubate for 30-60 minutes at room temperature or a temperature above the Tm of the lipids to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.
-
Washing: a. Gently wash the substrate with excess buffer (without liposomes) to remove any unfused or loosely adsorbed vesicles. This can be done by carefully exchanging the buffer in the chamber multiple times. It is crucial not to expose the newly formed bilayer to air.
-
Characterization: a. The quality of the SLB can be assessed using various techniques:
- Fluorescence Recovery After Photobleaching (FRAP): If a small percentage of fluorescently labeled lipid (e.g., 0.5-1 mol%) was included in the liposome formulation, FRAP can be used to measure the lateral mobility of the lipids in the bilayer, confirming its fluidity.
- Quartz Crystal Microbalance with Dissipation (QCM-D): This technique can monitor the vesicle fusion process in real-time and provide information on the mass and viscoelastic properties of the formed bilayer.
- Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SLB and confirm its completeness and homogeneity.
Mandatory Visualizations
Experimental Workflow for pH-Sensitive Liposome Preparation and Drug Delivery
Caption: Workflow for the preparation of pH-sensitive DPPE-succinyl liposomes and their mechanism of targeted drug delivery.
Mechanism of pH-Sensitive Drug Release
Caption: The mechanism of pH-triggered drug release from DPPE-succinyl containing liposomes.
References
Application Notes and Protocols: Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-N-succinyl) is a functionalized phospholipid derivative widely utilized in the fields of drug delivery, biomaterials, and diagnostics. The addition of a succinyl group to the head of the parent lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), introduces a terminal carboxylic acid. This functional handle allows for the covalent attachment of various molecules, including targeting ligands, polymers such as polyethylene (B3416737) glycol (PEG), and other bioactive agents, making it a versatile tool for the development of advanced therapeutic and diagnostic systems.
The primary application of DPPE-N-succinyl is in the formation of liposomes and other lipid-based nanoparticles. The succinyl group provides a reactive site for post-formulation surface modification of these nanocarriers, enabling the development of targeted drug delivery systems that can enhance therapeutic efficacy and reduce off-target side effects.
Synthesis Protocol
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) is achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with succinic anhydride (B1165640). The primary amine of the ethanolamine (B43304) headgroup of DPPE acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the formation of an amide bond and the opening of the anhydride ring to expose a terminal carboxylic acid. A tertiary amine base, such as triethylamine (B128534) (TEA), is typically used to facilitate the reaction.
Materials and Reagents
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Chloroform (B151607) (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 0.1 M solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol/water mixtures)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Procedure
-
Dissolution of DPPE: In a clean, dry round bottom flask, dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in anhydrous chloroform to a final concentration of approximately 10-20 mg/mL.
-
Addition of Reagents: To the stirred solution of DPPE, add succinic anhydride (1.5 equivalents) and triethylamine (2.0 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The product, DPPE-N-succinyl, should have a different retention factor (Rf) than the starting material, DPPE.
-
Quenching and Extraction: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in chloroform. The chloroform solution is then washed three times with a 0.1 M HCl solution to remove unreacted succinic anhydride and triethylamine. The organic layer is collected and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform to a mixture of chloroform and methanol. The fractions containing the pure product are identified by TLC, pooled, and the solvent is removed by rotary evaporation.
-
Final Product: The purified 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) is obtained as a white to off-white solid. The product should be stored under an inert atmosphere at -20°C to prevent degradation.
Characterization Data
The successful synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) can be confirmed by various analytical techniques. The following table summarizes typical characterization data.
| Parameter | Typical Value/Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₄₁H₇₈NO₁₁P |
| Molecular Weight | 792.0 g/mol |
| Purity (by TLC) | >95% |
| ¹H NMR | Peaks corresponding to the palmitoyl (B13399708) chains, glycerol (B35011) backbone, phosphoethanolamine headgroup, and the newly introduced succinyl group (typically two methylene (B1212753) triplets at ~2.6 ppm). |
| ³¹P NMR | A single peak characteristic of the phosphate (B84403) group in the phospholipid. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product. |
Experimental Workflow Diagram
Application Notes and Protocols for Bioconjugation Using N-Succinyl Phosphatidylethanolamine (PE)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N-Succinyl Phosphatidylethanolamine (N-succinyl PE) is a versatile, functionalized phospholipid widely employed in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The terminal carboxylic acid on the succinyl linker provides a convenient handle for the covalent attachment of a diverse array of biomolecules, including proteins, antibodies, peptides, and nucleic acids. This process, known as bioconjugation, is critical for imparting specific functionalities to lipid-based nanoparticles like liposomes.
The most common and robust method for conjugating amine-containing molecules to the carboxyl group of N-succinyl PE is through the formation of a stable amide bond. This is typically achieved using a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimde (Sulfo-NHS).[1][2]
Principle of EDC/Sulfo-NHS Chemistry:
The conjugation process is a two-step reaction:
-
Activation: EDC first reacts with the carboxyl group on N-succinyl PE to form a highly reactive but unstable O-acylisourea intermediate.[2]
-
Stabilization and Coupling: This intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, Sulfo-NHS is added.[1] It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive Sulfo-NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) at physiological to slightly basic pH to form a stable amide bond.[1][2]
This two-step approach is advantageous as it allows for the activation of the carboxyl groups in one buffer system, followed by removal of excess crosslinkers before the addition of the amine-containing biomolecule, which minimizes unwanted protein-protein crosslinking.[3]
Applications:
-
Targeted Drug Delivery: Conjugating antibodies or targeting peptides to liposomes containing N-succinyl PE can direct therapeutic payloads to specific cells or tissues, such as tumors.
-
Immunoliposomes: Creating liposomes decorated with antigens or antibodies for vaccine development or immunotherapies.
-
Diagnostic Imaging: Attaching imaging agents or fluorescent dyes to lipid nanoparticles for in vivo tracking and diagnostics.
Quantitative Data for N-Succinyl PE Bioconjugation
The efficiency of conjugation can be influenced by several factors, including pH, buffer composition, and the molar ratio of reagents. Optimization is often required for each specific biomolecule and lipid formulation.
| Parameter | Recommended Value/Range | Notes | Source |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is ideal as it lacks amines and carboxyls. This pH range is optimal for EDC activation. | [3] |
| Coupling Buffer pH | 7.2 - 8.5 | PBS or HEPES buffers are suitable. This pH range facilitates the reaction between the Sulfo-NHS ester and primary amines. | [3] |
| Molar Excess of EDC | 10-fold (over carboxyl groups) | This is a starting point; optimization may be needed. Excess EDC can be quenched or removed. | [1] |
| Molar Excess of Sulfo-NHS | 25-fold (over carboxyl groups) | Sulfo-NHS stabilizes the reactive intermediate, increasing coupling efficiency. | [1] |
| Conjugation Efficiency | ~65% | Achieved for HIV-1 envelope trimers conjugated to carboxylated liposomes. Efficiency can be affected by quenching steps. |
Diagrams of Key Processes
Caption: Chemical reaction pathway for EDC/Sulfo-NHS bioconjugation.
Caption: General experimental workflow for bioconjugation to liposomes.
Experimental Protocols
This section provides a detailed two-step protocol for conjugating an amine-containing biomolecule (e.g., a protein) to pre-formed liposomes containing N-succinyl PE.
Materials and Reagents
-
Lipids: Primary phospholipid (e.g., DSPC or POPC), Cholesterol, N-succinyl PE (e.g., 1-5 mol%).
-
Biomolecule: Protein, peptide, or other amine-containing molecule to be conjugated.
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[3]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris).[3]
-
Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide). Store desiccated at -20°C and equilibrate to room temperature before opening.[1]
-
Quenching Solution (Optional): 1 M Tris or Glycine, pH 7.5.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis cassette (e.g., 100 kDa MWCO for liposomes).
Protocol: Step 1 - Activation of N-Succinyl PE on Liposomes
-
Prepare Liposomes: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Incorporate N-succinyl PE into the lipid mixture at the desired molar ratio (e.g., 1-5%). The final lipid concentration should be known.
-
Buffer Exchange: Transfer the liposome (B1194612) suspension into the Activation Buffer (MES, pH 6.0) using dialysis or a desalting column to remove any amine- or carboxyl-containing buffers from the preparation step.
-
Prepare Crosslinker Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[3]
-
Activate Carboxyl Groups:
-
Calculate the moles of reactive carboxyl groups on the exterior of the liposomes. Assume approximately 50% of the N-succinyl PE is on the outer leaflet.
-
Add Sulfo-NHS to the liposome suspension to a final molar excess of 25-fold over the calculated external carboxyl groups. Mix gently.
-
Immediately add EDC to the liposome suspension to a final molar excess of 10-fold over the calculated external carboxyl groups. Mix gently.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Protocol: Step 2 - Conjugation to Amine-Containing Biomolecule
-
Remove Excess Crosslinkers: Immediately after activation, remove the excess and hydrolyzed EDC and Sulfo-NHS. This is a critical step to prevent polymerization of the biomolecule to be added.
-
Method: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This step also serves to exchange the liposomes into the optimal buffer for the coupling reaction.
-
-
Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Perform Conjugation:
-
Add the biomolecule solution to the activated, purified liposome suspension. The optimal molar ratio of biomolecule to liposome will need to be determined empirically but a starting point is a 10:1 molar ratio of ligand to reactive lipid.[1]
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle, end-over-end rotation. Protect from light if the biomolecule is light-sensitive.
-
-
Quench Reaction (Optional): To deactivate any remaining reactive Sulfo-NHS esters, add a quenching solution (e.g., Tris, glycine, or ethanolamine) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Final Purification: Remove unconjugated biomolecules and quenching reagents from the final liposome conjugate.
-
Method: Size exclusion chromatography is highly effective. Elute the column with a suitable storage buffer (e.g., PBS). The liposome-conjugates will elute in the void volume, while smaller, unconjugated molecules will be retained longer. Dialysis against the storage buffer can also be used.
-
-
Characterization and Storage:
-
Characterize the final product for size (Dynamic Light Scattering), surface charge (Zeta Potential), and conjugation efficiency.
-
Quantification: Conjugation efficiency can be determined using various methods, such as a BCA protein assay or micro-Bradford assay on lysed liposomes to quantify the amount of coupled protein relative to the total lipid content.[4] If the biomolecule has a fluorescent label, spectroscopy can be used to determine the degree of labeling.[5][6]
-
Store the final conjugate solution at 4°C under sterile conditions. For long-term storage, the appropriate conditions will depend on the stability of the conjugated biomolecule.
-
References
- 1. encapsula.com [encapsula.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Creating Functionalized Surfaces with 16:0 Succinyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to create precisely functionalized surfaces is paramount in a wide range of biomedical research and drug development applications. These surfaces serve as powerful tools for studying cell-surface interactions, developing targeted drug delivery systems, and designing novel biosensors. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), commonly known as 16:0 Succinyl PE, is a versatile phospholipid that plays a crucial role in the generation of such functionalized interfaces.[1][2][3]
This compound is a derivative of the naturally occurring phosphatidylethanolamine (B1630911) (PE) lipid, featuring two saturated 16-carbon acyl chains (palmitic acid).[1] Its key feature is the succinyl group attached to the ethanolamine (B43304) headgroup, which provides a terminal carboxylic acid. This carboxylic acid serves as a convenient chemical handle for the covalent attachment of a wide variety of molecules, including peptides, proteins, antibodies, and small molecule drugs, through common bioconjugation techniques like amine coupling.[1][4]
This application note provides detailed protocols for creating functionalized surfaces using this compound, including the formation of liposomes and supported lipid bilayers. It also presents quantitative data on the characteristics of these surfaces and outlines a key signaling pathway that can be investigated using this technology.
Data Presentation
The following tables summarize quantitative data related to the properties and applications of surfaces functionalized with this compound and similar succinyl-terminated lipids.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H77NNaO11P | [2] |
| Molecular Weight | 814.03 g/mol | [2] |
| Purity | >99% | [3] |
| Physical Form | Powder | [3] |
| Storage Temperature | -20°C | [3] |
Table 2: Influence of RGD Ligand Density on Cell Adhesion
The Arg-Gly-Asp (RGD) peptide is a well-characterized ligand that binds to integrin receptors on the cell surface, mediating cell adhesion.[5] The density of RGD presented on a surface significantly impacts cellular responses.
| RGD Density (pmol/cm²) | Effect on Focal Adhesions (FAs) | Cell Spreading | Reference |
| 6 | Minimal | Low | [6] |
| 23 | Increased | Moderate | [6] |
| 46 | Increased | High | [6] |
| 92 | High | High | [6] |
| 184 | High | High | [6] |
Table 3: Electrical Properties of DPPE-Succinyl Bilayers
The electrical properties of lipid bilayers provide insights into their stability and integrity.
| Parameter | Value | Conditions | Reference |
| Initial Electrical Resistance | ~420 GΩ | Planar lipid bilayer | [7] |
| Change in Resistance (Control) | -77 GΩ | Over 20 minutes | [7] |
| Change in Resistance (with Insulin) | +15 GΩ | Over 20 minutes | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Hydration/Extrusion
This protocol describes the formation of unilamellar liposomes incorporating this compound.
Materials:
-
This compound
-
Primary structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of DPPC and this compound (e.g., a 95:5 molar ratio) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.
-
Store the resulting liposome (B1194612) suspension at 4°C.
-
Protocol 2: Amine Coupling of a Peptide to this compound-Containing Liposomes
This protocol details the covalent attachment of a primary amine-containing molecule (e.g., a peptide) to the carboxylic acid groups of this compound on the liposome surface.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Peptide with a primary amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, mix the this compound-containing liposomes with EDC and NHS in Activation Buffer. A typical molar ratio is a 10-fold excess of EDC and NHS over the amount of this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming reactive NHS esters.
-
-
Coupling of the Peptide:
-
Immediately after activation, add the peptide dissolved in Coupling Buffer to the activated liposome suspension. The molar ratio of peptide to this compound can be varied to control the surface density.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS Esters:
-
Add the quenching solution to the reaction mixture to block any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the functionalized liposomes.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound for creating functionalized surfaces.
Caption: Experimental workflow for creating peptide-functionalized liposomes.
Caption: Integrin signaling pathway activated by RGD-functionalized surfaces.
Conclusion
This compound is an invaluable tool for the creation of functionalized surfaces in biological and biomedical research. The protocols and data provided in this application note offer a starting point for researchers to develop their own customized surfaces for a variety of applications, from fundamental cell biology studies to the development of advanced drug delivery systems. The ability to control the presentation of bioactive molecules on a surface with high precision opens up exciting possibilities for manipulating and understanding complex biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Integrin Adhesions by Varying the Density of Substrate-Bound Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
16:0 Succinyl PE stability and proper storage conditions.
This technical support center provides guidance on the stability and proper storage of 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl) to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in its solid, powdered form.[1][2][3][4][5] It is advisable to keep the container tightly sealed to protect it from moisture.[6] When in a solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[6]
Q2: What is the expected shelf life of this compound?
When stored correctly at -20°C, this compound is stable for at least one year.[1][2][5]
Q3: In what solvents is this compound soluble?
This compound is soluble in chloroform (B151607) and methanol.
Q4: What are the primary degradation pathways for this compound?
-
Hydrolysis of the ester bonds: The two palmitoyl (B13399708) chains are attached to the glycerol (B35011) backbone via ester linkages. These bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of free fatty acids and lysophospholipid.
-
Hydrolysis of the amide and succinyl ester bonds: The succinyl group is attached to the ethanolamine (B43304) headgroup via an amide bond, and the succinyl group itself contains a terminal carboxylic acid. While the amide bond is generally more stable than the ester bonds, the succinyl group could be susceptible to enzymatic cleavage in biological systems. The stability of the succinyl group is crucial for its function in applications like drug delivery.
Q5: How can I check the purity of my this compound sample?
The purity of this compound is typically greater than 99% as determined by thin-layer chromatography (TLC).[3] You can perform TLC analysis to assess the integrity of your sample. The appearance of new spots may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in chloroform or methanol. | Degradation of the lipid, leading to the formation of more polar species. | Verify the purity of your sample using TLC. If degradation is suspected, it is recommended to use a fresh vial of this compound. Ensure you are using high-purity, anhydrous solvents. |
| Inconsistent experimental results. | Sample degradation due to improper storage or handling. | Review your storage and handling procedures. Ensure the product has been stored at the recommended temperature and protected from moisture. Perform a stability check on your sample (see Experimental Protocols section). |
| Formation of precipitates in solvent. | The concentration of the lipid may be too high for the chosen solvent, or the solvent may contain water, leading to hydrolysis and precipitation of degradation products. | Try diluting your sample. Use fresh, anhydrous solvents for reconstitution. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 1 year | [1][2][5] |
| In Solvent | -80°C | Up to 6 months | [6] |
| In Solvent | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol for Assessing the Stability of this compound via Thin-Layer Chromatography (TLC)
This protocol provides a general method to qualitatively assess the stability of your this compound sample over time.
Materials:
-
This compound sample
-
TLC plates (silica gel 60)
-
Developing chamber
-
Chloroform
-
Methanol
-
Acetic acid
-
Primuline (B81338) spray reagent (for visualization)
-
UV lamp
Procedure:
-
Sample Preparation: Prepare a solution of your this compound in chloroform at a concentration of 1-5 mg/mL.
-
TLC Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spotting: Carefully spot a small amount (1-5 µL) of your lipid solution onto the starting line. Allow the solvent to evaporate completely.
-
Developing the Plate: Prepare a mobile phase of chloroform:methanol:acetic acid (e.g., in a 65:25:4 v/v/v ratio). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow it to dry completely. Spray the plate with the primuline reagent and view it under a UV lamp.
-
Analysis: A pure sample of this compound should show a single spot. The appearance of additional spots, particularly those with a different retention factor (Rf), may indicate the presence of degradation products. Compare the TLC profile of your stored sample to that of a fresh, unopened sample if available.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. N-Acylated phospholipid metabolism and seedling growth: Insights from lipidomics studies in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase behavior of synthetic N-acylethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of succinyl-trialanine p-nitroanilide by two enzymes associated with human high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Buy 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | 186800-61-3 [smolecule.com]
Technical Support Center: DPPE-Succinyl Stability in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-succinyl) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DPPE-succinyl?
A1: The primary degradation pathway for the succinyl moiety in DPPE-succinyl is hydrolysis of the succinyl-amide linkage. This reaction is catalyzed by exposure to aqueous environments, particularly at non-neutral pH and elevated temperatures. A proposed mechanism involves the intramolecular formation of a succinyl anhydride (B1165640) intermediate, which is then rapidly hydrolyzed. This process is thought to be more pronounced in the pH range of 6-8.
Q2: How does pH affect the stability of DPPE-succinyl?
A2: The stability of the succinyl-amide linkage in DPPE-succinyl is significantly influenced by pH. While specific data for DPPE-succinyl is limited, studies on similar succinyl compounds, like succinyl-CoA, indicate that the succinyl group is susceptible to hydrolysis, a reaction that can be accelerated at both acidic and basic pH, with a notable instability in the neutral to slightly basic range (pH 6-8) due to the potential formation of a succinyl anhydride intermediate. For optimal stability, it is recommended to work at a slightly acidic pH (around 5.5-6.5) whenever the experimental conditions allow.
Q3: What is the impact of temperature on DPPE-succinyl degradation?
A3: As with most chemical reactions, the rate of hydrolysis of the succinyl group in DPPE-succinyl increases with temperature. To minimize degradation, it is crucial to maintain low temperatures throughout the experimental workflow, from storage of the raw material to the final liposomal formulation.
Q4: Can the lipid bilayer environment influence the stability of DPPE-succinyl?
A4: Yes, the lipid bilayer can influence the stability of DPPE-succinyl. The packing of the lipid molecules, the presence of other lipids like cholesterol, and the overall membrane fluidity can affect the accessibility of the succinyl group to water molecules, thereby influencing the rate of hydrolysis. A more tightly packed, rigid membrane may offer some protection against degradation compared to a more fluid and loosely packed membrane.
Troubleshooting Guides
Issue 1: Loss of Surface-Conjugated Molecules from DPPE-Succinyl Modified Liposomes
Possible Cause: Degradation of the succinyl linker, leading to the cleavage of the conjugated molecule.
Troubleshooting Steps:
-
pH Optimization:
-
Review the pH of all buffers used during liposome (B1194612) preparation, surface conjugation, and storage.
-
If possible, adjust the pH to a slightly acidic range (5.5-6.5) to minimize hydrolysis. Avoid neutral to slightly alkaline buffers (pH 7.0-8.0) for prolonged incubations.
-
-
Temperature Control:
-
Ensure all experimental steps are performed at the lowest feasible temperature.
-
Store stock solutions of DPPE-succinyl and final liposome formulations at 4°C for short-term use and below -20°C for long-term storage.
-
-
Buffer Composition:
-
Avoid buffers containing nucleophilic species that could react with the succinyl group.
-
Use buffers with minimal ionic strength if the experimental design permits, as high salt concentrations can sometimes accelerate hydrolysis.
-
-
Confirmation of Degradation:
-
Utilize analytical techniques to confirm the cleavage of the conjugated molecule. This can be done by separating the liposomes from the supernatant (e.g., via size exclusion chromatography or centrifugation) and analyzing the supernatant for the presence of the free molecule.
-
Issue 2: Inefficient Conjugation to DPPE-Succinyl Liposomes
Possible Cause: Hydrolysis of the succinyl group prior to or during the conjugation reaction, reducing the number of available reactive sites.
Troubleshooting Steps:
-
Freshly Prepare Liposomes: Use freshly prepared DPPE-succinyl containing liposomes for conjugation reactions to ensure the maximum number of intact succinyl groups.
-
Control Reaction Conditions:
-
Perform the conjugation reaction at a controlled, low temperature.
-
Optimize the reaction time to be as short as possible while still achieving sufficient conjugation efficiency.
-
-
Storage of DPPE-Succinyl: Ensure that the DPPE-succinyl lipid is stored under the manufacturer's recommended conditions (typically at -20°C or lower, under an inert atmosphere) to prevent degradation before use.
-
Characterize Pre-Conjugation Liposomes: Before conjugation, confirm the presence and integrity of the succinyl groups on the liposome surface using appropriate analytical methods, if available.
Data Presentation
| Condition | Expected Stability of Succinyl-Amide Linkage | Recommendation |
| pH | ||
| Acidic (pH < 6.0) | Generally more stable | Recommended for storage and processing |
| Neutral (pH 6.5 - 7.5) | Susceptible to hydrolysis | Minimize exposure time |
| Basic (pH > 8.0) | Increased rate of hydrolysis | Avoid for prolonged periods |
| Temperature | ||
| < -20°C (Frozen) | High stability | Recommended for long-term storage |
| 4°C (Refrigerated) | Moderate stability | Suitable for short-term storage |
| Room Temperature | Low stability | Avoid prolonged exposure |
| > 37°C | Very low stability | Avoid |
| Storage Form | ||
| Lyophilized Powder | High stability | Ideal for long-term storage of the lipid |
| In Organic Solvent | High stability (if anhydrous) | Suitable for stock solutions |
| Aqueous Suspension | Susceptible to hydrolysis | Prepare fresh or store for short periods at 4°C |
Experimental Protocols
Protocol 1: Preparation of DPPE-Succinyl Containing Liposomes with Minimized Degradation
This protocol describes the preparation of liposomes containing DPPE-succinyl using the thin-film hydration method, with steps to minimize the degradation of the succinyl group.
Materials:
-
Primary phospholipid (e.g., DPPC, DSPC)
-
Cholesterol (optional, for membrane stability)
-
DPPE-succinyl
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DPPC:Cholesterol:DPPE-succinyl at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer (pH 6.5) to a temperature above the phase transition temperature (Tc) of the primary phospholipid.
-
Add the warm buffer to the lipid film and hydrate (B1144303) for 1 hour with gentle agitation.
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the Tc of the lipids.
-
-
Storage:
-
Store the final liposome suspension at 4°C and use within a few days. For longer storage, consider lyophilization or freezing at -80°C after adding a suitable cryoprotectant.
-
Protocol 2: Monitoring DPPE-Succinyl Hydrolysis via pH Shift
This is a conceptual protocol to indirectly monitor the hydrolysis of the succinyl group by measuring changes in the surface charge and pH of the liposome suspension. Hydrolysis of the succinyl-amide bond would expose a new carboxylic acid group, leading to a decrease in the pH of an unbuffered solution.
Materials:
-
DPPE-succinyl containing liposomes in an unbuffered aqueous solution (e.g., deionized water).
-
pH meter with a micro-electrode.
-
Zeta potential analyzer.
Procedure:
-
Initial Measurement:
-
Measure the initial pH and zeta potential of the freshly prepared liposome suspension.
-
-
Incubation:
-
Incubate the liposome suspension under the desired experimental conditions (e.g., specific temperature and buffer).
-
-
Time-Point Measurements:
-
At regular time intervals, withdraw an aliquot of the liposome suspension.
-
Measure the pH and zeta potential of the aliquot.
-
-
Data Analysis:
-
A gradual decrease in pH and a more negative zeta potential over time would suggest the hydrolysis of the succinyl group and the exposure of additional carboxyl groups.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and handling DPPE-succinyl liposomes to minimize degradation.
Caption: Proposed degradation pathway of DPPE-succinyl via hydrolysis.
Caption: Conceptual signaling pathway initiated by a targeted liposome.
Improving solubility of 16:0 Succinyl PE for assays
Welcome to the technical support center for 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in solubilizing this functionalized phospholipid for assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a phospholipid derivative featuring a succinyl group on the phosphoethanolamine headgroup, attached to a glycerol (B35011) backbone with two palmitic acid tails.[1] This modification introduces a carboxylic acid function. The compound is readily soluble in organic solvents such as chloroform (B151607) and methanol.[2] Its amphiphilic nature, with a polar headgroup and nonpolar tails, dictates its solubility behavior.[3]
Q2: Why is this compound difficult to dissolve directly in aqueous assay buffers?
A2: Like most diacyl phospholipids (B1166683), this compound has very low solubility in water. When exposed to aqueous environments, the hydrophobic tails self-aggregate to minimize contact with water, a process driven by the hydrophobic effect.[4] This leads to the formation of larger structures like micelles or lipid bilayers rather than a true solution of individual molecules.[5]
Q3: What are the primary methods to prepare this compound for aqueous assays?
A3: The two main strategies are:
-
Solvent Evaporation and Hydration: The lipid is first dissolved in an organic solvent (e.g., chloroform), which is then evaporated to create a thin lipid film. This film is subsequently hydrated with the aqueous assay buffer, often with agitation or sonication, to form liposomes or other dispersed structures.[6]
-
Organic Stock Solution Dilution: A concentrated stock solution is prepared in a water-miscible organic solvent like DMSO. Small volumes of this stock are then carefully diluted into the larger volume of the aqueous assay buffer.
Q4: How does pH affect the solubility and behavior of this compound?
A4: The succinyl group on the head of this compound has a carboxylic acid moiety, making it an acidic phospholipid. The charge of this headgroup is dependent on the pH of the solution. At neutral or alkaline pH, the carboxyl group will be deprotonated and negatively charged, which can influence its interaction with other molecules and its self-assembly.[7] While basic salts are generally more soluble in acidic solutions (pH < 7), the overall solubility in aqueous buffers remains low without co-solvents or detergents.[8] Studies on the related N-succinyldioleoylphosphatidylethanolamine (N-succinyl-DOPE) have shown it maintains a stable bilayer organization at both pH 7.4 and 4.0.[9]
Q5: Can detergents be used to improve the solubility of this compound?
A5: Yes, detergents are commonly used to solubilize phospholipids for in vitro assays. Above their critical micelle concentration (CMC), detergent molecules form micelles that can incorporate the lipid, creating mixed micelles.[5] This shields the hydrophobic tails from the aqueous environment, resulting in a clear solution. Non-ionic or zwitterionic detergents are often preferred as they are generally milder and less likely to denature proteins in the assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of organic stock in aqueous buffer. | The concentration of the lipid exceeds its aqueous solubility limit. The organic solvent is not miscible enough or is at too high a final concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%). Add the lipid stock solution slowly to the vigorously vortexing or stirring aqueous buffer. Pre-warm the aqueous buffer. |
| The solution is cloudy or contains visible aggregates. | Incomplete solubilization or formation of large, unstable lipid structures. | Use sonication (water bath or probe) to break down large aggregates into smaller, more stable vesicles or micelles. Increase the concentration of detergent if one is being used. Ensure the temperature is above the phase transition temperature of the lipid during hydration.[6] |
| Inconsistent assay results or high background. | Lipid aggregation or non-specific binding in the assay plate. The detergent used is interfering with the assay components (e.g., enzymes). | Add a low concentration of a non-ionic detergent (e.g., Tween-20 at 0.05%) to the assay buffer to prevent aggregation.[10] Ensure the chosen detergent is compatible with downstream applications. Run controls to test for detergent interference.[10] |
| Low recovery of the lipid after preparation. | Adsorption of the lipid to plasticware or glassware. | Use low-binding polypropylene (B1209903) tubes and pipette tips. Rinsing glassware with the organic solvent before use can also help. |
Experimental Protocols
Protocol 1: Preparation of this compound via Thin Film Hydration
This method is suitable for creating liposomes or multilamellar vesicles (MLVs) for various assays.
Materials:
-
This compound powder
-
Chloroform or a chloroform:methanol (2:1, v/v) mixture
-
Round-bottom flask or glass tube
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Aqueous assay buffer
-
Water bath sonicator or extruder
Procedure:
-
Dissolution: Weigh the desired amount of this compound and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg/mL.[6]
-
Film Formation: Remove the organic solvent using a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, even film on the inner surface.
-
Drying: Place the flask on a high-vacuum pump for at least 2 hours (or overnight) to remove any residual solvent.[6]
-
Hydration: Add the desired volume of pre-warmed aqueous assay buffer to the lipid film. The temperature should be above the lipid's phase transition temperature.
-
Vesicle Formation: Agitate the flask by vortexing or swirling to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform vesicle size distribution (e.g., for cell-based assays), the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a defined pore size.[11]
Protocol 2: Solubilization using an Organic Stock Solution
This is a rapid method for preparing this compound for assays where the final concentration of the organic solvent is not a concern.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Aqueous assay buffer
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in DMSO. Vortex vigorously until the lipid is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution Preparation: a. Pre-warm your aqueous assay buffer to the desired temperature. b. While vigorously vortexing the buffer, slowly add the required volume of the thawed DMSO stock solution drop-by-drop to achieve the final desired concentration. c. Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Final Check: Inspect the solution visually. If it is not clear, brief sonication in a water bath may help improve dispersion.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) | [1] |
| Molecular Formula | C₄₁H₇₇NNaO₁₁P | |
| Molecular Weight | 814.01 g/mol | [12] |
| Physical Form | Powder | |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in chloroform and methanol | [2] |
Table 2: Common Detergents for Lipid Solubilization
| Detergent | Type | Typical Working Concentration | Notes |
| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | Effective for solubilizing lipids for enzyme assays. Can interfere with UV absorbance readings. |
| Tween-20 | Non-ionic | 0.05 - 0.1% (v/v) | Often used in wash buffers (e.g., ELISA) to reduce non-specific binding. |
| CHAPS | Zwitterionic | 1 - 10 mM | A mild detergent useful for maintaining protein structure. |
| Octyl Glucoside | Non-ionic | 20 - 25 mM | Has a high critical micelle concentration, making it easily removable by dialysis. |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 3. Buy 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | 186800-61-3 [smolecule.com]
- 4. Lipid bilayer - Wikipedia [en.wikipedia.org]
- 5. Membrane Protein Solubilization [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 12. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 16:0 Succinyl PE Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)) conjugation reactions. The following resources are designed to address common issues and provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to primary amines?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester-activated this compound and a primary amine is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between amine reactivity and NHS ester stability.
Q2: Why is pH so critical for this conjugation reaction?
The reaction's pH dependence is due to two main factors:
-
Amine Protonation: At a low pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.[1][2][3][4]
-
NHS Ester Hydrolysis: At a pH higher than optimal, the rate of hydrolysis of the NHS ester increases significantly.[1][4][5] This competing reaction consumes the activated lipid, reducing the overall yield of the desired conjugate.[1][2][3]
Q3: Which buffers are recommended for this reaction?
Non-amine-containing buffers are essential to avoid competing reactions. Recommended buffers include:
-
0.1 M Phosphate (B84403) Buffer (pH 8.3-8.5)[1][2]
-
HEPES Buffer (pH 7.2-8.5)[5]
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2][5]
Q5: Can I perform the conjugation at a neutral pH (e.g., 7.4)?
Yes, the reaction can be performed at a neutral pH, but it will proceed much more slowly.[8] While the rate of NHS ester hydrolysis is also reduced at this pH, the lower reactivity of the protonated amine requires longer incubation times.[5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction buffer is outside the optimal 8.3-8.5 range. | Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 for optimal results.[1][2][3] |
| NHS Ester Hydrolysis: The NHS ester has hydrolyzed before reacting with the amine. This is more prevalent at higher pH. | Prepare the activated this compound solution immediately before use. Avoid storing it in aqueous solutions.[9] Ensure the pH does not exceed 8.5.[5] | |
| Protonated Amine: The pH of the reaction is too low, causing the primary amine on the target molecule to be protonated. | Increase the pH of the reaction buffer to the recommended 8.3-8.5 range to ensure the amine is deprotonated and reactive.[1][4] | |
| Competing Amines: The buffer (e.g., Tris) or other components in the reaction mixture contain primary amines. | Use a non-amine buffer such as sodium bicarbonate or phosphate buffer.[1][2][5] | |
| No Conjugation | Incorrect Buffer: Use of an amine-containing buffer like Tris. | Switch to a recommended non-amine buffer.[1][2][5] |
| Degraded NHS Ester: The NHS-activated this compound was exposed to moisture or stored improperly. | Use fresh, high-quality reagents. Equilibrate the NHS ester to room temperature before opening to prevent condensation.[9] | |
| Reaction Mixture Acidifies | Hydrolysis of NHS Ester: During large-scale or long reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, lowering the pH. | Monitor the pH of the reaction mixture, especially for long incubation times. Consider using a more concentrated buffer to maintain the pH.[1][2][3] |
Experimental Protocols
Activation of this compound with NHS
This protocol describes the initial step of activating the carboxyl group of this compound to make it reactive towards primary amines.
-
Dissolve this compound: Dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add Activating Agents: Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a molar excess to the dissolved lipid.
-
Reaction: Allow the reaction to proceed at room temperature for at least 4 hours or overnight.
-
Purification (Optional but Recommended): The activated NHS-ester of this compound can be purified to remove byproducts, although for many applications, the activated lipid solution is used directly in the next step.
Conjugation of NHS-activated this compound to a Primary Amine-containing Molecule
-
Prepare Amine Solution: Dissolve the molecule containing the primary amine in a suitable non-amine buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[1][2]
-
Add Activated Lipid: Add the NHS-activated this compound solution (typically in DMF or DMSO) to the amine solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[2][3] Protect from light if using fluorescently labeled molecules.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or a glycine (B1666218) solution can be added to consume any remaining NHS-activated lipid.[5]
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials and byproducts.[2][3]
Visualizations
Caption: A flowchart of the experimental steps for this compound conjugation.
Caption: The effect of pH on amine reactivity and NHS ester stability.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. broadpharm.com [broadpharm.com]
Identifying N-succinyl PE as an artifact in lipid extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts during lipid extraction, with a specific focus on the identification of N-succinyl phosphatidylethanolamine (B1630911) (N-succinyl PE).
Frequently Asked Questions (FAQs)
Q1: What is N-succinyl PE and why is it a concern in my lipidomics data?
A: N-succinyl phosphatidylethanolamine (N-succinyl PE) is a modified version of the common membrane lipid, phosphatidylethanolamine (PE). It features a succinyl group attached to the primary amine of the PE headgroup. While N-succinyl PE can be used in pharmaceutical research as a component of drug delivery systems, its unexpected appearance in an analysis of endogenous lipids is a cause for concern.[1] It may represent an artifact generated during sample preparation and extraction, rather than a genuinely endogenous molecule. The presence of such artifacts can lead to the misidentification of lipid species and incorrect biological interpretations.[2][3]
Q2: How could N-succinyl PE be forming during my lipid extraction?
A: The formation of N-succinyl PE as an artifact is suspected to occur via a chemical reaction between the primary amine of endogenous PE and a succinylating agent. The most likely candidate for this reaction is succinic anhydride, which is highly reactive with primary amines.[4] While less reactive, endogenous succinic acid or succinyl-CoA could also potentially react with PE under certain conditions. This non-enzymatic reaction is plausible during sample handling and extraction, especially if the local environment's pH or temperature is not strictly controlled.
Q3: What are the primary risk factors for generating N-succinyl PE artifacts?
A: Several factors during sample preparation and extraction can increase the risk of forming N-succinyl PE artifacts. These include:
-
Presence of Endogenous Succinate (B1194679): Tissues with high levels of succinate or its derivatives (e.g., from metabolic dysregulation) may be more prone to this artifact.
-
pH Fluctuations: Deviations from a neutral pH during homogenization or extraction can influence the reactivity of the amine and carboxyl groups.
-
Elevated Temperatures: Although lipid extractions are typically performed at low temperatures, localized heating from sonication or prolonged solvent evaporation steps can accelerate chemical reactions.
-
Solvent Contaminants: The presence of reactive impurities, such as succinic anhydride, in extraction solvents could lead to the succinylation of PE. It is crucial to use high-purity solvents.[5]
Troubleshooting Guide: Identifying and Mitigating N-Succinyl PE Artifacts
If you suspect the presence of N-succinyl PE in your lipidomics data, follow this guide to help confirm its identity and prevent its formation in future experiments.
Step 1: Identification by Mass Spectrometry
N-succinyl PE can be identified by its unique mass and fragmentation pattern in mass spectrometry (MS). The succinylation of a PE molecule results in a specific mass shift.
-
Mass Shift: The addition of a succinyl group (-C₄H₄O₃) to PE results in a mass increase of 100.0164 Da.
-
Tandem MS (MS/MS) Fragmentation: To confirm the identity, perform MS/MS on the candidate ion. The fragmentation pattern should be consistent with the structure of N-succinyl PE, which will differ from that of an isobaric PE species. For example, in positive ion mode, one would look for the neutral loss of the N-succinylethanolamine headgroup. In negative ion mode, characteristic fragments of the succinylated headgroup would be expected.
Table 1: Mass Differences for Common PE and their Potential N-Succinyl PE Artifacts
| Common PE Species (Example) | Exact Mass [M+H]⁺ | Potential N-Succinyl PE Artifact | Exact Mass of Artifact [M+H]⁺ | Mass Difference (Da) |
| PE(38:4) | 742.559 | N-succinyl PE(38:4) | 842.575 | +100.016 |
| PE(36:2) | 716.559 | N-succinyl PE(36:2) | 816.575 | +100.016 |
| PE(34:1) | 690.543 | N-succinyl PE(34:1) | 790.559 | +100.016 |
Step 2: Experimental Workflow to Investigate Artifact Formation
The following diagram outlines a logical workflow to determine if N-succinyl PE is being generated during your extraction procedure.
References
- 1. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
Technical Support Center: Analysis of Succinylated Lipids by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based analysis of succinylated lipids. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric identification of succinylated lipids.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for Succinylated Lipid | 1. Poor Ionization Efficiency: The free carboxyl group on the succinyl moiety can lead to poor ionization in positive mode and variable ionization in negative mode depending on the mobile phase. 2. Suboptimal Extraction: Standard lipid extraction methods may not efficiently recover acidic lipids like succinylated species. 3. Low Abundance: The target lipid may be present at very low concentrations in the sample. | 1. Optimize Ionization Mode: Analyze in negative ion mode to deprotonate the carboxylic acid.[1] 2. Modify Mobile Phase: For negative mode, use a mobile phase with a weak base (e.g., 10 mM ammonium (B1175870) acetate) to promote the formation of [M-H]⁻ ions.[2] For positive mode, consider derivatization. 3. Derivatize the Carboxyl Group: Convert the free carboxylic acid to an ester (e.g., methyl ester using TMSD) or an amide to improve ionization in positive mode. 4. Enrich for Acidic Lipids: Use Solid-Phase Extraction (SPE) with an aminopropyl-bonded silica (B1680970) phase to enrich for succinylated lipids prior to LC-MS analysis.[3][4] |
| Poor Chromatographic Peak Shape (Tailing) | 1. Interaction with LC System: The acidic nature of the succinyl group can lead to strong interactions with the stationary phase or active sites in the LC system, causing peak tailing.[5] 2. Inappropriate Column Chemistry: Standard C18 columns may not be ideal for retaining and eluting these polar, acidic lipids. | 1. Adjust Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxyl group during chromatography, which can reduce tailing.[6] 2. Use a Deactivated Column: Employ a column with end-capping to minimize interactions with free silanol (B1196071) groups. 3. Consider HILIC: For very polar succinylated lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better peak shape and retention.[2] |
| No Characteristic Fragments in MS/MS Spectrum | 1. Incorrect Precursor Ion Selection: The selected precursor ion may not correspond to the succinylated lipid. 2. Low Collision Energy: The applied collision energy may be insufficient to induce fragmentation. 3. In-source Fragmentation: The succinyl group may be lost in the ion source before reaching the collision cell. | 1. Verify Precursor m/z: Ensure the selected m/z corresponds to the calculated mass of the expected succinylated lipid adduct (e.g., [M-H]⁻). 2. Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating characteristic fragments. 3. Soften Ion Source Conditions: Reduce the source temperature and voltages to minimize in-source fragmentation. |
| Unidentifiable or Unexpected Fragments in MS/MS | 1. Complex Fragmentation Pattern: The succinyl group can lead to fragmentation pathways that are not typical for other lipids. 2. Presence of Isobars: An isobaric compound may be co-eluting with your target analyte. | 1. Look for Characteristic Neutral Losses: In negative mode CID, look for the neutral loss of CO₂ (44 Da) and H₂O (18 Da) from the succinyl group.[7] A neutral loss of succinic anhydride (B1165640) (100 Da) is also possible. 2. Improve Chromatographic Resolution: Optimize the LC gradient to separate potential isobars. 3. Use High-Resolution MS: Employ a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions, aiding in their identification. |
| Difficulty in Quantitation | 1. Lack of Internal Standard: The absence of a suitable internal standard for succinylated lipids makes accurate quantitation challenging. 2. Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of the target analyte. | 1. Synthesize a Stable Isotope-Labeled Standard: If possible, synthesize a succinylated lipid standard with a stable isotope label (e.g., ¹³C₄-succinic acid) for the most accurate quantitation. 2. Use an Analog as an Internal Standard: If a stable isotope-labeled standard is not available, use a commercially available acidic lipid with a similar structure and retention time. 3. Perform a Standard Addition: Use the method of standard additions to quantify the analyte in your specific matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for a succinylated lipid in negative mode ESI-MS/MS?
In negative ion mode, a succinylated lipid will typically be observed as the deprotonated molecule [M-H]⁻. Upon collision-induced dissociation (CID), you should look for two primary fragmentation pathways originating from the succinyl moiety:
-
Decarboxylation: A neutral loss of carbon dioxide (CO₂), resulting in a fragment ion at [M-H-44]⁻.[8][7]
-
Loss of Water: A neutral loss of water (H₂O), resulting in a fragment ion at [M-H-18]⁻.[8][7]
Another potential, though often less abundant, fragmentation is the neutral loss of succinic anhydride (100 Da). The relative abundance of these fragments will depend on the collision energy and the specific structure of the lipid.
Q2: Why is my succinylated lipid showing poor peak shape in reversed-phase chromatography?
Poor peak shape, particularly tailing, is common for acidic compounds like succinylated lipids in reversed-phase chromatography.[5] This is often due to secondary interactions between the negatively charged carboxyl group and any exposed, positively charged sites on the silica stationary phase (residual silanols). To improve peak shape, you can try adding a small amount of a weak acid like formic acid to your mobile phase to neutralize the charge on the analyte, or use a column with robust end-capping.[6]
Q3: Can I analyze succinylated lipids in positive ion mode?
While it is possible, it is often challenging due to the acidic nature of the succinyl group, which favors deprotonation (negative mode) over protonation (positive mode). If you must use positive mode, derivatization of the terminal carboxyl group to an ester or an amide is highly recommended to improve ionization efficiency.[9]
Q4: How can I enrich succinylated lipids from a complex sample like a plasma extract?
You can use Solid-Phase Extraction (SPE) with an aminopropyl-bonded silica stationary phase.[3][4] In a non-polar solvent, neutral and zwitterionic lipids will pass through the column, while the acidic succinylated lipids will be retained by interacting with the amino groups on the stationary phase. You can then elute the succinylated lipids with a more polar or acidic solvent.
Q5: Are there commercially available standards for succinylated lipids?
Commercially available succinylated lipid standards are rare. For quantitative studies, it is often necessary to synthesize a custom standard. This can be done by reacting a lipid containing a free hydroxyl or amino group with succinic anhydride.
Data Presentation
Table 1: Comparison of Ionization Efficiency for a Succinylated Phospholipid
The following table summarizes the relative signal intensity of a hypothetical succinylated phospholipid (1-palmitoyl-2-succinoyl-sn-glycero-3-phosphocholine) under different analytical conditions.
| LC-MS Condition | Analyte Form | Relative Signal Intensity (Arbitrary Units) |
| Positive Ion Mode, Standard Mobile Phase | [M+H]⁺ | 1,500 |
| Negative Ion Mode, Standard Mobile Phase | [M-H]⁻ | 25,000 |
| Negative Ion Mode, Ammonium Acetate (B1210297) Mobile Phase | [M-H]⁻ | 85,000 |
| Positive Ion Mode, after Methylation | [M+CH₃+H]⁺ | 95,000 |
This data is illustrative and intended to show general trends in ionization efficiency.
Table 2: MS/MS Fragmentation of [M-H]⁻ Ion of a Succinylated Diacylglycerol
This table shows the expected major fragment ions for a hypothetical succinylated diacylglycerol (1-stearoyl-2-arachidonoyl-3-succinoyl-rac-glycerol) in negative mode. Precursor Ion: m/z 767.6.
| Fragment Ion m/z | Identity | Relative Abundance |
| 723.6 | [M-H-CO₂]⁻ | 100% |
| 749.6 | [M-H-H₂O]⁻ | 45% |
| 667.6 | [M-H - Succinic Anhydride]⁻ | 15% |
| 303.2 | [Arachidonic Acid - H]⁻ | 80% |
| 283.3 | [Stearic Acid - H]⁻ | 75% |
This data is illustrative and based on predicted fragmentation pathways.[8][7]
Experimental Protocols
Protocol 1: Enrichment of Succinylated Lipids using Solid-Phase Extraction (SPE)
This protocol describes the enrichment of acidic lipids, including succinylated lipids, from a total lipid extract using aminopropyl-bonded silica cartridges.[3][4]
Materials:
-
Total lipid extract dried under nitrogen and reconstituted in Chloroform.
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL).
-
Solvents: Chloroform, 2-Propanol, Methanol (B129727), Diethyl Ether, 2% Acetic Acid in Diethyl Ether.
Procedure:
-
Column Conditioning: Condition the aminopropyl SPE cartridge by washing sequentially with 3 mL of hexane, 3 mL of chloroform. Do not let the column run dry.
-
Sample Loading: Load the reconstituted lipid extract (in ~1 mL of chloroform) onto the conditioned cartridge.
-
Elution of Neutral and Zwitterionic Lipids: Elute the neutral lipids and zwitterionic phospholipids (B1166683) (like phosphatidylcholine and sphingomyelin) with 6 mL of chloroform:2-propanol (2:1, v/v). Collect this fraction if other lipid classes are of interest.
-
Elution of Free Fatty Acids: Elute the free fatty acids with 6 mL of 2% acetic acid in diethyl ether. This step helps to remove other acidic lipids that are not succinylated.
-
Elution of Succinylated (Acidic) Lipids: Elute the succinylated and other highly acidic lipids with 6 mL of methanol.
-
Sample Preparation for MS: Dry the final methanol fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Toluene).
Protocol 2: Synthesis of a Succinylated Diacylglycerol Standard
This protocol describes a general method for the synthesis of a succinylated diacylglycerol standard from a diacylglycerol and succinic anhydride.
Materials:
-
Succinic anhydride.
-
Pyridine (B92270) (anhydrous).
-
Dichloromethane (DCM, anhydrous).
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dioleoyl-rac-glycerol (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add anhydrous pyridine (2 equivalents) to the solution, followed by succinic anhydride (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 1,2-dioleoyl-3-succinoyl-rac-glycerol.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR and high-resolution mass spectrometry.
Visualizations
Caption: Workflow for the identification of succinylated lipids.
Caption: Key fragmentation pathways for succinylated lipids in negative mode.
References
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. agilent.com [agilent.com]
- 3. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
Technical Support Center: Purification of Synthetic 16:0 Succinyl PE
This technical support guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of synthetic 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as 16:0 Succinyl PE.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound? A1: The most prevalent purification methods for synthetic this compound are silica (B1680970) gel-based chromatography techniques. Flash column chromatography is often employed for larger scale purifications, while preparative High-Performance Liquid Chromatography (HPLC) can be used to achieve higher purity. Thin-Layer Chromatography (TLC) serves as an essential tool for monitoring the progress of the purification and assessing the purity of the collected fractions.
Q2: What potential impurities might be present in my crude synthetic this compound? A2: Common impurities in the crude reaction mixture can include unreacted starting material, which is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), any excess succinic anhydride (B1165640) used in the synthesis, and possible side-products such as di-succinylated DPPE or hydrolysis byproducts of succinic anhydride.
Q3: How can I confirm the purity of my final this compound product? A3: Purity assessment can be performed using several analytical techniques. Thin-Layer Chromatography (TLC) with various visualization agents provides a quick qualitative check. For more rigorous and quantitative analysis, High-Performance Liquid Chromatography (HPLC), Proton (¹H) and Phosphorus (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. Commercial sources often report a purity of greater than 99%, which is typically confirmed by TLC.[1]
Q4: What is the proper way to store purified this compound? A4: For long-term stability, this compound should be stored as a solid at -20°C. When in solution, it is soluble in solvents such as chloroform (B151607) and methanol (B129727).[2]
Experimental Protocols
The following sections provide detailed methodologies for the purification and analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
This protocol is a standard procedure for the analysis of phospholipids (B1166683).[3][4][5]
Materials:
-
Silica gel 60 TLC plates
-
TLC developing tank
-
Spotting capillaries
-
Mobile Phase: A common solvent system for separating phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).[4] For acidic phospholipids like this compound, incorporating a base such as triethylamine (B128534) can improve the separation; a mobile phase of chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v) is effective.[3][5]
-
Visualization Agents:
-
Iodine vapor for general lipid detection.[4]
-
Ninhydrin (B49086) spray to detect primary amines, which is useful for identifying any unreacted DPPE.[4]
-
Phosphorus-specific sprays (e.g., phosphomolybdate) to visualize all phospholipid-containing spots.[4]
-
Procedure:
-
Add the mobile phase to the developing tank to a depth of approximately 0.5 cm. To ensure a saturated atmosphere, line the tank with filter paper that is wetted with the mobile phase. Cover the tank and allow it to equilibrate for at least 30 minutes.
-
Dissolve small aliquots of your crude reaction mixture and purified fractions in chloroform or a chloroform/methanol mixture.
-
Using a spotting capillary, apply the samples to the TLC plate, about 1 cm from the bottom edge. If available, also spot a standard of the DPPE starting material for comparison.
-
Carefully place the spotted TLC plate into the equilibrated tank. Allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front, and dry it completely in a fume hood.
-
Visualize the separated spots using your chosen agent. For instance, place the dried plate in a chamber containing iodine crystals or apply a ninhydrin spray and gently heat the plate.
Flash Column Chromatography
This protocol provides a general framework for purifying phospholipids and should be tailored for this compound.
Materials:
-
Glass chromatography column
-
Flash-grade silica gel (230-400 mesh)
-
Eluent: A solvent gradient of increasing methanol concentration in chloroform is typically effective. The addition of a small amount of acetic acid or triethylamine to the mobile phase may be necessary to improve the elution of the acidic this compound.
-
Fraction collection tubes
-
TLC setup for analyzing fractions
Procedure:
-
Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% chloroform).
-
Carefully pack the column with the silica slurry, ensuring an even and bubble-free bed.
-
Dissolve the crude this compound in a minimal volume of the initial eluent. For samples with poor solubility, a "dry loading" technique can be used by adsorbing the sample onto a small amount of silica gel.
-
Load the sample onto the top of the column bed.
-
Commence elution with the starting solvent, and progressively increase the eluent's polarity by introducing more methanol. A typical gradient might range from 100% chloroform to a 9:1 or 8:2 chloroform:methanol mixture.
-
Collect fractions and monitor their composition using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC)
For high-purity applications, normal-phase HPLC is a suitable method for separating different classes of phospholipids.
Instrumentation:
-
An HPLC system equipped with a gradient pump, an injector, and a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a UV detector set to low wavelengths (e.g., 205-215 nm).
-
A silica-based normal-phase HPLC column.
Mobile Phase:
-
A typical mobile phase consists of a gradient of a polar solvent (like isopropanol (B130326) or methanol, often containing a small percentage of water and an acid or base modifier) in a non-polar solvent such as hexane. An example is a gradient of hexane/isopropanol/acetic acid.
Procedure:
-
Thoroughly equilibrate the column with the initial mobile phase conditions.
-
Dissolve the sample in the mobile phase or another compatible solvent.
-
Inject the prepared sample onto the column.
-
Execute the gradient elution program. The more polar this compound will have a longer retention time than the less polar, unreacted DPPE.
-
Collect the fractions corresponding to the peak of interest.
-
Verify the purity of the collected fractions using an appropriate analytical method (e.g., analytical HPLC, TLC, or MS).
-
Pool the pure fractions and remove the solvent to obtain the final product.
Quantification via Phosphorus Assay
This colorimetric assay can be used to determine the concentration of the purified phospholipid.[6][7]
Procedure (based on the Bartlett method): [7]
-
An aliquot of the phospholipid solution is digested with perchloric acid at 180°C, which converts the organic phosphate (B84403) into inorganic phosphate.[6]
-
After the sample has cooled, ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid are added.[6]
-
The mixture is heated to facilitate the development of a stable blue color.[6][7]
-
The absorbance of the solution is measured at a specific wavelength, typically around 820 nm.
-
The concentration of the phospholipid is determined by comparing its absorbance to a standard curve generated from known concentrations of a phosphate standard.
Data Presentation: Summary of Quantitative Data
| Purification Method | Typical Purity Achieved | Typical Yield Range | Key Considerations |
| Flash Chromatography | >95% | 60-80% | The final yield and purity are highly dependent on the quality of the crude starting material and the optimization of the solvent gradient. |
| Preparative HPLC | >99% | 50-70% | While offering superior resolution and purity, this method may be less scalable and can have a lower recovery rate compared to flash chromatography. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
-
Question: I am getting a very low final yield of this compound. What are the possible reasons?
-
Answer:
-
Incomplete Synthesis: The initial reaction may not have reached completion. Use TLC to assess the ratio of the product to the starting material in the crude mixture.
-
Extraction Losses: The product might be lost during the workup and extraction steps prior to purification. Review your extraction procedure to ensure efficiency.
-
Suboptimal Chromatographic Conditions: The product could be irreversibly binding to the silica gel or co-eluting with impurities.
-
For Flash Chromatography: Adjust the solvent gradient. The addition of a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the eluent can aid in the elution of highly polar or acidic compounds.[8][9]
-
For HPLC: Confirm that the elution strength of your mobile phase is adequate to elute the product from the column.[10]
-
-
Product Instability: this compound may degrade on the silica gel if the stationary phase is too acidic. Using deactivated silica gel could mitigate this issue.[9]
-
Issue 2: Contaminated Fractions Post-Chromatography
-
Question: My purified fractions still contain impurities when analyzed by TLC or HPLC. How can I enhance the separation?
-
Answer:
-
Co-elution of Impurities: The impurity likely has a polarity similar to your product.
-
For TLC/Flash Chromatography: Experiment with different solvent systems on a TLC plate to improve the separation (i.e., increase the selectivity) before attempting another column purification.[11]
-
For HPLC: Optimize the gradient profile. A shallower gradient around the elution time of your product can significantly improve resolution. Alternatively, trying a different stationary phase, such as a diol-bonded silica column, might be effective.[12]
-
-
Column Overloading: Applying too much crude material to the column can result in poor separation. Try reducing the sample load.
-
Improper Sample Loading: If the sample is not dissolved in a weak solvent for loading, it can lead to band broadening and a decrease in separation efficiency.
-
Issue 3: Product Fails to Elute from the Column
-
Question: My this compound seems to be stuck on the silica column. What can I do?
-
Answer:
-
Insufficient Eluent Polarity: The succinyl group imparts significant polarity and an acidic nature to the molecule. A more polar mobile phase is likely required for elution.
-
For Flash Chromatography: Increase the percentage of methanol in your chloroform/methanol eluent. Higher concentrations may be necessary compared to other phospholipids. The addition of a modifier like acetic acid or triethylamine can also facilitate elution.[8]
-
For HPLC: Ensure your gradient reaches a sufficiently high concentration of the strong solvent to elute the compound.
-
-
Strong Adsorption to Silica: The free carboxylic acid of the succinyl group can form strong interactions with the acidic silanol (B1196071) groups on the silica surface.
-
Consider using a deactivated or end-capped silica gel.
-
The addition of a competitive acid (such as acetic acid) or base (like triethylamine) to the mobile phase can disrupt these strong interactions and promote elution.
-
-
Issue 4: Inconsistent HPLC Retention Times
-
Question: The retention time of my this compound peak varies between HPLC runs. What is causing this?
-
Answer:
-
Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
-
Mobile Phase Variability: In normal-phase chromatography, minor variations in the water content of the solvents can cause significant shifts in retention times. Use high-purity, HPLC-grade solvents, and consider pre-saturating your non-polar solvent with water to maintain consistency.[10]
-
Temperature Instability: Fluctuations in the column temperature can lead to changes in retention times. Employing a column oven will help maintain a stable temperature.
-
Column Fouling: The column may be accumulating non-eluted substances from previous injections. Incorporate a column washing step after each run or batch of samples to prevent this.
-
Visualizations
Caption: A flowchart illustrating the synthesis, purification, and analysis of this compound.
Caption: A logical diagram for troubleshooting low yields in the purification of this compound.
References
- 1. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-Succinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 3. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantification of phospholipids content by phosphorus assay [bio-protocol.org]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
Troubleshooting low yield in liposome formulation with 16:0 Succinyl PE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in liposome (B1194612) formulations utilizing 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)).
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant loss of total lipid content after our liposome preparation and purification process. What are the common causes for this low yield?
A1: Low liposome yield can stem from several stages of the formulation process. Key factors include incomplete lipid film hydration, lipid loss during the sizing process (extrusion or sonication), and removal of liposomes during purification. For instance, extrusion through very small pore size membranes can lead to a decrease in the lipid content of the final suspension[1][2]. Aggregation of liposomes, which can be influenced by the charge of this compound, may also lead to their removal during purification steps.
Q2: Our lipid film containing this compound is difficult to hydrate (B1144303). Could this be the source of our low yield?
A2: Yes, improper hydration is a primary cause of low yield. Lipids must be fully hydrated to form vesicles. The process of lipid sheets swelling and detaching to form multilamellar vesicles (LMVs) is critical. This compound, being a negatively charged lipid, can sometimes form a viscous gel, especially in low ionic strength solutions, which hinders proper hydration[3]. Ensure the hydration buffer is above the transition temperature (Tc) of all lipids in the formulation and that agitation is sufficient.
Q3: What is the role of pH when formulating with this compound, and how does it affect yield?
A3: The pH of the formulation is critical when using this compound. This lipid has a succinyl headgroup with a carboxylic acid, making it pH-sensitive[4][5]. At physiological pH (around 7.4), the carboxyl group is deprotonated and negatively charged, which helps to form stable bilayer structures through electrostatic repulsion[6][]. If the pH drops to acidic levels, the headgroup becomes protonated, reducing this repulsion. This change can lead to liposome destabilization, fusion, and aggregation, ultimately causing a decrease in yield[6]. The final properties of liposomes are highly dependent on solution properties like pH and ionic strength[8].
Q4: We observe a lot of lipid residue on our extrusion membrane. How can we minimize this loss during the sizing step?
A4: Lipid loss on the extruder membrane is a common issue that reduces yield. This can happen if the extrusion is performed below the lipid's phase transition temperature (Tc), causing the rigid membranes to foul the filter. It is crucial to perform the extrusion at a temperature above the Tc of the lipid with the highest transition temperature in your mixture. Additionally, using a sequential extrusion strategy, starting with larger pore sizes and gradually moving to smaller ones, can reduce back pressure and membrane fouling[9]. The pressure applied during extrusion also matters; high pressure is often needed for smaller pore sizes (<100 nm) to improve trapping efficiency[10].
Q5: Our encapsulation efficiency for a hydrophilic drug is very low. How is this related to overall yield, and how can it be improved?
A5: Encapsulation efficiency (EE) is a critical quality attribute and is directly related to the functional yield of your drug delivery system[11][12]. A low EE means a large portion of your drug is unencapsulated and will be removed during purification, resulting in a low final drug product yield. For hydrophilic drugs, passive encapsulation during hydration often results in low EE, sometimes only around 1%[13]. To improve this, consider active loading methods if your drug is ionizable. This involves creating a transmembrane pH or ion gradient to drive the drug into the liposome after its formation[14]. The lipid composition, including the presence of cholesterol, can also significantly affect encapsulation efficiency[15].
Troubleshooting Guide for Low Liposome Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in formulations containing this compound.
| Problem Area | Potential Cause | Recommended Solution |
| Lipid Film Formation & Hydration | Incomplete removal of organic solvent. | Dry the lipid film under high vacuum for an extended period (overnight is recommended) to ensure all residual solvent is removed[10]. |
| Improper hydration temperature. | Always hydrate the lipid film with an aqueous buffer heated above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture[3]. | |
| Poor hydration of this compound. | Highly charged lipids can form gels in low ionic strength solutions. This can be mitigated by using a hydration buffer with increased ionic strength (e.g., adding salt)[3]. | |
| Incorrect pH of hydration buffer. | For this compound, use a buffer with a pH around 7.4 to ensure the headgroup is negatively charged, promoting stable bilayer formation[6]. | |
| Vesicle Sizing (Extrusion/Sonication) | Lipid loss due to membrane fouling. | Perform extrusion above the Tc of the lipids. Use a sequential extrusion approach, starting with a larger pore size before moving to the desired final pore size[9]. |
| Aggregation during sizing. | The high energy input from probe sonication can cause lipid degradation or aggregation. Ensure the sample is kept cool on an ice bath during sonication[16]. | |
| Inefficient sizing. | For extrusion, multiple passes (e.g., 10-15) through the membrane are often required to achieve a homogenous size distribution, which can improve overall recovery[9]. | |
| Purification | Loss of liposomes during centrifugation. | If pelleting liposomes, ensure the centrifugation speed and time are optimized. Over-centrifugation can lead to irreversible aggregation. |
| Loss during size exclusion chromatography (SEC). | Ensure the column is properly equilibrated and not overloaded. The choice of column matrix is also important to prevent non-specific binding. | |
| Liposome instability leading to leakage. | The inclusion of cholesterol in the formulation can stabilize the lipid bilayer, reducing leakage and improving stability during purification[15][17][18]. | |
| Low Drug Encapsulation Efficiency (EE) | Inefficient passive loading of hydrophilic drugs. | The EE for passive loading is dependent on reaction volume and lipid concentration[13]. To improve it, you can concentrate the liposomes first or use active loading techniques for ionizable drugs[13][14]. |
| Poor solubility of lipophilic drugs in the lipid bilayer. | Ensure the drug-to-lipid ratio is optimized. Using the drug in a solubilized form in the organic solvent can improve incorporation compared to adding it as a powder[19]. | |
| Drug leakage after encapsulation. | The lipid composition affects drug retention. Cholesterol can decrease membrane permeability[17]. Ensure the external buffer composition post-purification is isotonic to prevent osmotic stress. |
Experimental Protocols & Methodologies
Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing large unilamellar vesicles (LUVs).
-
Lipid Preparation:
-
Dissolve the lipids (e.g., primary phospholipid, cholesterol, and this compound) in an appropriate organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL.
-
-
Thin-Film Formation:
-
Hydration:
-
Add the aqueous buffer (containing the hydrophilic drug, if using passive encapsulation) to the flask. The buffer should be pre-heated to a temperature above the Tc of the lipid with the highest transition temperature.
-
Agitate the flask to hydrate the lipid film. This can be done by vortexing or rotating the flask. This process swells the lipid sheets, which detach and form multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is pre-heated to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder's syringes.
-
Force the suspension through the membrane by pushing the plunger. Pass the liposome suspension through the membrane 11-21 times to ensure a uniform size distribution[9]. Extrusion through 100 nm pores typically yields vesicles with a mean diameter of 120-140 nm.
-
-
Purification:
Visualizations
Liposome Formulation and Purification Workflow
Caption: Workflow for liposome preparation, sizing, and purification.
Troubleshooting Decision Tree for Low Liposome Yield
Caption: Decision tree for troubleshooting low liposome yield.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. romanpub.com [romanpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. US5922350A - Methods of dehydrating, storing and rehydrating liposomes - Google Patents [patents.google.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-specific Binding with Succinylated PE
Welcome to the technical support center for minimizing non-specific binding using succinylated polyethylene (B3416737) glycol (PE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing succinylated PE to enhance assay specificity and reduce background signal. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is succinylated polyethylene glycol (succinylated PE), and how does it reduce non-specific binding?
A1: Succinylated polyethylene glycol (succinylated PE) is a modification of polyethylene glycol where a succinyl group is added, typically at the terminus of the PEG chain. This modification serves a dual function in minimizing non-specific binding. The polyethylene glycol component creates a hydrophilic shield that repels proteins through steric hindrance and the formation of a tightly bound water layer. The terminal succinyl group introduces a negative charge, which can further repel negatively charged proteins and be utilized for covalent attachment to surfaces.
Q2: When should I choose succinylated PE over other blocking agents like Bovine Serum Albumin (BSA) or casein?
A2: Succinylated PE is an excellent choice when a non-protein-based blocking agent is required to avoid cross-reactivity with protein-based blockers.[1] It is particularly useful in assays where antibodies might interact with BSA or when working with systems sensitive to protein contamination.[1] However, the optimal blocking agent is application-dependent, and empirical testing is recommended to determine the best choice for a specific assay.[1][2]
Q3: Can succinylated PE be used for both surface passivation and as a blocking buffer additive?
A3: Yes, succinylated PE is versatile. It can be covalently attached to surfaces to create a permanent, protein-repellent coating, a process known as surface passivation.[3] It can also be used as a soluble additive in blocking buffers to saturate unoccupied binding sites on a surface and to reduce non-specific interactions in solution.
Mechanism of Action
Succinylated PE minimizes non-specific binding through a combination of mechanisms attributed to its polyethylene glycol backbone and its terminal succinyl group.
-
Steric Hindrance: The long, flexible PEG chains form a "cloud-like" structure that physically blocks proteins from accessing the underlying surface.[4]
-
Hydration Layer: The hydrophilic nature of PEG attracts and organizes a layer of water molecules, creating an energetic barrier that prevents protein adsorption.
-
Electrostatic Repulsion: The succinyl group carries a negative charge at neutral pH, which can repel proteins with a net negative charge, further reducing non-specific binding.
-
Covalent Immobilization: The succinyl group can be activated (e.g., as an N-hydroxysuccinimide ester) to form stable amide bonds with primary amines on a surface, creating a dense and robust anti-fouling layer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking | Increase the concentration of succinylated PE in the blocking buffer or extend the incubation time. Consider a two-step blocking procedure.[5] |
| Cross-reactivity of detection antibody | Run a control with the detection antibody alone to check for non-specific binding. If observed, consider using a pre-adsorbed secondary antibody.[6] | |
| Contaminated buffers | Prepare fresh buffers and filter-sterilize if necessary.[6] | |
| Inadequate washing | Increase the number and duration of wash steps. Ensure thorough aspiration of wells between washes.[5] | |
| Weak or No Signal | Masking of epitopes by succinylated PE | Decrease the concentration of succinylated PE in the blocking buffer. Optimize the incubation time to avoid excessive blocking. |
| Instability of succinylated PE solution | Prepare fresh succinylated PE solutions before each use, especially if using activated forms like succinimidyl valerate (B167501) PEG, which has a short half-life in aqueous solutions.[3] | |
| Incorrect pH of buffers | Ensure the pH of your buffers is compatible with your assay and the charge characteristics of your proteins of interest and the succinylated PE. | |
| High Variability Between Wells | Inconsistent pipetting | Ensure accurate and consistent pipetting of all reagents.[5] |
| Uneven temperature during incubation | Ensure the entire plate is incubated at a uniform temperature.[5] | |
| Edge effects on the plate | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Quantitative Data Summary
Direct quantitative comparisons of succinylated PE with other blocking agents are limited in published literature. However, studies on PEG-modified surfaces have demonstrated significant reductions in non-specific binding. The following table summarizes representative data for different blocking agents.
| Blocking Agent | Assay/System | Reduction in Non-Specific Binding | Reference |
| PEG-diacrylate Modified Hydrogel | Immunoassay for Staphylococcal Enterotoxin B | 10-fold decrease in non-specific binding | [4] |
| Casein | ELISA | Superior to BSA and newborn calf serum in preventing leakage of the blocking layer. Inhibited NSB by over 90%. | [2][7] |
| Bovine Serum Albumin (BSA) | ELISA | Less effective than casein in some systems.[7] | [7] |
| Non-fat Dry Milk | ELISA | Effective and inexpensive, but can interfere with biotin-based detection systems. | [1] |
Experimental Protocols
Protocol 1: Surface Passivation with Methoxy Poly(ethylene glycol) Succinimidyl Valerate (mPEG-SVA)
This protocol is adapted for the passivation of glass surfaces for single-molecule studies but can be modified for other surfaces and applications.[3]
Materials:
-
Glass slides/coverslips
-
1 M Potassium Hydroxide (KOH)
-
N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane for amino-silanization
-
Methoxy poly(ethylene glycol) succinimidyl valerate (mPEG-SVA)
-
Biotin-PEG-SVA (optional, for specific immobilization)
-
100 mM Sodium Bicarbonate buffer (pH 8.5), freshly prepared
-
Ethanol or Acetone
-
Milli-Q water
-
Nitrogen gas
Procedure:
-
Surface Cleaning: a. Thoroughly clean glass slides and coverslips by sonicating in 5% (w/v) alconox detergent for 5-10 minutes. b. Rinse extensively with tap water followed by Milli-Q water. c. Treat with 1 M KOH for 20-30 minutes to introduce hydroxyl groups on the surface. d. Rinse again thoroughly with Milli-Q water.
-
Amino-silanization: a. Prepare a solution of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane in methanol (B129727). b. Immerse the cleaned slides/coverslips in the aminosilane (B1250345) solution and incubate in the dark for 30 minutes. c. Rinse with methanol and then Milli-Q water. Dry the surfaces with a gentle stream of nitrogen gas.
-
PEGylation: a. Important: The half-life of mPEG-SVA in aqueous buffer is short (~10 minutes), so perform this step immediately after preparing the solution.[3] b. Prepare the PEGylation solution by dissolving mPEG-SVA (and optional Biotin-PEG-SVA) in freshly prepared 100 mM sodium bicarbonate buffer (pH 8.5). A typical concentration is around 200 mg/mL. c. Apply the PEGylation solution to the amino-silanized surface. d. Incubate in a humid chamber in the dark for at least 3-5 hours, or overnight for optimal results. e. For improved passivation, a second round of PEGylation can be performed.[3]
-
Final Wash: a. Rinse the PEGylated surfaces thoroughly with Milli-Q water. b. Dry with a gentle stream of nitrogen gas. c. Store the passivated surfaces in a clean, dry environment until use.
Protocol 2: Using Succinylated PE as a Blocking Buffer Additive in ELISA
This is a general protocol and should be optimized for your specific assay.
Materials:
-
Succinylated Polyethylene Glycol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Tween-20 (optional)
Procedure:
-
Prepare Blocking Buffer: a. Dissolve succinylated PE in your chosen buffer (e.g., PBS) to the desired concentration. A typical starting concentration range is 0.1% to 1% (w/v). b. Optionally, add a non-ionic detergent like Tween-20 to a final concentration of 0.05% (v/v) to further reduce hydrophobic interactions. c. Mix thoroughly until the succinylated PE is completely dissolved. Prepare this solution fresh for each experiment.
-
Blocking Step: a. After coating the ELISA plate with the capture antibody and washing, add the succinylated PE blocking buffer to each well, ensuring the entire surface is covered (typically 200-300 µL per well for a 96-well plate). b. Incubate for 1-2 hours at room temperature or overnight at 4°C. Incubation times may need to be optimized.
-
Washing: a. Discard the blocking buffer. b. Wash the plate 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with Assay: a. Continue with the remaining steps of your ELISA protocol (e.g., adding samples, detection antibody, substrate).
References
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for generation and regeneration of PEG-passivated slides for single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tulipgroup.com [tulipgroup.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Impact of buffer choice on 16:0 Succinyl PE reactivity
Welcome to the technical support center for 16:0 Succinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experiments involving this versatile lipid.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound?
A1: this compound contains a terminal carboxylic acid on the succinyl group. For conjugation reactions, this carboxyl group must be activated. The most common activation method is to convert it into an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amine groups found on proteins, peptides, and other biomolecules, forming a stable amide bond.[1][2]
Q2: What is the optimal pH for reacting activated this compound with my molecule of interest?
A2: The optimal pH for reacting an NHS-activated lipid is a balance between two competing factors: the reactivity of the target amine and the stability of the NHS ester. The reaction is most efficient in the pH range of 7.2 to 8.5.[1][3] In this range, a sufficient amount of the primary amine is deprotonated and nucleophilic, while the NHS ester hydrolysis rate is manageable.
Q3: Which buffers are recommended for conjugation reactions with NHS-activated this compound?
A3: It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][4]
Q4: Can I use Tris buffer for my conjugation reaction?
A4: It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][5] The primary amine in Tris will react with the NHS ester, quenching the reaction and reducing the conjugation yield to your target molecule. In fact, Tris is often added at the end of a reaction to intentionally stop it.[1] However, it is worth noting that one study found Tris did not interfere with a specific biotinylation reaction at pH 7.4, but showed significant reactivity at pH 8.4.[6] Given the conflicting evidence and the high risk of interference, it is safest to avoid Tris buffer during the conjugation step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incompatible Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine). | Use a recommended amine-free buffer such as PBS, HEPES, or Borate within the pH range of 7.2-8.5.[1] |
| Hydrolysis of NHS Ester: The reaction pH is too high, or the reaction time is too long, leading to the hydrolysis of the activated lipid. | Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to decrease the rate of hydrolysis.[1][7] You can also decrease the reaction temperature to 4°C to slow down hydrolysis.[1] | |
| Low Protein Concentration: The concentration of the target molecule is too low, favoring hydrolysis over the desired conjugation reaction. | For optimal results, protein concentrations should be at least 2 mg/mL.[4][8] | |
| Reaction Inconsistent or Not Reproducible | pH Drift: The buffer capacity was insufficient to maintain a stable pH throughout the reaction. | Ensure your buffer concentration is sufficient (e.g., 50-100 mM) to maintain the desired pH. |
| Reagent Instability: The activated this compound was stored improperly or dissolved in solvent for too long before use. | Dissolve the amine-reactive lipid in a high-quality, anhydrous solvent like DMF or DMSO immediately before use.[4] Avoid storing reactive compounds in solution. | |
| High Background or Non-Specific Binding | Excess Reagent: Too much activated lipid was used in the reaction, leading to non-specific reactions or aggregation. | Optimize the molar ratio of activated lipid to your target molecule. Perform trial reactions at different ratios to find the optimal balance. |
| Reaction Not Quenched: The reaction was not properly stopped, allowing residual activated lipid to react during downstream processing. | After the desired reaction time, quench the reaction by adding an excess of a primary amine-containing buffer like Tris or glycine.[1] |
Data and Protocols
Impact of pH on NHS Ester Stability
The primary competing reaction in any conjugation protocol with NHS-activated lipids is the hydrolysis of the ester. This reaction is highly dependent on the pH of the solution. The stability of the NHS ester is often reported as its half-life (t½), which is the time it takes for half of the reactive ester groups to be hydrolyzed.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [1] |
| 8.0 | 4 | ~1 hour (estimated) | [1] |
| 8.6 | 4 | 10 minutes | [1] |
Note: This data is for a typical NHS-ester and serves as a general guideline. The exact half-life can vary depending on the specific molecule and buffer composition.
General Experimental Protocol for Protein Conjugation
This protocol provides a general workflow for conjugating an NHS-activated this compound to a protein containing primary amines.
-
Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.
-
Activated Lipid Solution: Immediately before use, dissolve the NHS-activated this compound in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at a concentration of 10 mg/mL.[4]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated lipid solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[1] The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer with a final concentration of 20-50 mM. A common choice is 1 M Tris-HCl, pH 8.0.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted lipid and quenching buffer components from the conjugated protein. This is typically achieved by dialysis, size exclusion chromatography (e.g., a desalting column), or tangential flow filtration.
-
Visual Guides
Chemical Reactions in Different Buffers
The choice of buffer dictates the chemical fate of the NHS-activated this compound. The diagram below illustrates the desired reaction with a target amine versus the competing reactions of hydrolysis and reaction with an incompatible amine-containing buffer like Tris.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to 16:0 Succinyl PE and 18:1 Succinyl PE for Researchers and Drug Development Professionals
An In-depth Analysis of Saturated vs. Unsaturated Succinylated Phosphatidylethanolamines in Drug Delivery Systems
In the realm of lipid-based drug delivery, the choice of phospholipids (B1166683) is paramount to the efficacy, stability, and therapeutic success of the formulation. Among the diverse array of available lipids, functionalized phosphatidylethanolamines (PEs) such as 16:0 Succinyl PE and 18:1 Succinyl PE have garnered significant attention. These lipids feature a succinyl group that introduces a carboxylic acid functionality, enabling covalent conjugation of targeting ligands, polymers, or drugs, thereby enhancing their utility in sophisticated drug delivery vehicles like liposomes.
This guide provides a comprehensive comparison of this compound and 18:1 Succinyl PE, focusing on their structural differences, physicochemical properties, and performance in experimental settings. The primary distinction between these two molecules lies in their fatty acid composition: this compound incorporates two saturated 16-carbon palmitic acid chains, whereas 18:1 Succinyl PE contains two monounsaturated 18-carbon oleic acid chains. This seemingly subtle variation in saturation significantly influences their behavior in aqueous environments and their performance as components of drug delivery systems.
Physicochemical Properties: A Tabular Comparison
The structural differences between this compound and 18:1 Succinyl PE give rise to distinct physicochemical properties that are critical for the design and performance of lipid-based nanoparticles.
| Property | This compound | 18:1 Succinyl PE | Reference |
| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) | [1][2] |
| Synonyms | DPPE-Succinyl | DOPE-Succinyl | [1][2] |
| Molecular Formula | C41H77NNaO11P | C45H82NNaO11P | [3][4] |
| Molecular Weight | 814.01 g/mol | 867.10 g/mol | [3][4] |
| Fatty Acid Composition | Two 16:0 palmitic acid chains (saturated) | Two 18:1 oleic acid chains (monounsaturated) | [1][2] |
| Expected Phase Transition Temperature (Tm) | Higher (inferred from DPPE Tm of 63°C) | Lower (inferred from DOPE Tm of -16°C) | |
| Expected Membrane Rigidity | More rigid and ordered | More fluid and disordered | |
| Expected Liposome (B1194612) Stability | Higher | Lower |
The Impact of Fatty Acid Saturation on Performance
The presence of saturated versus unsaturated fatty acid chains is a critical determinant of the physical state and functional behavior of liposomes and other lipid nanoparticles.
This compound (Saturated): The Stabilizer
The two saturated palmitic acid chains of this compound allow for tight packing of the lipid molecules within a bilayer. This dense arrangement results in a more ordered and rigid membrane with a higher phase transition temperature (Tm). Liposomes formulated with this compound are therefore expected to be more stable and less permeable, leading to better drug retention and reduced leakage. Experimental evidence with structurally similar diacylsuccinylglycerols suggests that the saturated counterpart, 1,2-dipalmitoyl-sn-3-succinylglycerol (DPSG), is a more potent stabilizer of phosphatidylethanolamine (B1630911) bilayers compared to its unsaturated analogue.[5] This increased stability makes this compound an excellent choice for formulations where controlled and sustained drug release is desired.
18:1 Succinyl PE (Unsaturated): The Fluidizer
In contrast, the cis-double bond in the oleic acid chains of 18:1 Succinyl PE introduces a "kink" in the hydrocarbon tail. This structural feature hinders tight packing, leading to a more disordered and fluid membrane with a lower phase transition temperature. While this increased fluidity might result in "leakier" liposomes, it can be advantageous for applications requiring rapid drug release or enhanced membrane fusion with target cells. The increased membrane fluidity can facilitate the dynamic processes necessary for cellular uptake.
Experimental Data and Performance Comparison
A direct comparative study on liposomes formulated with 1,2-dipalmitoyl-sn-3-succinylglycerol (a close structural analog of this compound) and 1,2-dioleoyl-sn-3-succinylglycerol (an analog of 18:1 Succinyl PE) in combination with phosphatidylethanolamine (PE) revealed significant performance differences. The study demonstrated that immunoliposomes prepared with the saturated lipid were more effective drug carriers for delivering diphtheria toxin A fragment to the cytoplasm of cultured cells.[5] This suggests that the enhanced stability provided by the saturated acyl chains contributes to a more effective drug delivery vehicle.
Signaling Pathways and Cellular Interaction
The succinyl group on both 16:0 and 18:1 Succinyl PE provides a handle for attaching targeting moieties that can interact with specific receptors on cell surfaces, leading to receptor-mediated endocytosis. The efficiency of this process can be influenced by the physical properties of the liposome.
Caption: Receptor-mediated endocytosis of a targeted liposome.
A more rigid liposome formulated with this compound may present the targeting ligand in a more static and accessible conformation, potentially leading to stronger receptor binding. Conversely, the fluidity of a liposome containing 18:1 Succinyl PE might allow for multivalent binding interactions and facilitate membrane fusion events.
Experimental Protocols
1. Liposome Formulation by Thin-Film Hydration
This method is a common technique for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Materials: this compound or 18:1 Succinyl PE, co-lipids (e.g., phosphatidylcholine, cholesterol), chloroform (B151607), hydration buffer (e.g., phosphate-buffered saline, pH 7.4), round-bottom flask, rotary evaporator, water bath, probe sonicator or extruder.
-
Protocol:
-
Dissolve the desired lipid mixture (e.g., this compound, phosphatidylcholine, and cholesterol in a specific molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipid with the highest Tm. This will form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and vortexing. The temperature of the buffer should be above the Tm of the lipids. This process results in the formation of MLVs.
-
For the formation of SUVs, the MLV suspension can be sonicated using a probe sonicator.
-
For the formation of LUVs with a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size.
-
Caption: Workflow for liposome preparation by thin-film hydration.
2. Characterization of Liposome Stability: Calcein (B42510) Leakage Assay
This assay measures the release of a fluorescent dye, calcein, from the aqueous core of liposomes, providing an indication of their stability.
-
Materials: Calcein-encapsulated liposomes, Sephadex G-50 column, buffer, Triton X-100, fluorometer.
-
Protocol:
-
Prepare liposomes in a concentrated solution of calcein.
-
Remove unencapsulated calcein by passing the liposome suspension through a Sephadex G-50 column.
-
Dilute the calcein-loaded liposomes in the buffer to the desired concentration.
-
Measure the initial fluorescence (F0) of the liposome suspension.
-
At various time points, measure the fluorescence (Ft) of an aliquot of the suspension.
-
At the end of the experiment, add Triton X-100 to an aliquot to completely disrupt the liposomes and measure the maximum fluorescence (Fmax).
-
Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100.
-
3. Cellular Uptake Study by Flow Cytometry
This method quantifies the internalization of fluorescently labeled liposomes by cells.
-
Materials: Fluorescently labeled liposomes (e.g., containing a lipid-conjugated fluorophore), cell culture medium, cultured cells, flow cytometer.
-
Protocol:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with different concentrations of fluorescently labeled liposomes for a specific period.
-
Wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.
-
Harvest the cells by trypsinization and resuspend them in flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake of liposomes.
-
Conclusion
The choice between this compound and 18:1 Succinyl PE for the development of drug delivery systems is a critical decision that should be guided by the specific therapeutic application. This compound, with its saturated fatty acid chains, offers enhanced stability and is well-suited for formulations requiring robust drug retention and controlled release. In contrast, 18:1 Succinyl PE provides greater membrane fluidity, which may be advantageous for applications where rapid drug release or membrane fusion is desired. A thorough understanding of the distinct properties imparted by these lipids, supported by rigorous experimental characterization, is essential for the rational design of effective and clinically translatable lipid-based nanomedicines.
References
- 1. This compound, 186800-61-3 | BroadPharm [broadpharm.com]
- 2. 18:1 Succinyl PE, 111613-33-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Commercial 16:0 Succinyl PE Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt), hereafter referred to as 16:0 Succinyl PE. Ensuring high purity of this phospholipid is critical for its applications in research and drug development, particularly in the formulation of liposomes and other nanoparticle-based delivery systems. This document outlines key analytical techniques for purity assessment, compares the specifications of commercial products, and provides detailed experimental protocols.
Introduction to this compound
This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) where a succinyl group is attached to the head group. This modification introduces a carboxyl group, imparting a negative charge and providing a reactive site for conjugation to other molecules.[] This functionalized lipid is a key component in the development of drug delivery systems, such as nanoparticles for targeted therapies. The purity of this compound is paramount, as impurities can affect the stability, efficacy, and safety of the final formulation.
Purity Assessment of Commercial this compound
The purity of phospholipid powders is typically assessed using a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are considered the gold standards for detailed phospholipid analysis.[2][3] Thin-Layer Chromatography (TLC) is also a common method for qualitative purity assessment.
Below is a summary of the purity specifications for this compound powder from various commercial suppliers.
| Supplier | Product Name | Purity Specification | Analytical Method |
| Avanti Polar Lipids | This compound | >99% | TLC |
| BOC Sciences | This compound sodium salt | >99% | Not specified[] |
| AxisPharm | This compound | ≥95% | Not specified[4] |
Comparison with Alternative Functionalized Phospholipids (B1166683)
This compound is one of several functionalized lipids used in drug delivery and nanoparticle formulation. The choice of lipid can influence the physical and biological properties of the delivery system. Below is a comparison with other commonly used functionalized phospholipids.
| Lipid | Functional Group | Charge (at neutral pH) | Common Applications |
| This compound | Carboxyl | Negative | Liposome surface modification, conjugation of bioactive molecules.[] |
| DSPE-PEG | Polyethylene Glycol | Neutral | Steric stabilization of liposomes ("stealth" liposomes), improved circulation time. |
| 16:0 Biotinyl PE | Biotin | Neutral | Targeted drug delivery via avidin-biotin interactions, diagnostic applications.[5] |
| DOTAP | Quaternary Amine | Cationic | Gene transfection, delivery of nucleic acids. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Materials:
-
This compound powder
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
C18 column (e.g., ZORBAX Eclipse plus C18, 2.1 x 100mm, 1.8µm)[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound powder in methanol to a final concentration of 1 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.01% formic acid and 5mM ammonium acetate.[3]
-
Mobile Phase B: Methanol with 0.01% formic acid and 5mM ammonium acetate.[3]
-
Elution: Isocratic elution with 98% Mobile Phase B.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: 2 µL.[3]
-
Detection: UV detector at 205 nm.[6]
-
-
Data Analysis:
-
The purity of the this compound is determined by the area percentage of the main peak in the chromatogram.
-
Structural Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the structural confirmation and identification of potential impurities in this compound.
Materials:
-
Same as for HPLC protocol.
Procedure:
-
LC Separation:
-
Follow the same HPLC conditions as described above to separate the components of the sample.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.[2][3]
-
Capillary Voltage: 4.0 kV (positive mode), 3.5 kV (negative mode).[3]
-
Sheath Gas Flow: 8 L/min.[3]
-
Data Acquisition: Full scan mode to identify the molecular ion of this compound and any impurities. Tandem MS (MS/MS) mode to fragment the parent ions for structural elucidation.
-
-
Data Analysis:
-
The mass spectrum should confirm the expected molecular weight of this compound (814.01 g/mol ).[][7]
-
Fragmentation patterns from the MS/MS analysis can be used to confirm the structure of the head group and the fatty acid chains.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound powder.
Liposome Cellular Uptake and Endosomal Escape Pathway
References
- 2. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. This compound | CAS:186800-61-3 | AxisPharm [axispharm.com]
- 5. Avanti Polar Lipids 16:0 Biotinyl PE, Powder | 384835-54-5 | MFCD22495349 | Fisher Scientific [fishersci.com]
- 6. [A rapid, isocratic method for analysis of phospholipids by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
Quantitative Analysis of N-Succinyl Phosphatidylethanolamine: A Comparative Guide for Lipidomics Researchers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-succinyl phosphatidylethanolamine (B1630911) (N-succinyl PE), a modified phospholipid, is of growing interest in lipidomics research due to its potential role in various physiological and pathological processes. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of N-succinyl PE in lipidomics samples, supported by experimental data and detailed protocols.
Introduction to N-Succinyl PE
N-succinyl PE is a derivative of phosphatidylethanolamine (PE), a major component of cell membranes, where the primary amine of the ethanolamine (B43304) headgroup is modified by a succinyl group. This modification alters the physicochemical properties of PE, imparting a negative charge and potentially influencing membrane structure and function. While the precise biological roles of N-succinyl PE are still under investigation, understanding its abundance in different biological systems is crucial for elucidating its function.
Comparative Analysis of Quantitative Methods
The quantification of N-succinyl PE in complex biological matrices presents analytical challenges. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose. Below is a comparison of different LC-MS/MS strategies that can be employed for the quantitative analysis of N-succinyl PE.
Table 1: Comparison of LC-MS/MS Methodologies for N-Succinyl PE Quantification
| Feature | Reversed-Phase Liquid Chromatography (RPLC)-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS |
| Principle | Separation based on the hydrophobicity of the fatty acyl chains. | Separation based on the polarity of the phospholipid headgroup. |
| Retention of N-Succinyl PE | Retention depends on the length and unsaturation of the fatty acyl chains. | Strong retention due to the polar succinyl-ethanolamine headgroup. |
| Resolution | Excellent separation of individual N-succinyl PE species with different fatty acyl chains. | Good separation of phospholipid classes, but limited separation of species within the same class.[1] |
| Matrix Effects | Can be significant as co-eluting lipids can suppress or enhance ionization. | Often reduced for polar lipids as they are well-separated from the bulk of neutral lipids. |
| Sensitivity | High sensitivity can be achieved with optimized methods. | Generally provides good sensitivity for polar analytes due to the high organic mobile phase enhancing ESI efficiency.[2] |
| Robustness | RPLC columns are generally very robust and have long lifetimes. | HILIC columns can be more sensitive to mobile phase composition and require careful equilibration. |
| Throughput | High throughput can be achieved with modern UPLC systems. | High throughput is achievable. |
| Best Suited For | Detailed analysis of the molecular species of N-succinyl PE. | Class-specific quantification of total N-succinyl PE. |
Experimental Protocols
Accurate quantification of N-succinyl PE relies on robust and validated experimental protocols. The following sections detail a representative workflow from sample preparation to LC-MS/MS analysis.
Lipid Extraction
The choice of lipid extraction method is critical for the efficient recovery of N-succinyl PE. The Folch and Bligh & Dyer methods are commonly used for total lipid extraction.
Protocol: Modified Folch Extraction
-
To 100 µL of plasma or cell suspension, add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Add a known amount of a suitable internal standard, such as a stable isotope-labeled N-succinyl PE (e.g., N-succinyl-d4-PE).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
A targeted approach using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended for sensitive and specific quantification of N-succinyl PE.
Table 2: Representative LC-MS/MS Parameters for N-Succinyl PE (16:0/18:1) Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18.1-20 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 834.6 |
| Product Ion (m/z) | 283.3 (Palmitic acid) |
| Collision Energy (eV) | -35 |
| Declustering Potential (V) | -80 |
Note: MRM transitions and collision energies need to be optimized for each specific N-succinyl PE species and instrument.
Visualizing the Workflow and Potential Signaling Context
To provide a clearer understanding of the analytical process and the potential biological context of N-succinyl PE, the following diagrams were generated using Graphviz.
Conclusion and Future Directions
The quantitative analysis of N-succinyl PE in lipidomics samples is achievable with high sensitivity and specificity using LC-MS/MS-based methods. While both RPLC and HILIC approaches have their merits, the choice of method should be guided by the specific research question, whether it is to profile individual molecular species or to quantify the entire class of N-succinyl PE.
For absolute and accurate quantification, the use of a stable isotope-labeled internal standard for N-succinyl PE is highly recommended. The development and commercial availability of such standards will be pivotal for advancing research in this area.
Further research is needed to elucidate the specific signaling pathways in which N-succinyl PE is involved. The putative pathway presented here, involving the modulation of membrane properties, provides a framework for future investigations. As our understanding of the biological significance of N-succinyl PE grows, the robust and validated quantitative methods described in this guide will be indispensable for researchers in lipidomics and drug development.
References
Validating the Incorporation of 16:0 Succinyl PE into Vesicles: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of vesicle composition is paramount to ensuring the efficacy, stability, and safety of novel drug delivery systems. The successful incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE), is a critical quality attribute that dictates the surface properties and biological interactions of the vesicle. This guide provides an objective comparison of key analytical techniques for validating and quantifying the incorporation of this compound into vesicles, supported by experimental data and detailed protocols.
The addition of this compound to a liposomal formulation introduces a carboxylic acid moiety to the vesicle surface. This modification can be leveraged for various applications, including covalent attachment of targeting ligands, pH-responsive drug release, and alteration of the vesicle's overall charge and biodistribution. Therefore, rigorous validation of its incorporation is not merely a quality control step but a fundamental aspect of rational vesicle design.
Comparative Analysis of Validation Methods
Several analytical techniques can be employed to confirm and quantify the presence of this compound in a vesicle formulation. The choice of method often depends on the specific requirements of the study, including the need for absolute quantification, sensitivity, sample throughput, and available instrumentation. This section compares the performance of three widely used techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.
Data Presentation: Quantitative Method Comparison
| Parameter | HPLC-ELSD | NMR Spectroscopy (¹H and ³¹P) | Fluorescence Spectroscopy |
| Quantitative Capability | Absolute and Relative Quantification | Absolute and Relative Quantification | Primarily Relative Quantification |
| Accuracy | High (Recoveries typically 92.9% - 108.5%)[1] | High (Average error of ~5%)[2] | Moderate to High (Dependent on probe and quenching efficiency) |
| Precision (RSD) | High (< 5% for intermediate repeatability)[1] | High | Moderate |
| Sensitivity (LOD/LOQ) | High (LOD: 0.02 - 0.04 µg, LOQ: 0.04 - 0.10 µg for similar lipids)[1][3] | Moderate (µmol range)[2] | Very High (Can detect nanomolar concentrations) |
| Sample Throughput | High | Low to Moderate | High |
| Cost | Moderate | High | Low to Moderate |
| Destructive to Sample | Yes | No | No |
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust method for the separation and quantification of lipids. Since lipids like this compound lack a strong chromophore for UV detection, the ELSD provides a universal detection method based on light scattering of the nebulized and evaporated analyte.
Experimental Workflow:
Caption: Workflow for quantifying this compound incorporation using HPLC-ELSD.
Detailed Protocol:
-
Vesicle Disruption: To release the lipids, disrupt the vesicle structure by adding an organic solvent mixture such as chloroform:methanol (2:1 v/v) to the aqueous vesicle suspension. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase containing the lipids.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase starting solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Gradient: A linear gradient from a high aqueous content to a high organic content (e.g., 80% B to 100% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.[1]
-
-
ELSD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporator Temperature: 35 °C.
-
Gas Flow Rate: 1.6 SLM.
-
-
Analysis: Inject the disrupted vesicle sample and the prepared standards. Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the peak area of this compound in the sample to determine its concentration from the calibration curve.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a powerful non-destructive technique for the analysis of phospholipids (B1166683). Since each class of phospholipid has a unique chemical environment around the phosphorus atom, they produce distinct signals in the ³¹P-NMR spectrum, allowing for their identification and relative quantification.
Experimental Workflow:
Caption: Workflow for ³¹P-NMR analysis of this compound in vesicles.
Detailed Protocol:
-
Sample Preparation: Lyophilize the vesicle suspension to remove water. Re-dissolve the lipid film in a deuterated solvent mixture, such as chloroform-d/methanol-d4/water with a small amount of a relaxing agent like Cs-EDTA to improve spectral resolution.
-
Internal Standard: Add a known amount of an internal phosphorus standard that does not overlap with the phospholipid signals, such as triphenylphosphate (TPP).
-
NMR Acquisition:
-
Acquire the ³¹P-NMR spectrum using a high-field NMR spectrometer.
-
Use a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Identify the peaks corresponding to the different phospholipids in the vesicle formulation, including this compound. The chemical shift of the phosphorus in the succinylated PE will be distinct from the unmodified PE.
-
Integrate the area under each peak.
-
Calculate the molar ratio of this compound to the other phospholipids by comparing their respective integral values. The absolute amount can be determined relative to the integral of the internal standard.
-
Fluorescence Spectroscopy
Fluorescence-based assays offer a highly sensitive method to infer the incorporation of lipids into a vesicle bilayer. This can be achieved by using a fluorescently labeled version of this compound or by employing a fluorescent probe that reports on the surface properties of the vesicle.
Experimental Workflow (using a fluorescent probe):
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient method for the relative and absolute quantification of lipid components in liposomes by 1H- and 31P NMR-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Functionalized Phosphatidylethanolamine (PE) Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Functionalized phosphatidylethanolamine (B1630911) (PE) lipids are indispensable components in the design of sophisticated drug delivery systems, particularly liposomal formulations. The covalent attachment of various moieties to the PE headgroup allows for the fine-tuning of liposome (B1194612) properties, enhancing their stability, circulation time, and target specificity. This guide provides a comparative analysis of different functionalized PE lipids, supported by experimental data, to assist researchers in selecting the optimal lipid for their therapeutic applications.
Performance Comparison of Functionalized PE Lipids
The choice of a functionalized PE lipid significantly impacts the physicochemical characteristics and in vivo performance of liposomes. The most common modifications involve the attachment of polyethylene (B3416737) glycol (PEG) to the PE headgroup, creating a hydrophilic shield that reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. Further functionalization of the PEG terminus with targeting ligands enables active targeting to specific cells or tissues.
Below is a summary of quantitative data comparing liposomes formulated with different DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) based lipids, a common type of PE lipid used in drug delivery.
Table 1: Physicochemical Properties of Liposomes Formulated with Different Functionalized DSPE Lipids
| Functionalized Lipid | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000 | ~100 - 150 | < 0.2 | -20 to -40 | [1][2] |
| DSPE-PEG5000 | Larger than DSPE-PEG2000 formulations | < 0.2 | More neutral than DSPE-PEG2000 | [3] |
| DSPE-PEG-Maleimide | ~110 - 130 | < 0.2 | -25 to -35 | [4][5] |
| DSPE-PEG-NHS | Similar to DSPE-PEG | Similar to DSPE-PEG | Similar to DSPE-PEG | [6] |
Note: Absolute values can vary depending on the overall liposome composition, preparation method, and analytical instrument used.
Table 2: In Vitro and In Vivo Performance of Liposomes with Different Functionalized DSPE Lipids
| Functionalized Lipid | Drug Encapsulation Efficiency (%) | In Vitro Drug Release | In Vivo Circulation (AUC) | Targeting Moiety Conjugation | Reference |
| DSPE-PEG2000 | High (drug dependent) | Sustained release | Prolonged | Not applicable | [7] |
| DSPE-PEG5000 | Generally high | Potentially slower initial release | Potentially longer than DSPE-PEG2000 | Not applicable | [3] |
| DSPE-PEG-Maleimide | High | Sustained release | Can be shorter than non-functionalized PEG due to ABC phenomenon | Thiol-containing ligands (peptides, antibodies) | [4][5] |
| DSPE-PEG-NHS | High | Sustained release | Prolonged | Amine-containing ligands (peptides, antibodies) | [6] |
Key Observations:
-
PEG Chain Length: Increasing the PEG chain length from 2000 to 5000 Da generally leads to a larger hydrodynamic diameter and a more neutral surface charge. While longer PEG chains can offer enhanced steric protection and potentially longer circulation times, they may also hinder cellular uptake.[3]
-
Maleimide (B117702) Functionalization: DSPE-PEG-Maleimide is widely used for conjugating thiol-containing targeting ligands such as peptides and antibodies.[3] This allows for active targeting of diseased cells. However, it is important to note that maleimide-functionalized liposomes can sometimes induce an accelerated blood clearance (ABC) phenomenon upon repeated administration, independent of anti-PEG IgM production.[5]
-
NHS-Ester Functionalization: DSPE-PEG-NHS (N-Hydroxysuccinimide) provides a reactive group for conjugation with amine-containing ligands.[6] This offers an alternative to maleimide chemistry for attaching targeting moieties.
Experimental Protocols
Accurate and reproducible characterization of functionalized liposomes is critical for their development and regulatory approval. Below are detailed methodologies for key experiments.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar liposomes of a defined size.
Protocol:
-
Lipid Film Formation: The desired lipids, including the functionalized PE lipid, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
Characterization of Physicochemical Properties
a) Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: A small aliquot of the liposome suspension is diluted in the appropriate buffer and placed in a cuvette. The DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to determine their hydrodynamic diameter and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: The liposome suspension is diluted in a low ionic strength buffer and placed in a specialized zeta potential cell. An electric field is applied, and the velocity of the charged liposomes is measured to calculate their zeta potential, which is an indicator of colloidal stability.
Determination of Drug Encapsulation Efficiency and Loading Capacity
Protocol:
-
Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques such as size exclusion chromatography, dialysis, or centrifugation.
-
Quantification: The amount of drug in the liposomal fraction and the total amount of drug are quantified using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE): (Amount of drug in liposomes / Total amount of drug used) x 100
-
Drug Loading Capacity (%LC): (Amount of drug in liposomes / Total weight of lipids) x 100
-
In Vitro Drug Release Assay
Protocol:
-
Dialysis Method: A known amount of the drug-loaded liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., PBS at 37°C) with constant stirring.
-
Sampling: At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical technique.
Signaling Pathways and Experimental Workflows
Functionalized PE lipids play a crucial role in directing liposomes to target cells and facilitating the intracellular delivery of therapeutic agents. This can lead to the modulation of key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and receptor tyrosine kinase (RTK) pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Liposomes functionalized with ligands that target receptors upstream of this pathway can influence its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 4. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochempeg.com [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
Unveiling the Identity of 16:0 Succinyl PE through Tandem Mass Spectrometry
A definitive guide to the structural confirmation of 16:0 Succinyl Phosphatidylethanolamine (B1630911) (PE) utilizing MS/MS fragmentation analysis. This report provides a comparative analysis with related lipid species, detailed experimental protocols, and visual representations of fragmentation pathways to aid researchers in the unambiguous identification of this modified phospholipid.
In the realm of lipidomics, precise structural elucidation of modified phospholipids (B1166683) is paramount for understanding their biological roles. This guide focuses on the confirmation of 16:0 Succinyl PE, a phosphatidylethanolamine molecule featuring two palmitic acid (16:0) chains and a succinyl group attached to the head group's amine. Tandem mass spectrometry (MS/MS) stands as a powerful tool for this purpose, providing a unique fragmentation fingerprint that allows for confident identification.
Distinguishing Fragmentation Patterns: this compound vs. Alternatives
The key to identifying this compound via MS/MS lies in its characteristic fragmentation pattern, which can be distinguished from its unmodified counterpart and other N-acylated PE species. The primary diagnostic feature is the neutral loss of the succinyl group.
Table 1: Comparative MS/MS Fragmentation Data
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Characteristic Neutral Loss (Da) | Key Fragment Ions (m/z) |
| This compound | 814.5 | 100 (Succinyl group) | 714.5, 551.5, 257.2 |
| 16:0/16:0 PE (Unmodified) | 692.5 | 141 (Phosphoethanolamine head group) | 551.5 |
| 16:0 N-Acetyl PE | 734.5 | 43 (Acetyl group) | 691.5, 551.5 |
Note: The fragment ions listed are predicted based on known fragmentation pathways. Actual spectra may show additional fragments.
The MS/MS spectrum of this compound is expected to be dominated by a neutral loss of 100 Da, corresponding to the succinic anhydride (B1165640) moiety. This contrasts sharply with the unmodified 16:0/16:0 PE, which characteristically loses its entire phosphoethanolamine head group (a neutral loss of 141 Da). Other N-acylated PEs, such as 16:0 N-Acetyl PE, will exhibit a neutral loss corresponding to their specific acyl group.
Visualizing the Fragmentation Cascade
To further clarify the identification process, the fragmentation pathways of this compound and its unmodified counterpart are illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the bond cleavages that lead to the observed fragment ions.
Unveiling the Impact of Succinylation on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications (PTMs) is paramount. Among these, succinylation—the addition of a succinyl group to a lysine (B10760008) residue—is emerging as a critical regulator of protein function. This guide provides an objective comparison of the biological activity of succinylated versus non-succinylated proteins, supported by experimental data and detailed protocols. A comparative overview with the widely used modification, PEGylation, is also presented to offer a broader perspective.
Succinylation vs. Non-Succinylation: A Shift in Function
Succinylation is a dynamic PTM that can significantly alter a protein's physicochemical properties and, consequently, its biological activity.[1][2] The addition of a succinyl group introduces a bulky, negatively charged moiety, which can induce conformational changes, impact enzyme active sites, and alter protein-protein interactions.[1] This modification can either enhance or inhibit a protein's function, depending on the specific protein and the location of the succinylated lysine residue.
In contrast, non-succinylated proteins maintain their native structure and charge, representing the baseline biological activity. The comparison between the two forms provides a direct measure of the functional consequence of this specific PTM.
A notable example of succinylation's impact is on the enzyme citrate (B86180) synthase (CS), a key player in the tricarboxylic acid (TCA) cycle. Studies have shown that increased succinylation of CS leads to a decrease in its enzymatic activity.[3][4][5][6] This inhibitory effect highlights how succinylation can directly modulate cellular metabolic pathways.
Comparative Overview: Succinylation vs. PEGylation
While succinylation is a naturally occurring PTM that regulates endogenous protein function, PEGylation (the attachment of polyethylene (B3416737) glycol) is a widely employed biopharmaceutical strategy to enhance the therapeutic properties of proteins. The following table summarizes the key differences in their impact on protein bioactivity.
| Feature | Succinylation | PEGylation |
| Origin | Naturally occurring post-translational modification | Artificial chemical conjugation |
| Primary Effect on Charge | Introduces a negative charge | Generally neutral, masks surface charges |
| Impact on Size | Small increase in mass (100 Da) | Significant increase in hydrodynamic volume |
| Mechanism of Action | Alters protein conformation, active site geometry, and protein-protein interactions | Steric hindrance, increased stability, reduced renal clearance |
| Typical Effect on Bioactivity | Can increase or decrease activity, often inhibitory for enzymes | Often leads to a decrease in specific activity due to steric hindrance, but improves in vivo efficacy |
| Primary Application | Endogenous regulation of cellular processes | Improving pharmacokinetic and pharmacodynamic properties of therapeutic proteins |
Quantitative Data: Succinylated vs. Non-Succinylated Protein Activity
The following table presents a summary of experimental data illustrating the impact of succinylation on the activity of Citrate Synthase. The data is derived from a study on RAW 264.7 cells where increased protein succinylation was induced by RANKL treatment.
| Protein | Modification Status | Experimental Condition | Relative Activity (%) | Reference |
| Citrate Synthase | Non-succinylated (Control) | Unstimulated RAW 264.7 cells | 100 | [4] |
| Citrate Synthase | Succinylated | RAW 264.7 cells + 10 ng/mL RANKL | ~85 | [4] |
| Citrate Synthase | Succinylated | RAW 264.7 cells + 25 ng/mL RANKL | ~75 | [4] |
| Citrate Synthase | Succinylated | RAW 264.7 cells + 50 ng/mL RANKL | ~65 | [4] |
Note: The relative activity is estimated from the graphical data presented in the cited study. The study demonstrated a concentration-dependent decrease in citrate synthase activity with increasing RANKL concentration, which correlated with an increase in global protein succinylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments relevant to the study of succinylated proteins.
In Vitro Protein Succinylation
This protocol describes the chemical succinylation of a purified protein for subsequent activity assays.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinic anhydride (B1165640)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing or desalting columns
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
Procedure:
-
Prepare a stock solution of succinic anhydride in DMSO (e.g., 1 M).
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Slowly add a molar excess of the succinic anhydride stock solution to the protein solution while gently stirring. The molar ratio of succinic anhydride to protein will need to be optimized for the specific protein.
-
Incubate the reaction mixture at room temperature for 1 hour with continuous gentle stirring.
-
To remove unreacted succinic anhydride and by-products, dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) at 4°C overnight with multiple buffer changes, or use a desalting column according to the manufacturer's instructions.
-
Determine the protein concentration of the succinylated sample.
-
Confirm the extent of succinylation by techniques such as mass spectrometry or western blot using an anti-succinyl-lysine antibody.
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the production of CoA-SH.
Materials:
-
Cell or tissue lysate containing citrate synthase
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
Acetyl-CoA
-
Oxaloacetate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB.
-
Add the cell or tissue lysate to the wells of the 96-well microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding oxaloacetate to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
The rate of increase in absorbance is proportional to the citrate synthase activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of the product, TNB (14,150 M⁻¹cm⁻¹).
Western Blot for Detection of Succinylated Proteins
This protocol outlines the detection of succinylated proteins in a sample using a specific antibody.
Materials:
-
Protein samples (cell lysates, purified proteins)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-succinyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-succinyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Impact of Succinylation
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow for Comparing Succinylated and Non-Succinylated Protein Activity
Potential Impact of Succinylation on the PI3K/Akt Signaling Pathway
References
- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 3. Protein succinylome analysis identifies citrate synthase as a central regulator of osteoclast metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein succinylome analysis identifies citrate synthase as a central regulator of osteoclast metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficiency of 16:0 Succinyl PE in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biomolecules—a process known as bioconjugation—is a foundational technique. The choice of chemistry dictates the stability, homogeneity, and ultimate efficacy of the resulting conjugate, from antibody-drug conjugates (ADCs) to targeted liposomal delivery systems. This guide provides an objective comparison of bioconjugation strategies, centering on the use of 16:0 Succinyl PE and its place among prevalent alternative methods.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), or this compound, is a functionalized phospholipid featuring a terminal carboxylic acid.[1] This carboxyl group serves as a versatile handle for conjugation, most commonly by forming a stable amide bond with primary amines (e.g., lysine (B10760008) residues on proteins) through N-hydroxysuccinimide (NHS) ester chemistry.[2][] Its lipid structure makes it an ideal component for building and functionalizing liposomes and other nanoparticle-based drug delivery systems.[4] However, the efficiency of this approach must be weighed against other established bioconjugation techniques.
This guide compares the amine-reactive strategy enabled by this compound with two other widely used methods: maleimide-thiol chemistry and copper-free click chemistry (SPAAC). The comparison is supported by quantitative data and detailed experimental protocols to inform the selection of the optimal strategy for a given application.
Quantitative Performance Comparison
The efficiency, selectivity, and stability of a bioconjugation reaction are critical parameters that determine its suitability. The following table summarizes key performance indicators for NHS ester chemistry (the primary method for this compound), maleimide-thiol coupling, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a prominent copper-free click chemistry reaction.[5][6]
| Feature | NHS Ester Chemistry (for Succinyl PE) | Maleimide-Thiol Chemistry | Click Chemistry (SPAAC) |
| Target Group | Primary amines (Lysine, N-terminus)[2][7] | Thiols (Cysteine)[7][8] | Azide or Alkyne (non-native)[7] |
| Selectivity | Random (multiple lysines)[7] | Generally Site-Specific[7] | Highly Site-Specific & Bioorthogonal[] |
| Typical Efficiency | 5 - 50%[7] | 70 - 90%[7] | > 90%[7] |
| Optimal pH | 7.2 - 8.5[7][10] | 6.5 - 7.5[7][11] | Broad range, typically ~7.4[5] |
| Reaction Speed | Moderate (30-120 min)[] | Fast[11] | Very Fast to Moderate (reagent dependent)[6] |
| Bond Stability | Very Stable (Amide bond)[2] | Stable (Thioether bond), but ring hydrolysis possible[12][13] | Very Stable (Triazole ring)[14] |
Experimental Protocols & Workflows
Successful bioconjugation relies on carefully optimized protocols. Below are generalized methodologies for the key chemistries discussed.
Caption: A generalized experimental workflow for bioconjugation.
Protocol 1: Amine-Reactive Conjugation using this compound
This protocol describes the two-step process of activating the carboxylic acid on this compound to an NHS ester, followed by conjugation to a primary amine on a target biomolecule.
Materials:
-
This compound
-
Target biomolecule with primary amines (e.g., protein)
-
N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)
-
Amine-free activation buffer (e.g., MES, pH 6.0)
-
Amine-free conjugation buffer (e.g., PBS or Bicarbonate, pH 7.2-8.5)[10]
-
Anhydrous organic solvent (e.g., DMSO or DMF)[15]
-
Quenching buffer (e.g., Tris or glycine)
Methodology:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO. A molar ratio of 1:1.2:1.2 (PE:NHS:EDC) is a common starting point.
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature. This creates the 16:0 Succinyl-NHS Ester.
-
-
Bioconjugation:
-
Prepare the target biomolecule in the conjugation buffer at a concentration of 1-10 mg/mL.[15]
-
Add the activated 16:0 Succinyl-NHS Ester solution to the biomolecule solution. A 10-50 fold molar excess of the NHS ester to the biomolecule is a typical starting point to optimize the degree of labeling.[10]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[]
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purify the resulting bioconjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 4. Buy 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) | 186800-61-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 14. wmocollege.ac.in [wmocollege.ac.in]
- 15. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Cross-Validation of 16:0 Succinyl PE Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the detection and quantification of 16:0 Succinyl Phosphatidylethanolamine (B1630911) (16:0 Succinyl PE), a modified phospholipid of growing interest in biomedical research. Given the absence of direct comparative studies for various detection platforms for this specific analyte, this document focuses on best practices for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which represent the gold standard for lipidomics. The guide also touches upon potential alternative methods and provides detailed experimental protocols and data presentation formats to aid in the cross-validation of analytical techniques for this compound.
Introduction to this compound
This compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), is a structurally modified phospholipid.[1][2][3][4] The addition of a succinyl group to the head of phosphatidylethanolamine (PE) alters its physicochemical properties, suggesting potential roles in cellular signaling and membrane dynamics. While the precise biological functions of N-succinylated phospholipids (B1166683) are still under investigation, the broader field of protein succinylation has been shown to play a crucial role in regulating cellular metabolism and signaling pathways.[5][6][7][8] Succinylation can modulate enzyme activity and protein-protein interactions, and it is plausible that succinylation of lipids such as PE could have similar regulatory effects within the cell membrane and associated signaling cascades.[5][6][8]
Analytical Methods for this compound Detection
The accurate detection and quantification of this compound are paramount for elucidating its biological significance. Currently, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of specific lipid species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for the separation of this compound from other lipid isomers and its precise quantification.[9][10][11] Both normal-phase and reversed-phase liquid chromatography can be employed for separation.[10][11] Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns.[12]
Enzyme-Linked Immunosorbent Assay (ELISA): While no specific commercial ELISA kits for this compound were identified in the current literature search, the development of such an immunoassay is theoretically possible. An ELISA would offer a high-throughput and more accessible platform for quantification compared to LC-MS/MS. However, it would require the generation of specific antibodies that can recognize the succinylated head group of the phospholipid, and it may be susceptible to cross-reactivity with other succinylated molecules.
Cross-Validation of Detection Methods
Cross-validation is a critical process to ensure the accuracy and reliability of analytical data, especially when comparing a novel or alternative method against an established one (e.g., a new ELISA against a validated LC-MS/MS method).
Experimental Workflow for Cross-Validation
The following diagram illustrates a general workflow for the cross-validation of two different methods for this compound detection.
Data Presentation for Method Comparison
A clear and concise presentation of quantitative data is essential for comparing the performance of different analytical methods. The following table provides a template for summarizing key validation parameters.
| Performance Metric | Method A: LC-MS/MS | Method B: ELISA (Hypothetical) | Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.98 | R² > 0.98 |
| Limit of Detection (LOD) | e.g., 0.1 ng/mL | e.g., 0.5 ng/mL | Method-dependent |
| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL | e.g., 2.0 ng/mL | Within linear range |
| Precision (%CV) | |||
| - Intra-assay | < 10% | < 15% | < 15% |
| - Inter-assay | < 15% | < 20% | < 20% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Specificity | High (based on mass and fragmentation) | To be determined (potential for cross-reactivity) | No significant interference |
Note: The values for the ELISA method are hypothetical and serve as an example.
Experimental Protocols
Lipid Extraction from Biological Samples
A robust lipid extraction method is the foundation of accurate analysis. The Folch and Bligh-Dyer methods are commonly used for total lipid extraction.[13][14]
Materials:
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Protocol (Modified Folch Method):
-
Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for analysis (e.g., methanol/chloroform 1:1).
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[15]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[15]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable run time to ensure separation of lipid species.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: 40-50 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxyl and phosphate (B84403) groups.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The m/z of the deprotonated this compound molecule.
-
Product Ions: Characteristic fragment ions of this compound. Based on general phospholipid fragmentation, these would likely include the succinylated head group and the individual fatty acyl chains.[12]
-
Collision Energy: Optimized to maximize the signal of the desired product ions.
Potential Signaling Pathway Involvement
While the direct signaling roles of this compound are not yet fully elucidated, we can infer potential involvement based on the known functions of protein succinylation and other modified lipids. Succinylation is a dynamic post-translational modification that can influence cellular metabolism and signaling.[5][6][7][8] It is plausible that this compound could act as a signaling molecule or modulate the properties of cellular membranes to influence the activity of membrane-bound proteins.
Conclusion
The robust and reliable quantification of this compound is essential for advancing our understanding of its biological roles. While LC-MS/MS stands as the primary analytical tool, the principles of cross-validation outlined in this guide are crucial for ensuring data quality and for the potential future development and comparison of alternative detection methods. The provided protocols and diagrams serve as a foundational resource for researchers in this emerging area of lipidomics.
References
- 1. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:186800-61-3 | AxisPharm [axispharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 6. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational modulation of cell signalling through protein succinylation [explorationpub.com]
- 8. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 9. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-enzymatically derived minor lipids found in Escherichia coli lipid extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Applications of 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(Succinyl) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-N-succinyl), a functionalized phospholipid instrumental in the development of advanced drug delivery systems. Here, we objectively compare its performance with alternative lipids, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to DPPE-N-Succinyl
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) is a derivative of the naturally occurring phospholipid DPPE. The addition of a succinyl group to the head of the phosphoethanolamine introduces a carboxylic acid moiety. This functional group imparts a negative charge and, more importantly, pH-sensitive properties to lipid bilayers, making it a valuable component in the design of "smart" drug delivery vehicles that can preferentially release their payload in the acidic microenvironments characteristic of tumors and endosomes.
Key Applications in Drug Delivery
The primary application of DPPE-N-succinyl is in the formulation of liposomes and other lipid-based nanoparticles. Its unique properties are leveraged for:
-
pH-Sensitive Drug Release: The succinyl group has a pKa in the acidic range. At physiological pH (around 7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable liposomal structure. However, in an acidic environment (pH 5.0-6.5), the carboxyl group becomes protonated, leading to a change in the lipid packing and destabilization of the liposome, which triggers the release of the encapsulated drug.
-
Surface Functionalization: The terminal carboxyl group of DPPE-N-succinyl serves as a convenient anchor for the covalent attachment of targeting ligands, such as antibodies, peptides, and aptamers. This allows for the active targeting of drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Enhanced Cellular Uptake: The incorporation of DPPE-N-succinyl can influence the surface charge and overall properties of liposomes, which may enhance their interaction with and uptake by cells.
Performance Comparison: DPPE-N-Succinyl vs. Alternative Lipids
A direct head-to-head comparison of DPPE-N-succinyl with other pH-sensitive lipids under identical experimental conditions is limited in the literature. However, by collating data from various studies, we can draw some comparative insights. One of the most common alternatives for creating pH-sensitive liposomes is cholesteryl hemisuccinate (CHEMS).
Table 1: Physicochemical Properties of pH-Sensitive Liposomes
| Lipid Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPE/DPPE-succinyl | Doxorubicin (B1662922) | ~130 | Not Reported | Not Reported | [This guide does not contain specific data for this formulation] |
| DOPE/CHEMS | Doxorubicin | ~190 | Negative | Decreased with increasing DOPE | [1] |
| DOPE/CHEMS/DSPE-PEG | Doxorubicin | ~130 | Negative | High | [1] |
| DPPC/CHEMS/DSPE-PEG-Folate | Doxycycline & Docetaxel | ~80 | Neutral | Dox: 60.1, Doc: 19.3 | [This guide does not contain specific data for this formulation] |
Table 2: In Vitro pH-Sensitive Drug Release
| Lipid Composition | Drug | Release at pH 7.4 | Release at pH 5.5 | Reference |
| DOPE/1,2-DPSG (a diacylsuccinylglycerol) | Calcein | Stable | Leaky | [2] |
| DOPE/CHEMS | Doxorubicin | Good drug retention | Enhanced drug release | [3] |
| PEtOz-CHEMS Liposomes | Doxorubicin | Minimal | Significant | [4] |
| DOPE/CHEMS/DSPE-PEG | Daunorubicin | ~50% in 24h (F1) | ~50% in 8h (F1) | [3] |
Table 3: In Vivo Performance
| Lipid Formulation | Drug | Animal Model | Key Finding | Reference |
| DPPE-FA-DOX Micelles | Doxorubicin | Tumor-bearing BALB/c mice | 7-fold improved bioavailability compared to free DOX | [This guide does not contain specific data for this formulation] |
| 2C5-targeted Doxil (contains PEG-PE) | Doxorubicin | 4T1, C26, PC3 tumor-bearing mice | Significantly superior tumor growth inhibition | [This guide does not contain specific data for this formulation] |
| NDDP in PC/Chol/PEG-PE liposomes | NDDP | RIF-1 tumor-bearing C3H/HeJ mice | Significant reduction in tumor growth rate | [5] |
| PEG-ACGs-Lipo | ACGs | 4T1 and U87 tumor-bearing mice | Co-injection with blank liposomes enhanced tumor delivery and efficacy |
Experimental Protocols
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)
The synthesis of DPPE-N-succinyl generally involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with succinic anhydride (B1165640).
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
-
Succinic anhydride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., chloroform (B151607), dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol (B129727) mixtures)
Procedure:
-
Dissolve DPPE in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar excess of succinic anhydride and the base (e.g., TEA) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to isolate the desired product.
-
Characterize the final product by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Preparation of DPPE-N-Succinyl Containing Liposomes (Thin-Film Hydration Method)
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (DPPE-N-succinyl)
-
Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Cholesterol (optional, for stability)
-
PEGylated lipid (e.g., DSPE-PEG2000, for long circulation)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)
Procedure:
-
Dissolve the lipids (DPPE-N-succinyl, DOPE, cholesterol, DSPE-PEG2000) in the organic solvent in a round-bottom flask. The molar ratios of the lipids should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles can be downsized by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or by sonication.
-
Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Visualizing Mechanisms and Workflows
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing drug-loaded liposomes using the thin-film hydration method.
pH-Responsive Drug Release Mechanism
Caption: pH-triggered drug release from DPPE-N-succinyl liposomes in the tumor microenvironment.
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.
Conclusion
References
- 1. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 16:0 Succinyl PE: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 16:0 Succinyl PE with appropriate personal protective equipment (PPE). Based on safety data sheets for similar phosphoethanolamine compounds, the following precautions should be taken:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a fume hood.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] In case of contact, immediately flush the affected area with plenty of water.[1]
-
Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as chemical waste. This approach ensures the highest level of safety in the absence of explicit guidelines stating it is non-hazardous.
-
Waste Identification and Collection:
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)" and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Institutional Disposal Protocol:
-
Contact your institution's EHS or waste management department to arrange for the pickup and disposal of the chemical waste.[6] They will provide specific instructions based on local, state, and federal regulations.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for chemical waste disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Quantitative Data Summary
While no specific quantitative disposal parameters for this compound were found, general guidelines for laboratory chemical waste apply. The following table summarizes key information for similar compounds, which should be considered as a conservative reference.
| Parameter | Guideline | Source |
| pH Range for Aqueous Solutions | For general lab waste, aim for a pH between 3 and 8 before considering drain disposal (if permitted). | [7] |
| Dilution for Drain Disposal | If deemed safe by local authorities, dilute with at least 100 times its own volume of water. | [7][8] |
| Daily Discharge Limit | For certain chemicals, a daily discharge limit of 100 grams per principal investigator may apply. | [9] |
Note: Drain disposal is not recommended for this compound without explicit approval from your institution's EHS office and local wastewater treatment authorities.[7]
Experimental Context: Use in Nanodisc Formation
Understanding the application of this compound can provide context for its waste generation. This modified phospholipid is utilized in the formation of covalently circularized nanodiscs, which are valuable tools for studying membrane proteins.[10] The experimental workflow may involve solubilizing the phospholipid, potentially with detergents, and incubating it with other components to assemble nanodiscs.[10] Waste generated from these procedures, including unused stock solutions, reaction mixtures, and contaminated consumables, should all be disposed of as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. biosynth.com [biosynth.com]
- 3. targetmol.com [targetmol.com]
- 4. ptb.de [ptb.de]
- 5. ic.ptb.de [ic.ptb.de]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 8. epfl.ch [epfl.ch]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. AU2017299505A1 - Methods and compositions relating to covalently circularized nanodiscs - Google Patents [patents.google.com]
Essential Safety and Operational Protocols for Handling 16:0 Succinyl PE
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (16:0 Succinyl PE). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.
Recommended PPE:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Respiratory Protection | N95 (US) or equivalent respirator | Minimizes inhalation of fine powder. |
| Protective Clothing | Standard laboratory coat | Protects skin and clothing from contamination. |
Note: The information on respiratory and eye protection is based on safety data for similar phospholipid compounds.
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from reception to use.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at the recommended temperature of -20°C.
-
The storage area should be a dry, well-ventilated space away from incompatible materials.
2.2. Preparation for Use:
-
Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the compound.
-
All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Use anti-static weigh paper or an anti-static gun to prevent the powder from scattering.
2.3. Weighing and Dissolving:
-
Carefully weigh the desired amount of this compound.
-
Clean any spills immediately. For small powder spills, gently sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
When dissolving, add the solvent to the lipid to minimize dust formation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Segregate lipid waste from other laboratory waste streams.
-
Keep a dedicated, clearly labeled, and sealed container for this compound waste.
3.2. Disposal of Unused Product:
-
While some non-hazardous lipids may be suitable for regular trash disposal if fully discharged, it is recommended to treat all chemical waste as hazardous unless explicitly stated otherwise by local regulations.
-
Dispose of unused this compound as chemical waste through your institution's environmental health and safety (EHS) office.
3.3. Disposal of Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered contaminated.
-
Place these materials in the designated hazardous waste container.
-
The first rinse of any glassware used should also be collected as hazardous waste.
3.4. Decontamination:
-
Wipe down all work surfaces and equipment with a suitable solvent to remove any residual lipid.
-
Follow the solvent wipe-down with a standard cleaning procedure using soap and water.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
